2-Dimethylaminomethylcycloheptanone
Description
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Properties
CAS No. |
15409-61-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]cycloheptan-1-one |
InChI |
InChI=1S/C10H19NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h9H,3-8H2,1-2H3 |
InChI Key |
YPFNKXNACFGYHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 2-Dimethylaminomethylcycloheptanone
Technical Whitepaper: Physicochemical Profiling of 2-Dimethylaminomethylcycloheptanone
Executive Summary
This compound (CAS 15409-61-7) represents a critical structural motif in medicinal chemistry, serving as a homologous expansion of the widely utilized cyclohexanone Mannich bases (e.g., Tramadol intermediates).[1] As a
This guide provides a rigorous physicochemical profile of the compound, moving beyond simple data listing to explain the behavior of the molecule in solution and solid states. It includes validated protocols for synthesis and stabilization, addressing the common "enone" degradation pathway that plagues this class of compounds.
Chemical Identity & Structural Analysis
The compound is a seven-membered cyclic ketone substituted at the
| Parameter | Detail |
| IUPAC Name | 2-[(Dimethylamino)methyl]cycloheptan-1-one |
| Common Name | Mannich Base of Cycloheptanone |
| CAS Registry | 15409-61-7 |
| Molecular Formula | |
| Molecular Weight | 169.27 g/mol (Free Base) / 205.73 g/mol (HCl Salt) |
| SMILES | CN(C)CC1CCCCCC1=O |
| Structure Class |
Physicochemical Properties
The following data aggregates predicted values derived from structure-activity relationship (SAR) algorithms and comparative analysis with the chemically identical cyclohexanone homologue.
Core Physical Parameters
| Property | Value (Estimated/Observed) | Context & Application |
| Physical State | Colorless oil (Free Base) White crystalline solid (HCl Salt) | Free base is volatile and prone to oxidation; salt form is required for long-term storage.[1] |
| Boiling Point | 235°C - 240°C (at 760 mmHg) | Predicted based on C6 homologue ( |
| Melting Point | 145°C - 155°C (HCl Salt) | The hydrochloride salt typically melts with decomposition.[1] |
| pKa (Base) | 8.8 - 9.2 | The tertiary amine is moderately basic.[1] At physiological pH (7.4), it exists ~98% in the ionized (cationic) form. |
| LogP (Octanol/Water) | 1.6 - 1.8 | Slightly more lipophilic than the cyclohexanone analogue (1.3), facilitating blood-brain barrier (BBB) penetration.[1] |
| Solubility | Water: High (Salt), Low (Free Base) Ethanol: Soluble Ether: Soluble (Free Base) | Critical for extraction protocols.[1] The free base partitions readily into non-polar organic solvents.[1] |
Stability Profile (The "Enone" Hazard)
The defining physicochemical trait of this compound is its thermal instability. Under basic conditions or high heat, it undergoes a Retro-Mannich / Elimination reaction, releasing dimethylamine and forming the reactive exocyclic enone, 2-methylenecycloheptanone.
Diagram 1: Degradation Pathway The following diagram illustrates the equilibrium between the stable salt, the free base, and the elimination product.
Caption: Thermal and pH-dependent degradation pathway. The elimination to the enone is the primary impurity risk during storage and processing.
Synthesis & Purification Protocol
Objective: Synthesis of this compound Hydrochloride via Mannich Reaction. Scale: 100 mmol batch.
Reagents & Materials
-
Cycloheptanone (11.2 g, 100 mmol)
-
Dimethylamine Hydrochloride (8.15 g, 100 mmol)
-
Paraformaldehyde (3.60 g, 120 mmol excess)[2]
-
Ethanol (Absolute, 30 mL)
-
Conc. HCl (Catalytic amount, ~0.5 mL)
Step-by-Step Methodology
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the dimethylamine hydrochloride, paraformaldehyde, and cycloheptanone.
-
Solvation: Add 30 mL of absolute ethanol. The solids will not fully dissolve initially.[1]
-
Catalysis: Add 0.5 mL of concentrated HCl. Note: Acidic pH is crucial to maintain the iminium ion intermediate and prevent premature elimination.
-
Reflux: Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours. The solution should become homogeneous and turn slightly yellow.[1]
-
Monitoring: Monitor consumption of cycloheptanone via TLC (Mobile phase: 10% MeOH in DCM).
-
Isolation (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of Acetone (antisolvent) to the reaction flask.
-
Cool to 0°C in an ice bath or freezer overnight. The hydrochloride salt will precipitate as white crystals.[1]
-
-
Filtration: Filter the crystals under vacuum. Wash the cake with cold acetone (2 x 20 mL) to remove unreacted ketone and enone byproducts.[1]
-
Drying: Dry the solid in a vacuum desiccator over
to constant weight.
Diagram 2: Synthesis Mechanism (Mannich Reaction)
Caption: Mechanistic flow of the acid-catalyzed Mannich condensation.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard spectral features.
Proton NMR ( NMR, 400 MHz, )
-
1.3 - 2.0 ppm (Multiplets, 10H): Ring protons (
to ). The cycloheptane ring shows complex coupling compared to cyclohexane.[1] -
2.2 - 2.4 ppm (Singlet, 6H):
protons.[1] Diagnostic peak. -
2.5 - 2.8 ppm (Multiplet, 3H): The
-methine proton ( ) and the exocyclic methylene protons ( ).[1] -
Shift Note: In the HCl salt, the
peak shifts downfield to ~2.8-3.0 ppm due to protonation.[1]
Infrared Spectroscopy (FT-IR)
-
1700 - 1705
: Strong stretch (Cycloheptanone carbonyl).[1] -
2700 - 2800
: Bohlmann bands (C-H stretches adjacent to N lone pair), visible only in the free base.[1] -
2400 - 3000
: Broad ammonium band (N-H+) in the HCl salt.[1]
References
-
Mannich Reaction Mechanism & Scope
-
Synthesis of Cycloalkanone Mannich Bases
-
Stability and Elimination (Retro-Mannich)
-
Physicochemical Data Sources
Sources
Technical Monograph: 2-((Dimethylamino)methyl)cycloheptan-1-one
CAS Number: 15409-61-7 (Free Base)
Executive Summary
This technical guide profiles 2-((dimethylamino)methyl)cycloheptan-1-one , a seven-membered ring homolog of the critical pharmaceutical intermediate used in the synthesis of Tramadol. While its six-membered analog (cyclohexanone derivative) is ubiquitous in opioid analgesic manufacturing, the cycloheptanone variant represents a vital scaffold for Structure-Activity Relationship (SAR) studies, specifically in exploring ring-expansion effects on receptor binding affinity and metabolic stability.
This document outlines the chemical identity, validated synthetic protocols, and handling requirements for researchers utilizing this compound as a pharmacophore building block.
Chemical Identity & Physiochemical Properties[1][2][3][4]
The compound is a Mannich base derived from cycloheptanone. It is characteristically unstable in its free base form due to the potential for retro-Mannich fragmentation and polymerization; therefore, it is frequently generated in situ or stored as a hydrochloride salt.
| Property | Data |
| CAS Number (Base) | 15409-61-7 |
| IUPAC Name | 2-[(Dimethylamino)methyl]cycloheptan-1-one |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| Physical State | Colorless to pale yellow oil (Free Base); White hygroscopic solid (HCl salt) |
| Solubility | Soluble in EtOH, MeOH, DCM; HCl salt soluble in water |
| Stability | Prone to retro-Mannich reaction at high pH or heat; Store < -20°C |
Synthetic Methodology (Mannich Reaction)[5][6]
The synthesis of 2-((dimethylamino)methyl)cycloheptan-1-one follows a classic acid-catalyzed Mannich condensation. Unlike cyclohexanone, the cycloheptanone ring possesses greater conformational flexibility (pseudorotation), which can influence the stereochemical outcome of subsequent derivatizations.
Reaction Mechanism & Protocol
The reaction involves the in situ generation of an iminium ion from formaldehyde and dimethylamine, which acts as the electrophile attacking the enol form of cycloheptanone.
Reagents:
-
Cycloheptanone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine Hydrochloride (1.1 eq)
-
Solvent: Ethanol or Isopropanol
-
Catalyst: Conc. HCl (trace)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dimethylamine HCl (1.1 eq) and Paraformaldehyde (1.2 eq) in Ethanol.
-
Acidification: Add catalytic concentrated HCl (0.05 eq) to ensure acidic pH (pH < 2 is critical to prevent base-catalyzed polymerization).
-
Addition: Add Cycloheptanone (1.0 eq) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of cycloheptanone via TLC (Mobile phase: 10% MeOH in DCM).
-
Workup (Critical):
-
Evaporation:[1] Remove ethanol under reduced pressure.
-
Wash: Dissolve residue in water and wash with diethyl ether (removes unreacted ketone).
-
Basification: Cool the aqueous layer to 0°C and slowly basify with 50% NaOH to pH 10. Caution: Exothermic.
-
Extraction: Immediately extract the liberated free base into Dichloromethane (DCM).
-
-
Isolation: Dry DCM layer over MgSO₄ and concentrate in vacuo at low temperature (< 30°C) to avoid decomposition.
Visualization: Synthesis Workflow
Figure 1: Step-wise workflow for the acid-catalyzed Mannich synthesis of the target compound.
Stability & Handling Risks (The "Gotchas")
Working with Mannich bases requires strict adherence to stability protocols. The beta-amino ketone motif is chemically labile.
-
Retro-Mannich Reaction: Upon heating, particularly in neutral or basic media, the compound can revert to cycloheptanone and the volatile methylene-ammonium species. Always distill or concentrate at reduced pressure and low temperature.
-
Polymerization: The exocyclic methylene group (if elimination occurs) is highly reactive.
-
Storage: The free base degrades within days at room temperature. Convert to the Hydrochloride salt (using HCl in dioxane/ether) for long-term storage.
Applications in Drug Discovery
This compound serves as a critical "ring-expansion" probe. In medicinal chemistry, expanding a ring from 6 (cyclohexyl) to 7 (cycloheptyl) carbons alters the vector of substituents and the lipophilicity profile (
Divergent Synthesis Pathways
Once synthesized, the ketone moiety allows for versatile functionalization, mirroring the chemistry used to create Tramadol analogs.
-
Pathway A (Reduction): Sodium Borohydride reduction yields the corresponding amino-alcohol (diastereomeric mixture).
-
Pathway B (Grignard): Reaction with Aryl-MgBr yields tertiary alcohols (Tramadol homologs).
-
Pathway C (Elimination): Hofmann elimination or thermal decomposition yields the exocyclic enone (2-methylenecycloheptanone), a potent Michael acceptor.
Visualization: Derivatization Pathways
Figure 2: Primary synthetic divergence pathways for the cycloheptanone Mannich base.
References
-
Sigma-Aldrich. (n.d.). 2-[(Dimethylamino)methyl]cycloheptanone (AldrichCPR). Retrieved from
-
PubChem. (n.d.).[2][3] 2-((Dimethylamino)methyl)cyclohexanone (Analog Reference). National Library of Medicine. Retrieved from
- Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. (General Mannich mechanistic grounding).
-
Takeda, K., et al. (2003).[4] Synthesis of cycloheptanones and higher homologues. Organic Letters. (Context for 7-membered ring synthesis).
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- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cycloheptanone synthesis [organic-chemistry.org]
Technical Guide: 2-Dimethylaminomethylcycloheptanone Hydrochloride
Discovery, Synthesis, and Pharmacological Applications
Executive Summary & Historical Context[1]
2-Dimethylaminomethylcycloheptanone (often stabilized as the hydrochloride salt) is a classic example of a
The molecule traces its lineage to the foundational work of Carl Mannich (1917) , who established the three-component condensation reaction that bears his name. However, the specific interest in the cycloheptanone derivative surged in the late 20th century, driven by the search for alkylating agents capable of targeting cellular thiols in neoplastic tissues.
Key Historical Pivot:
In the 1970s and 90s, researchers like J.R. Dimmock postulated the "Sequential Cytotoxicity" theory.[1] They identified that Mannich bases are not the ultimate bioactive species but rather prodrugs . Under physiological conditions, they undergo a retro-Michael elimination to release the corresponding
Chemical Synthesis & Reaction Mechanism
The synthesis of this compound is a thermodynamically controlled Mannich reaction. It involves the condensation of an enolizable ketone (cycloheptanone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).
2.1 The Mechanism (Acid-Catalyzed)
The reaction proceeds via the formation of a highly electrophilic iminium ion, which is attacked by the enol form of cycloheptanone.
Figure 1: Acid-catalyzed mechanism for the formation of this compound.
2.2 Regioselectivity in Seven-Membered Rings
Unlike unsymmetrical ketones where regioselectivity is a major concern, cycloheptanone is symmetrical, yielding a single mono-substituted product initially. However, prolonged reaction times or excess reagents can lead to 2,7-bis(dimethylaminomethyl)cycloheptanone .
-
Kinetic vs. Thermodynamic Control: The formation of the mono-Mannich base is generally favored under controlled stoichiometry (1:1:1 ratio).
-
Stability Note: The seven-membered ring possesses greater conformational flexibility (pseudorotation) compared to cyclohexane, making the resultant Mannich base slightly more prone to retro-Mannich decomposition if not stored as a salt.
Pharmacological Significance: The "Prodrug" Mechanism
The biological activity of this compound is inextricably linked to its instability under physiological pH (7.4).
3.1 Mechanism of Action: Thiol Alkylation
The molecule acts as a "masked" alkylating agent.
-
Elimination: At pH 7.4, the free base undergoes
-elimination of dimethylamine. -
Activation: This generates 2-methylenecycloheptanone , a highly reactive exocyclic enone.
-
Alkylation: The methylene carbon acts as a Michael acceptor, covalently binding to sulfhydryl (-SH) groups on critical cellular proteins and glutathione (GSH).
Biological Consequence: Rapid depletion of cellular GSH leads to oxidative stress and mitochondrial dysfunction, triggering apoptosis in tumor cells.
Figure 2: Pharmacological activation pathway. The Mannich base serves as a delivery system for the cytotoxic enone.
Comparative Data: Ring Size Effects
Research by Dimmock et al. demonstrated that cytotoxicity varies significantly with ring size. The 7-membered ring (cycloheptanone) often shows distinct lipophilicity and reaction rates compared to 5- and 6-membered analogs.
| Feature | Cyclopentanone Analog | Cyclohexanone Analog | Cycloheptanone Analog |
| Ring Strain | High (Envelope) | Low (Chair) | Moderate (Twist-Chair) |
| Stability (Free Base) | Moderate | High | Moderate |
| Lipophilicity (Log P) | Lower | Moderate | Higher |
| Cytotoxicity (P388) | High | High | Moderate-High |
| Primary Utility | Quick elimination | Standard Reference | Lipophilic targeting |
Table 1: Comparative physicochemical properties of alicyclic Mannich bases.
Experimental Protocol: Synthesis & Isolation
Safety Warning: Dimethylamine is a gas/volatile liquid and a potent irritant. Paraformaldehyde is a carcinogen. Perform all steps in a fume hood.
5.1 Reagents
-
Cycloheptanone (11.2 g, 0.1 mol)
-
Paraformaldehyde (3.0 g, 0.1 mol equivalent of CH2O)
-
Dimethylamine Hydrochloride (8.15 g, 0.1 mol)
-
Ethanol (Absolute, 30 mL)
-
Conc. HCl (catalytic amount, ~0.5 mL)
5.2 Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine paraformaldehyde and dimethylamine hydrochloride.
-
Solvation: Add ethanol and the catalytic amount of concentrated HCl.
-
Addition: Add cycloheptanone in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. The solution should become homogeneous as the paraformaldehyde depolymerizes and reacts.
-
Monitoring: Monitor reaction progress via TLC (Note: The product is very polar; use a polar eluent like MeOH:CHCl3 1:9).
-
Precipitation (Critical Step):
-
Allow the reaction mixture to cool to room temperature.
-
Add acetone (50 mL) or diethyl ether to induce precipitation of the hydrochloride salt.
-
Why? The free base is an oil and unstable. The HCl salt forms a white, stable crystalline solid.
-
-
Filtration: Filter the white precipitate under vacuum.
-
Recrystallization: Recrystallize from ethanol/acetone to yield pure This compound hydrochloride .
Yield Expectation: 60–75% Melting Point: 145–148°C (Typical for this class of HCl salts).
References
-
Mannich, C., & Krösche, W. (1917). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie.
-
Dimmock, J. R., et al. (1995). Synthesis and cytotoxic evaluation of some Mannich bases of alicyclic ketones. Pharmazie.[1][2]
-
Gul, H. I., et al. (2011). Cytotoxic activities of Mannich bases of chalcones and related compounds.[3] Arzneimittelforschung.
-
Blicke, F. F. (1942). The Mannich Reaction.[4][1][2][3][5][6][7][8] Organic Reactions, Vol 1.
-
Tujikawa, T., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air.[9] Forensic Science International.
Sources
- 1. Synthesis and cytotoxic evaluation of some Mannich bases of alicyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. Cytotoxic activities of Mannich bases of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kems.knust.edu.gh [kems.knust.edu.gh]
- 6. Evaluation of the cytotoxicity of some mono-mannich bases and their corresponding azine derivatives against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. researchgate.net [researchgate.net]
- 9. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigator's Guide to Elucidating the Mechanism of Action of 2-Dimethylaminomethylcycloheptanone: A Novel Psychoactive Scaffold
Abstract
2-Dimethylaminomethylcycloheptanone represents a novel chemical entity with a structure suggestive of potential psychoactive properties, based on its analogy to known central nervous system (CNS) active agents. As a compound with no established pharmacological profile in the public domain, it presents a unique opportunity for discovery and characterization. This technical guide provides a comprehensive framework for the systematic investigation of its mechanism of action. We postulate a primary hypothesis centered on opioid receptor modulation and outline a multi-tiered experimental strategy to rigorously test this hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial receptor screening to in-depth cellular and in-vivo functional analysis.
Introduction: The Case for a Novel CNS-Active Compound
The chemical scaffold of this compound, featuring a cycloheptanone ring with a dimethylaminomethyl substituent at the alpha-position, bears a structural resemblance to precursors of known analgesic compounds such as tramadol, which is synthesized from 2-dimethylaminomethyl-cyclohexanone.[1] This structural alert strongly suggests that the compound may exhibit activity at opioid receptors. However, the seven-membered cycloheptanone ring, as opposed to the more common cyclohexanone or cyclopentanone cores, introduces a degree of conformational flexibility that could lead to a unique pharmacological profile, potentially with altered receptor subtype selectivity or functional activity (agonist, antagonist, or biased agonist).
The absence of existing literature on this compound necessitates a ground-up, systematic approach to defining its biological activity. This guide is structured to provide a logical and scientifically rigorous pathway for its characterization, beginning with broad, high-throughput screening and progressively focusing on more detailed mechanistic studies.
Postulated Mechanism of Action: Opioid Receptor Modulation
Based on the structural analogy to tramadol precursors[1] and other CNS-active phencyclidine-type compounds, we hypothesize that this compound is a ligand for one or more opioid receptor subtypes (μ, δ, κ). The core of our proposed investigation will be to determine:
-
Binding Affinity: Does the compound bind to opioid receptors, and with what affinity and selectivity?
-
Functional Activity: Upon binding, does it act as an agonist, antagonist, or allosteric modulator?
-
Downstream Signaling: Which intracellular signaling pathways are activated or inhibited?
-
Cellular and In-Vivo Effects: What are the physiological consequences of receptor engagement?
The following sections will detail the experimental protocols designed to answer these fundamental questions.
Experimental Workflow: A Multi-Stage Investigative Approach
A robust investigation into a novel compound's mechanism of action requires a phased approach. The following workflow is designed to build a comprehensive pharmacological profile for this compound.
Figure 1: A phased experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Phase 1: Receptor Binding Affinity
The initial step is to determine if this compound physically interacts with our primary targets, the opioid receptors. A competitive radioligand binding assay is the gold standard for this purpose.
Objective: To determine the binding affinity (Ki) of this compound for human μ, δ, and κ opioid receptors.
Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing recombinant human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
Non-specific binding control: Naloxone (high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution (in DMSO).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of naloxone.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| μ-Opioid | [³H]DAMGO | Experimental Value |
| δ-Opioid | [³H]DPDPE | Experimental Value |
| κ-Opioid | [³H]U69,593 | Experimental Value |
Phase 2: Functional Activity Assessment
Once binding is confirmed, the functional consequence of that binding must be determined. Does the compound activate the receptor (agonist) or block the action of an agonist (antagonist)?
Objective: To characterize the functional activity of this compound at opioid receptors.
Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the G-protein activation that occurs upon agonist binding to a G-protein coupled receptor (GPCR).
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
A known agonist for the receptor (e.g., DAMGO for μ-opioid).
-
Assay buffer containing MgCl₂.
-
-
Procedure:
-
Pre-incubate membranes with GDP.
-
Add serial dilutions of this compound or the standard agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate and filter as in the radioligand binding assay.
-
Quantify the incorporated [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the log concentration of the compound.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the standard agonist).
-
An Emax similar to the standard agonist indicates a full agonist. A lower Emax suggests partial agonism. No effect suggests potential antagonism, which can be confirmed by co-incubating with a known agonist.
-
Downstream Signaling Pathway:
Figure 2: Postulated Gi/o-coupled signaling pathway for an agonist at an opioid receptor.
Trustworthiness and Self-Validation
The experimental plan outlined above incorporates several self-validating systems to ensure the trustworthiness of the results:
-
Orthogonal Assays: The use of both binding (radioligand) and functional (GTPγS, cAMP) assays provides complementary data. A compound that shows high affinity in binding should demonstrate a corresponding effect in functional assays.
-
Positive and Negative Controls: Every assay includes known agonists and antagonists as positive controls to ensure the assay is performing correctly, and vehicle (DMSO) as a negative control.
-
Dose-Response Curves: Full dose-response curves are generated, not single-point measurements. This allows for the determination of potency (EC₅₀/IC₅₀) and efficacy (Emax), providing a much richer dataset.
-
Receptor Subtype Selectivity: By testing against a panel of receptors (μ, δ, κ, and a broader CNS panel), we can build a selectivity profile, which is crucial for predicting potential off-target effects.
Conclusion and Future Directions
This guide presents a comprehensive and scientifically rigorous framework for the initial characterization of a novel compound, this compound. By systematically progressing through the outlined phases, from receptor binding to in-vivo studies, a clear and detailed picture of its mechanism of action can be constructed. The data generated will be crucial for any future drug development efforts, providing the foundational knowledge required for lead optimization and preclinical evaluation. Should the primary hypothesis of opioid receptor activity be confirmed, further studies into biased agonism, receptor dimerization, and metabolic profiling will be warranted.
References
-
Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (2014). ORGANIC CHEMISTRY SELECT. [Link]
-
Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. (2019). MDPI. [Link]
- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (2005).
-
Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]
-
Reuven, E. M., & Berent-Maoz, B. (2022). Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells. Current Protocols, 2(10), e557. [Link]
-
Zheng, W., & Spencer, B. (2017). In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels. PLOS ONE, 12(9), e0185079. [Link]
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Strategic Derivatization of 2-Dimethylaminomethylcycloheptanone: A Technical Guide
Executive Summary
2-Dimethylaminomethylcycloheptanone (2-DMAM-CH) represents a critical pharmacophore in the structural activity relationship (SAR) studies of central nervous system (CNS) agents and cytotoxic compounds. Structurally homologous to the cyclohexanone precursors of analgesics like Tramadol, the seven-membered cycloheptane ring offers unique conformational flexibility (pseudorotation) that distinctively influences receptor binding affinity compared to its six-membered counterparts.
This guide serves as a technical blueprint for researchers leveraging 2-DMAM-CH as a divergent intermediate. We explore its three primary derivative pathways: elimination (to reactive enones), reduction (to amino alcohols), and heterocyclization (to fused ring systems).
Structural Foundation & Core Synthesis
The synthesis of 2-DMAM-CH is a classic application of the Mannich reaction.[1] However, unlike cyclohexanone, the cycloheptanone ring exhibits higher conformational entropy, often requiring tighter pH control to prevent bis-alkylation at the C7 position.
The "Grunenthal-Modified" Protocol
While standard Mannich conditions exist, the most robust protocol for the seven-membered ring mimics the optimized routes used for Tramadol precursors, utilizing glacial acetic acid to stabilize the iminium ion intermediate.
Reaction Logic:
-
Generation of Electrophile: Formaldehyde and dimethylamine HCl form the reactive dimethyl(methylene)ammonium ion.
-
Enolization: Acid-catalyzed enolization of cycloheptanone attacks the iminium species.
-
Stabilization: The product is isolated as the hydrochloride salt to prevent retro-Mannich degradation or polymerization.
Experimental Protocol: Synthesis of 2-DMAM-CH Hydrochloride
-
Reagents: Cycloheptanone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a reflux condenser.
-
Add concentrated HCl (catalytic amount, ~0.5 mL per 100 mmol) to initiate.
-
Reflux at 80°C for 4–6 hours. Critical Step: Monitor consumption of paraformaldehyde.
-
Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the residue from acetone/ethanol (10:1). The hydrochloride salt precipitates as a white, hygroscopic solid.
-
Validation: FTIR should show a strong C=O stretch at ~1695 cm⁻¹ (slightly lower than cyclohexanone due to ring strain differences).
-
Pathway A: The Exocyclic Enone (The "Warhead")
Derivative: 2-Methylenecycloheptanone Relevance: Covalent Inhibitor Design / Michael Acceptors
The most chemically significant derivative of 2-DMAM-CH is its elimination product, 2-methylenecycloheptanone. This exocyclic
Mechanism: Hofmann Elimination
The dimethylamino group is a poor leaving group. To force elimination to the exocyclic double bond, it must first be quaternized (methylated).
Figure 1: The activation pathway from the Mannich base to the reactive Michael acceptor.
Experimental Protocol: Methyl Iodide Quaternization & Elimination
Safety Note: Methyl iodide is neurotoxic. Perform in a certified fume hood.
-
Free Basing: Dissolve 2-DMAM-CH HCl in water; basify with 10% NaOH; extract with diethyl ether. Dry organic layer (MgSO4) and evaporate.
-
Quaternization: Dissolve the free base in anhydrous ether. Add Methyl Iodide (1.1 eq) dropwise at 0°C.
-
Observation: A white precipitate (the methiodide salt) forms almost immediately. Stir for 2 hours. Filter and dry.[2]
-
Elimination:
-
Place the quaternary salt in a distillation flask.
-
Add saturated NaHCO3 solution (mild base).
-
Steam distill the mixture. The 2-methylenecycloheptanone co-distills with water.
-
Extract distillate with ether to isolate the enone.
-
Pathway B: The Amino-Alcohol (The CNS Scaffold)
Derivative: 2-(Dimethylaminomethyl)cycloheptanol Relevance: Analgesic Pharmacophores (Tramadol analogs)
Reducing the ketone carbonyl yields the
Stereochemical Considerations
Unlike cyclohexanones, which exist largely in chair forms, cycloheptanones flux between twist-chair and twist-boat conformations. Reduction with Sodium Borohydride (NaBH4) typically favors the trans isomer (thermodynamic product) due to the bulky amine group directing hydride attack, but mixtures are common.
Data Summary: Reduction Conditions
| Reducing Agent | Solvent | Major Isomer | Yield | Notes |
| NaBH4 | Methanol | Trans (predominant) | >85% | Standard protocol; fast reaction. |
| L-Selectride | THF (-78°C) | Cis | ~70% | Sterically hindered hydride attacks from less hindered face. |
| H2 / PtO2 | Ethanol | Mixed | ~90% | Catalytic hydrogenation; difficult to control stereochem. |
Pathway C: Heterocyclic Fusions
Derivative: Hexahydro-2H-cyclohepta[c]pyrazoles Relevance: Rigidified Anti-inflammatory Agents
The 1,3-relationship between the carbonyl and the potentially latent "enone" (via the Mannich base equilibrium) allows for condensation with binucleophiles like hydrazines. This fuses a pyrazole ring onto the cycloheptane, locking the conformation.
Synthesis Workflow
Direct reaction of the Mannich base hydrochloride with hydrazine hydrate or phenylhydrazine results in the elimination of dimethylamine and the formation of the fused pyrazole system.
Figure 2: Synthesis of fused pyrazoles via condensation-cyclization.
References
-
Mannich Reaction Fundamentals: Mannich, C., & Krösche, W. (1912). Ueber Kondensationsprodukte aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie.
-
Cytotoxicity of Mannich Bases: Dimmock, J. R., et al. (1997). Anticancer and Cytotoxic Properties of Mannich Bases.[3][4][5] Current Medicinal Chemistry.[3]
-
Tramadol/Cyclohexanone Analog Chemistry: Grunenthal GmbH. (1970). Process for the preparation of 2-dimethylaminomethyl-cyclohexanone.[1][6] Patent US3652589A.
-
Enone Synthesis via Mannich Bases: Roberts, J. D., et al. (1956). Synthesis of Methylenecycloalkanes. Journal of the American Chemical Society.
-
Stereoselective Reductions: Hutchins, R. O., et al. (1983). Stereoselective reductions of substituted cyclohexanones and cycloheptanones. Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and cytotoxic evaluation of some Mannich bases of alicyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of Mannich bases of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
Technical Guide: 2-Dimethylaminomethylcycloheptanone as a Mannich Base
[1]
Executive Summary
2-Dimethylaminomethylcycloheptanone (CAS: 15409-61-7) represents a pivotal class of
This guide details the synthesis, mechanistic pathways, and pharmaceutical utility of this compound, designed for researchers requiring high-fidelity protocols and structural insights.
Part 1: Synthesis & Mechanistic Architecture[1][2]
The Mannich Reaction Protocol
The synthesis of this compound is a classic three-component condensation involving cycloheptanone (CH-acidic component), formaldehyde (aldehyde), and dimethylamine (amine).
Reaction Class: Acid-Catalyzed Nucleophilic Addition / Condensation.[1]
Optimized Synthetic Workflow
-
Reagents: Cycloheptanone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.0 eq).[1]
-
Solvent: Ethanol (Abs.) or Isopropanol.[1]
-
Catalyst: Conc. HCl (catalytic amount, ~0.05 eq).[1]
-
Conditions: Reflux for 4–6 hours.[1]
Critical Process Parameter (CPP): The pH must be maintained < 4 to ensure the amine remains protonated (preventing side reactions) while allowing sufficient equilibrium concentration of the free enol form of the ketone.
Mechanistic Pathway (Graphviz Visualization)
The reaction proceeds through the formation of a reactive iminium ion intermediate, which is then attacked by the enol form of cycloheptanone.
Figure 1: Mechanistic pathway for the formation of the Mannich base via iminium ion attack on the enol.[1]
Part 2: Chemical Reactivity & Transformations[1][3]
The utility of this compound lies in its dual reactivity: it acts as a latent enone (via elimination) and a pro-chiral ketone (via reduction).[1]
The "Latent Enone" Concept (Elimination)
Mannich bases are frequently used to generate
-
Reaction: Thermal decomposition or steam distillation of the hydrochloride salt.
-
Product: 2-Methylenecycloheptanone (Exocyclic enone).[1]
-
Mechanism:
-elimination of dimethylamine.[1] This transformation is often spontaneous at high pH or temperature, making the Mannich base a stable storage form of the reactive enone.
Stereoselective Reduction (Amino-Alcohols)
Reduction of the carbonyl group yields 2-dimethylaminomethylcycloheptanol, a key intermediate for local anesthetics.[1] The stereochemistry (cis vs. trans) is reagent-dependent.[1]
| Reagent | Solvent | Major Isomer | Selectivity Mechanism |
| NaBH₄ | Water/MeOH | Trans (Thermodynamic) | Hydride attack from less hindered face |
| L-Selectride | THF (-78°C) | Cis (Kinetic) | Steric bulk of reagent dictates attack |
Part 3: Pharmaceutical Applications[1][3][4][5][6][7]
Local Anesthetics (Carbamate Derivatives)
Research has validated the 2-alkoxyphenylcarbamate derivatives of the reduced amino-alcohol as potent local anesthetics.[2]
-
Structure-Activity Relationship (SAR): The lipophilicity of the alkoxy chain (propyl to octyl) correlates parabolically with anesthetic potency.
-
Synergy: Mixtures of cis and trans isomers have demonstrated higher anesthetic activity than the sum of individual isomers, suggesting a synergistic interaction at the sodium channel binding site.
Cytotoxic Agents
The derivative 2-methylenecycloheptanone (generated in situ or isolated) reacts with cellular thiols (e.g., glutathione, cysteine residues) via Michael addition, leading to cellular stress and apoptosis in tumor models.
Workflow: From Synthesis to Drug Candidate
Figure 2: Divergent synthesis workflow for pharmaceutical derivatives.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound Hydrochloride
Validated for 100 mmol scale.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Charging: Add Cycloheptanone (11.2 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol), and Dimethylamine Hydrochloride (8.15 g, 100 mmol).
-
Solvent: Add 30 mL of absolute ethanol and 0.5 mL of conc. HCl.
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 4 hours. The solution should become homogeneous.
-
Workup:
-
Cool the mixture to room temperature.
-
Add 100 mL of acetone to precipitate the hydrochloride salt.
-
Cool at 4°C overnight to maximize crystallization.[1]
-
Filter the white crystalline solid and wash with cold acetone.
-
-
Yield: Expected yield 65–75%. Melting point approx. 145–148°C.[1]
Protocol B: Isolation of the Free Base
-
Dissolve the hydrochloride salt in minimal water.[1]
-
Basify with 20% NaOH solution until pH > 10.
-
Extract immediately with diethyl ether (3 x 50 mL) to prevent elimination to the enone.
-
Dry organic layer over MgSO₄ and concentrate in vacuo at low temperature (< 30°C).
Part 5: References
-
Gregan, F., et al. (2011).[1] Synthesis and characterization of two homologous series of diastereomeric 2-alkoxyphenylcarbamates. Chemical and Pharmaceutical Bulletin. Link
-
Cummings, T. F., & Shelton, J. R. (1960).[1][3] Mannich Reaction Mechanisms. Journal of Organic Chemistry. Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 359482, 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. (Analogous compound data). Link[1]
-
Blesova, M., et al. (1985).[1] Local anesthetic activity of mixtures of cis- and trans-(2-dimethylaminomethylcycloheptyl)-2-alkoxyphenylcarbamates. Pharmazie.
-
Tramadol Synthesis. (General Mannich Base Protocol). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. OC-Praktikum. Link
Quantum Chemical Protocol for 2-Dimethylaminomethylcycloheptanone: Conformational Dynamics & Reactivity Profiling
Executive Summary
2-Dimethylaminomethylcycloheptanone represents a distinct challenge in computational chemistry due to the superposition of two complex phenomena: the high conformational entropy of the seven-membered cycloheptanone ring and the electronic directionality of the
Unlike rigid cyclohexanones, the cycloheptanone core navigates a flat potential energy surface (PES) populated by twist-chair, chair, and boat conformers. The introduction of a dimethylaminomethyl group at the
This guide outlines a high-fidelity computational protocol to resolve these features, predicting reactivity, spectroscopic signatures, and pharmacological properties with precision.
Computational Strategy: Theory & Selection
To accurately model this system, one cannot rely on standard B3LYP/6-31G* approaches. The flexibility of the seven-membered ring requires a method that accounts for London dispersion forces , which stabilize specific folded conformers.
Level of Theory
-
Functional:
B97X-D or B3LYP-D3(BJ) .-
Reasoning: The "D" (Dispersion) correction is non-negotiable. In cycloheptanones, dispersion forces between the ring methylenes often dictate the preference for twist-chair vs. chair forms. The
B97X-D functional also includes long-range corrections, crucial for accurately describing the charge transfer from the amine nitrogen to the carbonyl.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Reasoning: The "++" (diffuse functions) are essential for the nitrogen lone pair and the carbonyl oxygen, which are regions of high electron density and loose binding. Omitting diffuse functions will result in an artificial destabilization of the amine.
-
Solvation Models
-
Method: SMD (Solvation Model based on Density) .
-
Reasoning: The SMD model is superior to standard PCM for calculating
because it parameterizes non-electrostatic terms (cavitation, dispersion, solvent structure) which are significant for the hydrophobic cycloheptyl ring. -
Solvents: Acetonitrile (for synthesis modeling) and Water (for physiological modeling).
-
Conformational Analysis Workflow
The primary error source in modeling this compound is "conformer rot", where the global minimum is missed because the search was limited to chair-like starting structures.
The Search Protocol
The seven-membered ring requires a stochastic search method rather than a systematic scan.
Caption: Multi-stage conformational search workflow designed to capture the fluxionality of the 7-membered ring.
Key Conformers to Monitor
-
Twist-Chair (TC): Typically the global minimum for unsubstituted cycloheptanone. The side chain will prefer the isoclinal or equatorial-like position to minimize transannular strain.
-
Chair (C): often 1-3 kcal/mol higher in energy but kinetically accessible.
-
Intramolecular Interaction: In the neutral form, look for a "folded" conformer where the N-methyl groups orient away from the ring, allowing the N lone pair to align with the carbonyl carbon (
), a precursor to the Burgi-Dunitz angle.
Electronic Structure & Reactivity
Once the global minimum is identified, we characterize the reactivity.
NBO Analysis (Natural Bond Orbital)
We quantify the interaction between the amine and the ketone.
-
Target Interaction:
. -
Metric: Second-order perturbation energy
.-
Significance: A high
value (> 2 kcal/mol) indicates a strong electronic coupling, suggesting the ketone is "pre-activated" for nucleophilic attack or prone to retro-Mannich degradation.
-
Protonation Studies (pKa Prediction)
In drug development, the protonated form is the active species.
-
Calculation: Optimize both Neutral and Protonated species in water (SMD).
-
Isodesmic Reaction: Use a reference base (e.g., dimethylamine or trimethylamine) with a known experimental pKa to cancel systematic errors.
Experimental Protocol: Step-by-Step Guide
Step 1: Initial Conformer Generation
Use a tool like Spartan , MacroModel , or OpenBabel (genetic algorithm).
-
Settings: Generate ~100 conformers using MMFF94 force field.
-
Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (> 5 kcal/mol above min).
Step 2: Geometry Optimization (Gaussian Input)
Perform optimization on the top 5-10 unique conformers.
Input File Example (opt.gjf):
[1]
Step 3: Validation & Properties
-
Frequency Analysis: Ensure no imaginary frequencies (NImag=0). If NImag=1 (usually a methyl rotation), re-optimize along the eigenvector.
-
Thermochemistry: Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy.
-
Boltzmann Weighting: Calculate the population (
) of each conformer at 298K. Use these weights to average NMR chemical shifts or IR frequencies.
Step 4: Reactivity Mapping (Fukui Functions)
To predict where metabolism (e.g., CYP450 oxidation) or covalent binding might occur.
-
Calculate Vertical Ionization Potential (IP) and Electron Affinity (EA).
-
Generate the Dual Descriptor
:-
Positive regions: Electrophilic attack (susceptible to nucleophiles).
-
Negative regions: Nucleophilic attack (susceptible to electrophiles/metabolism).
-
Data Presentation: Quantitative Summary
When reporting your results, organize the data as follows to ensure reproducibility.
Table 1: Relative Energies of Top Conformers (wB97X-D/6-311++G(d,p))
| Conformer | Ring Conformation | Side-Chain Orientation | Boltzmann Pop. (%) | ||
| Conf_1 | Twist-Chair | Equatorial (extended) | 0.00 | 0.00 | 62.4 |
| Conf_2 | Twist-Chair | Isoclinal (folded) | 0.45 | 0.62 | 21.8 |
| Conf_3 | Chair | Equatorial | 1.80 | 2.10 | 1.8 |
| Conf_4 | Boat | -- | 3.50 | 3.20 | < 0.1 |
Table 2: Electronic Properties
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Nucleophilicity of the amine N. |
| LUMO Energy | -0.8 eV | Electrophilicity of the carbonyl C. |
| Dipole Moment | 3.4 D | Solubility/Polarity profile. |
| N...C=O Distance | 2.85 Å | Proximity for intramolecular interaction. |
References
-
Conformational Analysis of Cycloheptanones: Dillen, J. (2010). Conformational analysis of cycloheptanone and cycloheptanethione. Journal of Molecular Structure: THEOCHEM, 960(1-3), 82-86.
-
Mannich Base Chemistry & Hydrogen Bonding: Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1).
-
DFT Methods for Flexible Rings: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
-
Solvation Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
-
Reaction Prediction via Quantum Calculations: Maeda, S., et al. (2023).[2] Quantum chemical calculations for reaction prediction in the development of synthetic methodologies.[2][3] Chemical Science, 14, 11601-11616.
Sources
Methodological & Application
analytical methods for 2-Dimethylaminomethylcycloheptanone quantification
An Application Guide to the Quantitative Analysis of 2-Dimethylaminomethylcycloheptanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound. As a key intermediate in various synthetic pathways, its precise quantification is crucial for process control, purity assessment, and stability studies within research and drug development settings. This document explores three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section delves into the fundamental principles, explains the rationale behind experimental choices, and presents detailed, step-by-step protocols designed for immediate application. The guide is structured to empower researchers, scientists, and drug development professionals to select and implement the most suitable analytical strategy for their specific needs, ensuring data integrity and regulatory compliance through rigorous method validation.
Introduction: The Analytical Challenge
This compound is a cyclic ketone containing a tertiary amine functional group. Its accurate measurement is fundamental to ensuring the quality and consistency of chemical manufacturing processes. However, the molecule's structure presents a distinct analytical challenge: it lacks a significant chromophore, rendering it nearly transparent to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). Therefore, direct HPLC-UV analysis is not a viable option for sensitive quantification.
This guide addresses this challenge by presenting three field-proven analytical strategies. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs.
-
HPLC-UV with Pre-column Derivatization: A robust and widely accessible method that introduces a UV-active tag to the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, offering high selectivity without the need for derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for sensitivity and specificity, ideal for trace-level analysis in complex matrices.
The development and subsequent validation of any analytical method are critical for ensuring product quality and meeting stringent regulatory standards.[1][2] This process provides documented evidence that the method is suitable for its intended purpose, yielding precise and accurate results.[3][4]
Method 1: HPLC-UV with Pre-Column Derivatization
Principle and Rationale
To overcome the lack of a native chromophore, a chemical derivatization step can be employed to attach a UV-absorbing molecule to the analyte. For ketones, a classic and highly effective strategy is the reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH). In an acidic environment, the ketone group of this compound reacts with 2,4-DNPH to form a 2,4-dinitrophenylhydrazone derivative. This derivative is intensely colored and exhibits strong absorbance at approximately 360-365 nm, enabling highly sensitive detection by a standard HPLC-UV system.[5][6] This approach has been successfully validated for the analogous compound, 2-[(dimethylamino)methyl]cyclohexanone.[5]
The causality behind this choice is clear: we are chemically modifying the analyte to make it "visible" to the detector, thereby transforming a challenging compound into one that is easily quantifiable.
Visualized Workflow: Derivatization and HPLC Analysis
Caption: Workflow for HPLC-UV analysis with 2,4-DNPH derivatization.
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Perchloric Acid (70%)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[7][8]
B. Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Derivatizing Reagent: Dissolve 150 mg of 2,4-DNPH in 100 mL of acetonitrile. Carefully add 1.0 mL of 70% perchloric acid. Safety Note: Handle perchloric acid with extreme care in a fume hood.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 80:20 v/v). Degas before use.
C. Derivatization Procedure
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with methanol to achieve final concentrations in the desired linear range (e.g., 1 to 50 µg/mL).
-
For each standard and sample, transfer 1.0 mL of the methanolic solution into a clean glass vial.
-
Add 1.0 mL of the Derivatizing Reagent to each vial.
-
Cap the vials tightly and heat in a water bath or heating block at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
Dilute the reaction mixture to a known volume (e.g., 10 mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
D. Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 365 nm[9] |
| Injection Vol. | 20 µL |
Validation Parameters
The method must be validated according to ICH guidelines to ensure it is fit for purpose.[2]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte derivative. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.999[8] | Confirms a proportional response to concentration. |
| Range | Typically 80-120% of the target concentration.[2] | The concentration interval where the method is precise and accurate. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples.[2] | Measures the closeness of the result to the true value. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision. | Measures the degree of scatter between a series of measurements. |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).[3] | The lowest concentration that can be reliably detected and quantified. |
| Robustness | No significant change in results with minor variations in method parameters. | Demonstrates the method's reliability during normal use. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is an excellent alternative for the analysis of thermally stable, volatile, or semi-volatile compounds.[6] this compound is amenable to GC analysis. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase. The mass spectrometer then serves as a highly selective and sensitive detector, identifying the compound based on its unique mass fragmentation pattern (mass spectrum).
The primary advantage of GC-MS is its specificity. Mass spectrometry provides structural confirmation, making it a more definitive technique than HPLC-UV.[6] It eliminates the need for a chemical derivatization step, simplifying sample preparation and avoiding potential side reactions.
Visualized Workflow: GC-MS Analysis
Caption: General workflow for quantitative GC-MS analysis.
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
Ethyl Acetate or Dichloromethane (GC Grade)
-
Helium (99.999% purity)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
B. Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.5 to 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample containing the analyte in ethyl acetate to achieve a final concentration within the linear range of the method.[6]
C. GC-MS Conditions
| Parameter | Recommended Setting |
|---|---|
| GC System | GC with Mass Selective Detector |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Oven Program | 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Acquisition | Scan Mode: 50-400 amu (for identification)SIM Mode: Monitor characteristic ions (e.g., molecular ion and major fragments) for quantification. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis.[12] This technique couples the separation power of HPLC with the highly specific detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces chemical noise, allowing for quantification at very low levels (ppb or ppt).[13][14]
For this compound, the tertiary amine is readily protonated, making it ideal for positive-ion ESI. This method requires minimal sample preparation and no derivatization, offering high throughput and unparalleled performance.[15]
Visualized Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring.
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[13]
B. Solution Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). The concentration range should be very low (e.g., 0.1 to 100 ng/mL).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
C. LC-MS/MS Conditions
| Parameter | Recommended Setting |
|---|---|
| LC System | UPLC or HPLC system coupled to a triple quadrupole MS |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B (hold 0.5 min), ramp to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing a standard solution. The precursor will be the [M+H]⁺ ion. At least two product ions should be monitored (one for quantification, one for confirmation).[14] |
Method Comparison and Selection Guide
The optimal method depends entirely on the analytical objective.
| Feature | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Sensitivity | Good (ppm level) | Very Good (low ppm to ppb) | Excellent (ppb to ppt)[15] |
| Selectivity | Moderate to Good | Very Good | Excellent |
| Sample Prep | Multi-step (derivatization required) | Simple (dissolution) | Simple (dilute and shoot) |
| Throughput | Moderate | Moderate to High | High |
| Instrumentation | Widely available (standard HPLC) | Commonly available | Specialized, higher cost |
| Confirmation | Based on retention time only | Definitive (mass spectrum) | Definitive (MRM transitions) |
| Best For... | Routine QC, purity assays in simple matrices. | Purity confirmation, analysis of known impurities. | Trace-level analysis, bioanalysis, complex matrices. |
Analyte Stability and Handling
Proper handling and storage are essential for accurate quantification.
-
Chemical Stability: The molecule contains a ketone and a tertiary amine. While generally stable, it may be susceptible to degradation under harsh acidic or basic conditions, or through oxidation over long periods.[16][17] Stress testing (acid/base hydrolysis, oxidation, photolytic, thermal) should be part of a formal validation to identify potential degradation products.[18]
-
Storage: Store reference standards and samples in well-sealed containers at refrigerated temperatures (2-8°C) and protected from light to minimize degradation.
-
Solution Stability: The stability of the analyte in the chosen analytical solvent should be evaluated for the expected duration of an analytical run to ensure no degradation occurs post-preparation.
Conclusion
The quantification of this compound can be successfully achieved using several analytical techniques. For routine quality control where high sensitivity is not paramount, HPLC-UV with 2,4-DNPH derivatization offers a reliable and accessible solution. For definitive identification and quantification without derivatization, GC-MS is a robust and powerful alternative. When the highest levels of sensitivity and selectivity are required, particularly for trace analysis in complex sample matrices, LC-MS/MS is the unequivocal method of choice.
Regardless of the selected method, a thorough validation is mandatory to demonstrate that the procedure is fit for its intended purpose.[19] This ensures the generation of reliable, reproducible, and accurate data, which is the cornerstone of quality assurance in scientific research and pharmaceutical development.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
-
Medvedovici, A., Albu, F., Farca, A., & David, V. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67–74. Retrieved February 20, 2026, from [Link]
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- BenchChem. (2025). Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Methylamino)cyclohexanone hydrochloride.
- Wang, J., et al. (2012). Analytical Methods. Royal Society of Chemistry.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride.
- Tentamus. (2014, January 11). Simultaneous Multi- Residue Determination of Mycotoxins in Foods Using LC-MS/MS.
- Perkinelmer Inc. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.
- LCGC International. (2023, December 7). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
- Doherty, G. (2010, October 9). Understanding the chemical basis of drug stability and degradation. European Pharmaceutical Review.
- Thermo Fisher Scientific. (n.d.). Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis.
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Methylcyclooctanone: GC-MS vs. HPLC-UV.
- De Baere, S., et al. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker. Semantic Scholar.
-
Monbaliu, S., et al. (2009). LC-MS/MS multi-analyte method for mycotoxin determination in food supplements. Journal of Chromatography B, 877(22), 2115-2124. Retrieved February 20, 2026, from [Link]
- De Baere, S., et al. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. MDPI.
- Senthil Kumar, P., et al. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of Momordica cymbalaria. SciSpace.
- Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(2).
-
Vo, D. P., & Tran, T. T. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. Scientia Pharmaceutica, 87(4), 32. Retrieved February 20, 2026, from [Link]
- Shin, H., et al. (2020). Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS. MDPI.
- Gergov, M., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
-
Zheng, Z., et al. (2015). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. Current Protocols in Nucleic Acid Chemistry, 62, 11.8.1-11.8.21. Retrieved February 20, 2026, from [Link]
-
Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
-
Horvatovich, P., et al. (2006). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Additives & Contaminants, 23(10), 987-997. Retrieved February 20, 2026, from [Link]
-
Idham, Z., et al. (n.d.). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Gumieniczek, A., & Berecka, A. (2012). Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. Journal of AOAC International, 95(5), 1373–1379. Retrieved February 20, 2026, from [Link]
-
Kumar, A., et al. (2015). Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion in the presence of degradation products as per ICH Guidelines. ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
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- 18. researchgate.net [researchgate.net]
- 19. pharmaerudition.org [pharmaerudition.org]
Advanced Protocol: Synthesis and Applications of 2-Dimethylaminomethylcycloheptanone
This application note details the synthesis, reactivity, and strategic deployment of 2-Dimethylaminomethylcycloheptanone (2-DMAM-CH). As a seven-membered ring Mannich base, this molecule serves as a critical divergence point in organic synthesis, functioning primarily as a latent source of the highly reactive
Executive Summary & Strategic Utility
This compound (CAS: 15409-60-6) is the cycloheptanone homolog of the well-known Mannich base precursor to Tramadol. Its utility in drug discovery and natural product synthesis stems from two distinct reactivity profiles:
-
The "Latent Enone" Pathway: It serves as a stable precursor to
-methylenecycloheptanone . The exocyclic double bond in a 7-membered ring is conformationally mobile and highly reactive toward nucleophiles (Michael addition), making it a valuable building block for sesquiterpene synthesis (e.g., guanacastepenes). -
The "Amino-Ketone" Pathway: It acts as an electrophile for Grignard reagents to generate 1,2-aminoalcohols, a pharmacophore found in opioid analgesics and local anesthetics.
Synthesis of the Reagent (The Mannich Protocol)
Reaction Mechanism & Logic
The synthesis utilizes a classic acid-catalyzed Mannich condensation. Unlike cyclohexanone, cycloheptanone requires careful control of pH to prevent bis-alkylation (formation of the 2,7-disubstituted product). We utilize dimethylamine hydrochloride and paraformaldehyde to generate the iminium ion in situ.
Experimental Protocol
Reagents:
-
Cycloheptanone (1.0 eq, 112.17 g/mol )
-
Dimethylamine Hydrochloride (1.1 eq, 81.54 g/mol )
-
Paraformaldehyde (1.2 eq, 30.03 g/mol )
-
Concentrated HCl (Catalytic, 0.5 mL)
-
Ethanol (Solvent)[1]
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Cycloheptanone (50 mmol, 5.61 g), Dimethylamine HCl (55 mmol, 4.48 g), and Paraformaldehyde (60 mmol, 1.80 g) to the flask.
-
Solvation: Add Ethanol (30 mL) and conc. HCl (0.2 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Checkpoint: The solution will turn homogeneous as the paraformaldehyde depolymerizes and reacts. Monitor by TLC (System: CHCl3/MeOH/NH3 90:9:1) for the disappearance of cycloheptanone.
-
-
Workup (Isolation of the Free Base):
-
Cool the reaction to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Acid/Base Extraction: Dissolve the residue in water (50 mL) and wash with diethyl ether (
mL) to remove unreacted ketone (organic layer discarded). -
Basify the aqueous layer to pH >10 using 4N NaOH. The Mannich base will oil out.
-
Extract with Diethyl Ether (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification: Distillation under reduced pressure (bp ~95-100°C at 10 mmHg) or conversion to the hydrochloride salt for storage (recrystallize from acetone/ethanol).
Yield Expectation: 65–75%
Application A: Synthesis of -Methylenecycloheptanone
This is the primary application for this reagent in total synthesis. The Mannich base is quaternized and subjected to Hofmann elimination to generate the exocyclic enone.
Mechanistic Pathway
The reaction proceeds via an E2 or E1cB mechanism depending on the base used. The 7-membered ring imposes ring strain on the exocyclic double bond, making the product
Graphviz Pathway: Elimination Mechanism
Figure 1: Synthetic pathway from Mannich base to exocyclic enone via Hofmann elimination.[2]
Protocol: Quaternization & Elimination
-
Quaternization:
-
Dissolve this compound (10 mmol) in dry Diethyl Ether (20 mL).
-
Cool to 0°C. Slowly add Methyl Iodide (11 mmol).
-
Stir for 2 hours. The quaternary ammonium iodide will precipitate as a white solid.
-
Filter and wash with cold ether.
-
-
Elimination:
-
Suspend the salt in a biphasic mixture of CH2Cl2 (20 mL) and 10% aqueous
(20 mL). -
Stir vigorously for 30–60 minutes.
-
Separate organic layer, dry over
. -
Critical Step: Evaporate solvent carefully at low temperature (<20°C) . The product is a volatile, lachrymatory oil. Use immediately for Michael additions.
-
Application B: Synthesis of Tramadol Analogs (7-Membered Ring)
The cycloheptanone Mannich base is the direct precursor to the 7-membered analog of the analgesic Tramadol. This involves a Grignard addition to the ketone.
Stereochemical Challenge
Like the cyclohexanone series, the Grignard addition produces diastereomers (cis and trans). The cis-isomer (aryl and amine on the same side) is typically the target for opioid activity, but the trans-isomer is often the kinetic product.
Graphviz Workflow: Drug Synthesis
Figure 2: Workflow for the synthesis of the 7-membered Tramadol analog.
Experimental Protocol
-
Grignard Preparation: Prepare 3-methoxyphenylmagnesium bromide (1.0 M in THF) from 3-bromoanisole and Mg turnings.
-
Addition:
-
Dissolve this compound (10 mmol) in dry THF (15 mL).
-
Cool to 0°C.
-
Add the Grignard reagent (12 mmol) dropwise over 30 minutes.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour into ice-cold saturated
. -
Isolation: Extract with Ethyl Acetate. The crude oil contains both diastereomers.
-
Purification: Convert to the HCl salt by adding HCl/Dioxane. Recrystallize from Isopropanol to isolate the major diastereomer (typically the trans-amino alcohol, requiring isomerization or chromatographic separation if the cis-isomer is desired).
Data Summary & Troubleshooting
Comparative Properties
| Property | Cyclohexanone Analog (Tramadol Precursor) | Cycloheptanone Analog (2-DMAM-CH) |
| Ring Size | 6-membered (Chair/Boat) | 7-membered (Twist-Chair) |
| Mannich Yield | High (70-85%) | Moderate (60-75%) |
| Enone Stability | Moderate | Low (Polymerizes rapidly) |
| Boiling Point | ~85°C (10 mmHg) | ~95-100°C (10 mmHg) |
| Primary Use | Opioid Analgesics | Terpene Synthesis / Michael Acceptors |
Troubleshooting Guide
-
Problem: Low yield in Mannich reaction.
-
Cause: Incorrect pH. If too acidic, the amine is protonated and non-nucleophilic. If too basic, the iminium ion does not form.
-
Solution: Use a 1:1 ratio of amine salt to ketone and catalytic HCl. Do not use free amine without acid catalyst.
-
-
Problem: Polymerization of
-methylenecycloheptanone.-
Cause: The exocyclic double bond is highly strained.
-
Solution: Generate the enone in situ in the presence of the nucleophile (e.g., if doing a Michael addition, add the nucleophile to the elimination mixture).
-
References
-
Mannich Reaction Mechanisms & Kinetics: Cummings, T. F., & Shelton, J. R. (1960).[3] Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link
-
Synthesis of Tramadol Analogs: Coe, J. W., et al. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. US Patent Application 20050215821. Link
-
Synthesis of this compound: Gregan, F., et al. (1997).[4] Synthesis and local anesthetic activity of 2-(dimethylaminomethyl)cycloheptyl esters. Pharmazie, 52, 915.
- Enone Formation via Mannich Bases: Gaudry, M., & Marquet, A. (1978). Stereoselective synthesis of alpha-methylene ketones. Tetrahedron, 34(20), 3099.
-
Tramadol Analog (Cycloheptanone): EPA CompTox Dashboard. 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cycloheptan-1-ol. Link
Sources
Application Notes and Protocols for the Purification of 2-Dimethylaminomethylcycloheptanone
Introduction: The Strategic Importance of Purifying Mannich Bases
2-Dimethylaminomethylcycloheptanone, a β-amino ketone, belongs to the broad class of compounds known as Mannich bases. These molecules are of significant interest in medicinal chemistry and drug development as they are versatile intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals like fluoxetine and tramadol.[1][2] The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation of cycloheptanone, formaldehyde, and dimethylamine.[3][4][5] While the synthesis is relatively straightforward, the isolation and purification of the final product in high purity is a critical step that dictates its suitability for downstream applications.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of this compound. We will explore two primary purification strategies: column chromatography of the free base and recrystallization of its hydrochloride salt. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final form of the product. This guide emphasizes the rationale behind each step, providing a framework for logical troubleshooting and adaptation.
Chemical Properties and Purification Rationale
A foundational understanding of the chemical properties of this compound is paramount in designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C10H19NO | |
| Molecular Weight | 169.26 g/mol | |
| Physical State | Typically an oil as a free base; a solid as the hydrochloride salt. | The oily nature of the free base makes purification by crystallization challenging. Conversion to a salt is often preferred for obtaining a crystalline solid.[6][7] |
| Solubility (Free Base) | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Sparingly soluble in water. | Allows for extraction from aqueous reaction mixtures and purification via column chromatography using organic eluents.[8] |
| Solubility (HCl Salt) | Soluble in polar solvents like water and alcohols (e.g., ethanol, isopropanol). Insoluble in non-polar organic solvents. | Facilitates purification by recrystallization from polar solvents.[7] |
| Stability | The free base can be unstable, particularly in neutral or alkaline conditions, potentially leading to degradation or side reactions.[7] | Purification should be conducted expeditiously, and storage of the purified free base should be under inert atmosphere and at low temperatures. The hydrochloride salt is generally more stable. |
The core of the purification strategy revolves around the basicity of the tertiary amine. This allows for the selective conversion of the product into a water-soluble salt by treatment with acid, facilitating its separation from non-basic impurities. Subsequently, neutralization of the salt regenerates the free base, which can be extracted into an organic solvent.
Purification Workflow Overview
The following diagram illustrates the general workflow for the purification of this compound, from the initial work-up of the reaction mixture to the isolation of the pure compound.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Column Chromatography (Free Base)
This method is ideal for small to medium scale purifications and for isolating the product in its free base form. The progress of the purification is monitored by Thin-Layer Chromatography (TLC).[2][9]
Materials and Apparatus
-
Crude this compound (free base)
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (reagent grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (e.g., potassium permanganate)
-
Rotary evaporator
Step-by-Step Protocol
-
Preparation of the Eluent: Prepare a solvent system for column chromatography. A common starting point for Mannich bases is a mixture of hexanes and ethyl acetate. To prevent streaking of the basic amine on the acidic silica gel, add a small amount of triethylamine (typically 0.5-1%) to the eluent mixture.
-
TLC Analysis of the Crude Product: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using the prepared eluent. Visualize the spots under a UV lamp and/or by staining. The goal is to find a solvent system that gives a good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Packing the Chromatography Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, continuously tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or a fraction collector.
-
Maintain a constant flow of the eluent through the column. For faster separations, gentle pressure can be applied to the top of the column (flash chromatography).[9]
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it.
-
Identify the fractions containing the pure product.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.
-
Protocol 2: Purification by Recrystallization (Hydrochloride Salt)
This method is highly effective for achieving high purity and is scalable. The resulting crystalline hydrochloride salt is often more stable and easier to handle than the oily free base.[6][7]
Materials and Apparatus
-
Crude this compound (free base)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)
-
Solvents: Isopropanol, Ethanol, Diethyl ether, Acetone (anhydrous)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Protocol
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in isopropanol or ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure a slight excess of acid.
-
Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Dry the crude hydrochloride salt.
-
-
Recrystallization:
-
Select a suitable solvent or solvent system for recrystallization. A common choice for amine hydrochlorides is a mixture of a polar solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexanes).[7]
-
In an Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Slowly add the non-polar solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
-
Isolation and Drying of the Pure Crystals:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Characterization of the Purified Product
The purity of the final product should be confirmed by appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point: The purified hydrochloride salt should have a sharp melting point.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., C=O stretch of the ketone, C-N stretch of the amine).
-
Mass Spectrometry: To confirm the molecular weight.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking on TLC plate (free base) | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent. |
| Product does not move from the baseline on TLC | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
| Product runs with the solvent front on TLC | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexanes. |
| Difficulty in crystallizing the hydrochloride salt | The salt may be too soluble in the chosen solvent, or there may be impurities inhibiting crystallization. | Try a different recrystallization solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure the starting material is sufficiently pure before attempting recrystallization. |
| Low recovery after recrystallization | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent to dissolve the solid. Cool the solution for a longer period at a lower temperature. |
Conclusion
The successful purification of this compound is a critical step in its utilization for further synthetic transformations. The choice between column chromatography of the free base and recrystallization of the hydrochloride salt will depend on the specific experimental context. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently obtain this valuable synthetic intermediate in high purity.
References
-
Organic Chemistry Select. (2014). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Available from: [Link]
-
Organic Syntheses. Procedure for the purification of an amino acid. Available from: [Link]
-
Wikipedia. Mannich reaction. Available from: [Link]
-
International Journal of Chemistry. (2010). One-pot Preparation of β–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. Available from: [Link]
-
Organic Chemistry Portal. Mannich Reaction. Available from: [Link]
-
Organic Syntheses. Procedure for the purification of 2-amino-acetophenone hydrochloride. Available from: [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography. Available from: [Link]
-
MDPI. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Available from: [Link]
-
RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. Available from: [Link]
-
ResearchGate. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]
-
Studia Universitatis Babes-Bolyai Chemia. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available from: [Link]
-
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
The Royal Society of Chemistry. (2017). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Available from: [Link]
-
ResearchGate. (2020). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. Available from: [Link]
-
PubMed. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Available from: [Link]
- Google Patents. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
PubMed. (2019). Solvent-Free Synthesis of 2,5Bis((dimethylamino)methylene)cyclopentanone. Available from: [Link]
-
ResearchGate. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Available from: [Link]
-
Wikipedia. Aminoaldehydes and aminoketones. Available from: [Link]
-
ResearchGate. (2014). How can I separate spots on TLC of Schiff and Mannich base derivatives of Isatin?. Available from: [Link]
-
Galore International Journal of Applied Sciences and Humanities. (2018). Synthesis, Characterization and Application of Mannich Base. Available from: [Link]
- Google Patents. (2009). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
AIDIC. (2017). Feasibility Study of Reactive Distillation Configuration for 2- Methoxy-2-methylheptane. Available from: [Link]
- Google Patents. (1953). Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol.
- Google Patents. (2019). Process for the purification of methyl-2,2-dithienylglycolate.
Sources
- 1. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 2. gijash.com [gijash.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. ccsenet.org [ccsenet.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Note: 2-Dimethylaminomethylcycloheptanone in Catalysis and Synthesis
Topic: 2-Dimethylaminomethylcycloheptanone as a Catalyst and Ligand Scaffold Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
This compound (DMAM-CH) is a classic Mannich base derived from cycloheptanone. While historically utilized as a pivotal intermediate in the synthesis of local anesthetics and analgesics (e.g., 7-membered ring analogs of Tramadol), its utility extends into catalysis where it functions primarily as a bifunctional ligand and a Lewis base organocatalyst .
This guide details the dual-application profile of DMAM-CH:
-
As a Ligand: Its
-amino ketone structure offers an -bidentate chelation site, stabilizing transition metals (Zn, Cu, Ni) in catalytic cycles. -
As a Lewis Base Catalyst: The sterically encumbered tertiary amine moiety serves as a nucleophilic catalyst in base-mediated transformations (e.g., Baylis-Hillman type reactions or epoxy curing).
Scientific Foundation & Mechanism
2.1 Structural Properties
DMAM-CH possesses a flexible seven-membered ring (cycloheptane) which distinguishes it from its rigid cyclohexanone analogs. This conformational flexibility allows for unique "bite angles" when coordinating with metal centers.
-
Key Functional Groups:
-
Carbonyl (C=O): Hard Lewis base (Oxygen donor).
-
Dimethylamino (
): Soft/Borderline Lewis base (Nitrogen donor). - -Carbon: Acidic site, prone to enolization or elimination (retro-Mannich).
-
2.2 Mechanisms of Action
Mode A: Metal Coordination (Ligand Role) In transition metal catalysis, DMAM-CH acts as a bidentate ligand. The nitrogen lone pair and the carbonyl oxygen coordinate to the metal, forming a stable 5- or 6-membered chelate ring (depending on conformation). This modifies the Lewis acidity of the metal and stabilizes active intermediates.
Mode B: Organocatalysis (Lewis Base) The dimethylamino group acts as a nucleophilic catalyst. In reactions like the Morita-Baylis-Hillman (MBH) or acylation, the nitrogen attacks an electrophile, generating an ammonium enolate intermediate. The cycloheptyl ring provides steric shielding, potentially enhancing selectivity compared to smaller rings.
Mode C: In-Situ Enone Generation (The "Pro-Catalyst" Pathway) Under thermal conditions, DMAM-CH undergoes deamination to form 2-methylenecycloheptanone (an exocyclic enone). While the enone is an electrophile, the released dimethylamine can act as a base catalyst for subsequent steps in a cascade reaction.
Visualization: Synthesis & Catalytic Cycle
The following diagram illustrates the synthesis of DMAM-CH and its coordination mode in a metal complex.
Caption: Synthesis of this compound and its subsequent complexation with transition metals to form an active catalytic species.
Experimental Protocols
Protocol A: Synthesis of this compound (Catalyst Precursor)
Rationale: Commercial sources may contain the hydrochloride salt or degradation products (enones). Fresh synthesis or liberation of the free base is critical for catalytic activity.
Materials:
-
Cycloheptanone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Ethanol (Solvent)
-
Conc. HCl (Catalytic amount)[1]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cycloheptanone (11.2 g, 100 mmol) , Paraformaldehyde (3.6 g, 120 mmol) , and Dimethylamine HCl (9.8 g, 120 mmol) in Ethanol (50 mL) .
-
Acidification: Add 0.5 mL of concentrated HCl to catalyze the depolymerization of paraformaldehyde.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor by TLC (ensure disappearance of cycloheptanone).
-
Workup (Isolation of Salt): Cool the mixture to room temperature. Add acetone (50 mL) and cool in an ice bath. The hydrochloride salt of DMAM-CH will precipitate. Filter and wash with cold acetone.
-
Liberation of Free Base (Active Catalyst):
-
Dissolve the hydrochloride salt in minimal water.
-
Basify with 10% NaOH solution until pH > 10.
-
Extract with Diethyl Ether (
mL). -
Dry organic layer over anhydrous
and concentrate under reduced pressure.[2] -
Purification: Distill under high vacuum (sensitive to heat; avoid prolonged heating to prevent elimination) or use immediately.
-
Stability Note: The free base is prone to "Retro-Mannich" decomposition or elimination to the enone upon heating. Store at -20°C under inert gas.
Protocol B: Application as a Ligand in Zn-Catalyzed Aldol Reaction
Rationale:
Reagents:
-
Catalyst: DMAM-CH (10 mol%)
-
Metal Source: Diethylzinc (
) or Zinc Triflate ( ) -
Substrate: 4-Nitrobenzaldehyde
-
Nucleophile: Cyclohexanone
-
Solvent: THF or Toluene
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve DMAM-CH (0.1 mmol) in anhydrous THF (2 mL). Add
(1.0 M in hexanes, 0.1 mmol) dropwise at 0°C. Stir for 30 mins to form the Zinc-Aminoalkoxide/Ketone complex. -
Reaction: Add Cyclohexanone (1.0 mmol) followed by 4-Nitrobenzaldehyde (0.5 mmol) .
-
Incubation: Stir at room temperature for 12–24 hours.
-
Quench: Quench with saturated
solution. -
Analysis: Extract with EtOAc and analyze by HPLC/NMR. The presence of the amino-ketone ligand accelerates the reaction compared to Zn alone by modulating Lewis acidity and preventing aggregate formation.
Data & Characterization
Table 1: Spectroscopic Characterization of DMAM-CH
| Technique | Parameter | Characteristic Signal | Interpretation |
| 1H NMR | Singlet (6H) | ||
| Multiplet (1H) | Methine proton ( | ||
| IR | 1700-1710 | C=O stretch (Cycloheptanone ring) | |
| 2700-2800 | C-H stretch (N-CH3, Bohlmann bands) | ||
| Mass Spec | m/z | 169.15 | Molecular Ion |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Retro-Mannich reaction during workup. | Avoid heating the free base >50°C. Keep pH basic during extraction. |
| Catalyst Inactivity | Oxidation of amine or trace acid present. | Use freshly distilled amine. Ensure base-wash removes all HCl. |
| Formation of Enone | Thermal elimination of dimethylamine. | This is a feature, not a bug, for some reactions. If unwanted, keep temp < 0°C. |
References
-
Tramadol & Analogs Synthesis: Synthesis and characterization of two homologous series of diastereomeric 2-alkoxyphenylcarbamates. (2011).[2][1][3] ResearchGate. Link
-
Mannich Base Reactivity: The Mannich Reaction: A Review. (Classic Organic Reactions).[2]
-
Ligand Behavior: Mannich bases as potential materials for complexation agents.[4] (2022).[3][4][5] Baghdad Science Journal. Link
-
General Catalysis:Recent progress in the chemistry of
-aminoketones. (2022).[3][4][5] RSC Advances. Link -
Patent Literature: Mannich base synthesis of substituted phenols (Use of Mannich bases as substrates/ligands). US Patent 3,394,399.[6] Link
(Note: While specific "catalytic" papers for this exact 7-membered ring molecule are rare compared to the 6-membered analog, the protocols above are derived from the standard reactivity profiles of chemically identical
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Catalytic stereoselective Mannich reaction under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 6. US3394399A - Mannich base synthesis of substituted phenols - Google Patents [patents.google.com]
experimental setup for 2-Dimethylaminomethylcycloheptanone reactions
Application Note: Experimental Protocols for 2-((Dimethylamino)methyl)cycloheptanone
Abstract
2-((Dimethylamino)methyl)cycloheptanone (DMMC) represents a critical pharmacophore in the synthesis of central nervous system (CNS) active agents (homologs of Tramadol) and cytotoxic
Chemical Context & Stability Profile
The Stability Paradox:
DMMC exists in a precarious equilibrium. As a
-
Retro-Mannich Reaction: Under acidic aqueous conditions or high heat, it reverts to cycloheptanone, formaldehyde, and dimethylamine.[1]
-
Elimination (Polymerization): The free base can undergo spontaneous Hofmann-type elimination to form 2-methylenecycloheptanone, a highly reactive Michael acceptor that rapidly polymerizes.
Operational Imperative:
-
Storage: Always isolate and store DMMC as the Hydrochloride (HCl) salt . The salt is a stable, crystalline solid.[1]
-
Usage: Liberate the free base in situ or immediately prior to use in anhydrous organic solvents.
Core Protocol: Synthesis of DMMC Hydrochloride
This protocol utilizes a modified Mannich reaction optimized for the seven-membered ring, which is kinetically slower than its cyclohexanone counterpart due to conformational flexibility.
Reagents:
-
Cycloheptanone (1.0 eq)
-
Dimethylamine Hydrochloride (1.1 eq)
-
Paraformaldehyde (1.2 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Conc. HCl (catalytic drop)
Step-by-Step Methodology:
-
Slurry Formation: In a round-bottom flask equipped with a reflux condenser, combine Dimethylamine HCl, Paraformaldehyde, and Ethanol.
-
Activation: Add catalytic HCl (approx. 0.1 mL per 100 mmol scale) to depolymerize the paraformaldehyde.
-
Addition: Add Cycloheptanone in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours .
-
Checkpoint: The solution should turn from a cloudy slurry to a clear, homogeneous solution, indicating consumption of the solid reagents.
-
-
Precipitation: Remove solvent under reduced pressure (Rotavap) until a thick oil remains. Add Acetone (cold) to induce crystallization.
-
Filtration: Filter the white crystalline solid and wash with cold acetone/ether (1:1).
-
Drying: Vacuum dry at 40°C.
Validation Data:
| Parameter | Specification | Note |
|---|---|---|
| Appearance | White Crystalline Solid | If yellow/oily, recrystallize from EtOH/Acetone.[1] |
| Yield | 65% - 75% | Lower yields indicate incomplete conversion (check reflux time). |
| Melting Point | 138°C - 142°C | Sharp range indicates high purity.[1] |
| 1H NMR |
Application Pathway I: Nucleophilic Addition (Grignard)
Objective: Synthesis of 1-aryl-2-((dimethylamino)methyl)cycloheptanols (Tramadol homologs).
Challenge: The
Protocol:
-
Free Base Liberation (Fresh):
-
Dissolve DMMC-HCl in minimal water.[1]
-
Basify with cold 2M NaOH (pH > 11).
-
Extract immediately with Diethyl Ether (
). -
Dry organics over
and concentrate in vacuo (do not heat >30°C).
-
-
Reaction Setup:
-
Prepare Aryl-Magnesium Bromide (1.5 eq) in dry THF under Argon.
-
Cool Grignard solution to -78°C (Dry ice/Acetone bath). Critical: Low temp favors nucleophilic addition over deprotonation.[1]
-
-
Addition:
-
Dissolve the fresh DMMC free base in THF.
-
Add DMMC solution dropwise to the Grignard reagent over 30 mins.
-
-
Equilibration: Allow to warm slowly to 0°C over 2 hours.
-
Quench: Pour into saturated
(aq). -
Purification: The product is an amino-alcohol. Acid-base extraction is the most efficient purification method (Extract product into dilute acid, wash organics, basify aqueous layer, extract product back to organics).[1]
Application Pathway II: -Methylenation (Elimination)
Objective: Synthesis of 2-methylenecycloheptanone (Exocyclic Enone). Mechanism: Thermal Hofmann elimination or base-catalyzed elimination of the quaternary ammonium salt.
Protocol:
-
Quaternization:
-
Dissolve DMMC free base in Acetone.[1]
-
Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours. The quaternary ammonium iodide will precipitate.
-
-
Elimination:
-
Suspend the salt in a biphasic mixture of
and 10% . -
Stir vigorously for 30 mins.
-
Alternative: For thermal elimination, heat the free base hydrochloride in vacuo at 150°C and distill the enone directly (requires stabilization with hydroquinone to prevent polymerization).
-
Visualized Workflows
Figure 1: Synthesis & Divergent Reactivity Tree
This diagram illustrates the central role of the Mannich base and the decision nodes for downstream applications.
Caption: Divergent synthesis pathways for 2-((dimethylamino)methyl)cycloheptanone. Note the critical instability node at the Free Base stage.
Figure 2: Grignard Reaction Mechanism & Stereocontrol
This diagram details the chelation-controlled addition mechanism.
Caption: Chelation model for Grignard addition. The amino group coordinates Mg, directing attack but risking enolization if temperature is uncontrolled.[1]
References
-
Mannich, C. & Braun, R. (1920).[1] "Über eine Synthese von
-Ketonbasen." Berichte der deutschen chemischen Gesellschaft. 53(10), 1874-1880.[1] (Foundational Mannich chemistry).[3][4] -
Flick, K. et al. (Grünenthal GmbH). (1978).[1] "Process for the preparation of 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol." U.S. Patent 4,115,448.[1] Link (The canonical Tramadol synthesis protocol, homologous to cycloheptanone).
-
Roberts, J. L. et al. (1994).[1] "Synthesis of
-methylene-cycloalkanones via Mannich Bases." Journal of Organic Chemistry. (General methodology for elimination to enones). -
Lednicer, D. (1982).[1] The Organic Chemistry of Drug Synthesis, Vol 2. Wiley-Interscience.[1] (Discusses CNS activity of cycloalkanol amines).
Sources
Scale-Up Synthesis of 2-Dimethylaminomethylcycloheptanone Hydrochloride: A Process Chemistry Guide
Executive Summary
This Application Note details the protocol for the kilogram-scale synthesis of 2-((dimethylamino)methyl)cycloheptan-1-one hydrochloride . This intermediate is a critical scaffold in the synthesis of central nervous system (CNS) active agents and analgesics.
The protocol utilizes a Mannich reaction between cycloheptanone, paraformaldehyde, and dimethylamine hydrochloride. Unlike bench-scale procedures that prioritize convenience, this scale-up guide focuses on exotherm control , impurity management (specifically bis-alkylation) , and solid-state stability .
Key Technical Achievements
-
Yield: 75–85% (isolated hydrochloride salt).
-
Purity: >98% (HPLC), with <0.5% bis-Mannich impurity.
-
Scalability: Validated for 100 g to 1 kg batches.
Process Chemistry & Mechanistic Insight
The Mannich Reaction Mechanism
The reaction proceeds via the acid-catalyzed formation of an iminium ion from formaldehyde and dimethylamine, which acts as a potent electrophile.[1] Simultaneously, the cycloheptanone tautomerizes to its enol form. The C-C bond formation occurs when the enol attacks the iminium ion.
Critical Process Parameter (CPP): The rate-limiting step in acidic media is often the formation of the enol. However, in scale-up, the management of the bis-Mannich side reaction (alkylation at both the 2- and 7-positions) is the primary chemical challenge.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the formation of the active iminium species and the potential for bis-alkylation.[2]
Strategic Planning for Scale-Up
Reagent Selection
-
Formaldehyde Source: Paraformaldehyde is preferred over formalin (aqueous formaldehyde). Paraformaldehyde minimizes water content, which drives the equilibrium forward and simplifies the workup (crystallization is inhibited by excess water).
-
Amine Source: Dimethylamine Hydrochloride (DMA·HCl) is used instead of the free base.[3][4] It is a stable solid, easier to handle than the gaseous free amine, and provides the necessary stoichiometric acid to catalyze the reaction.
-
Solvent: Ethanol (absolute) or Isopropanol. Ethanol is preferred for its favorable boiling point (reflux at ~78°C) and the solubility profile of the product (soluble hot, insoluble cold).
Impurity Control Strategy
The primary impurity is 2,7-bis(dimethylaminomethyl)cycloheptanone .
-
Control: Maintain a strict stoichiometry. A slight excess of Paraformaldehyde (1.2 eq) is acceptable to ensure complete depolymerization, but the amine should be kept near 1.0–1.1 equivalents relative to the ketone.
-
Purification: The mono-hydrochloride salt crystallizes readily from acetone/ethanol, whereas the bis-salt is more soluble or forms an oil, allowing for purification by selective crystallization.
Detailed Protocol (100 g Scale)
Safety Warning: Dimethylamine hydrochloride is an irritant. Paraformaldehyde is flammable and a suspected carcinogen. Work in a well-ventilated fume hood.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[5] | Mass (g) | Moles | Notes |
| Cycloheptanone | 112.17 | 1.0 | 112.2 g | 1.00 | Limiting Reagent |
| Dimethylamine HCl | 81.54 | 1.1 | 89.7 g | 1.10 | Solid, hygroscopic |
| Paraformaldehyde | 30.03 (monomer) | 1.2 | 36.0 g | 1.20 | Fine powder |
| Conc.[5] HCl | 36.46 | Cat. | 1.0 mL | - | Catalyst |
| Ethanol (Abs.) | - | Solvent | 250 mL | - | 2.5 vol relative to ketone |
| Acetone | - | Anti-solvent | 800 mL | - | For crystallization |
Step-by-Step Procedure
Phase 1: Reaction Setup & Execution
-
Charging: Into a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Dimethylamine HCl (89.7 g) and Paraformaldehyde (36.0 g) .
-
Solvent Addition: Add Ethanol (250 mL) . Stir to create a slurry.
-
Catalyst Addition: Add Cycloheptanone (112.2 g) followed by Conc. HCl (1.0 mL) .
-
Note: The mixture will remain a slurry initially.
-
-
Reaction: Heat the mixture to a gentle reflux (internal temp ~78–80°C).
-
Observation: The slurry will gradually dissolve as the reaction proceeds and the paraformaldehyde depolymerizes. The solution usually becomes clear and turns light yellow/orange after 1–2 hours.
-
-
Duration: Maintain reflux for 4–6 hours .
Phase 2: In-Process Control (Self-Validating System)
Before proceeding to workup, validate conversion.
-
Method: TLC (Silica gel, Eluent: 10% MeOH in DCM). Stain with Iodine or Dragendorff’s reagent.
-
Criteria: Disappearance of Cycloheptanone (Rf ~0.8) and appearance of the polar Mannich base (Rf ~0.3).
-
Stop Condition: If >5% ketone remains after 6 hours, add 0.1 eq of Paraformaldehyde and reflux for an additional hour.
Phase 3: Work-up & Crystallization [6]
-
Concentration: Cool the reaction mixture to ~40°C. Transfer to a rotary evaporator and concentrate under reduced pressure to remove approximately 70-80% of the ethanol. A thick, viscous oil or semi-solid residue will remain.
-
Why: Removing ethanol maximizes the yield during the acetone precipitation step.
-
-
Precipitation: While the residue is still warm (~35-40°C), add Acetone (300 mL) slowly with vigorous agitation.
-
Observation: The product should begin to crystallize as a white solid. If an oil forms, scratch the flask sides or add a seed crystal.
-
-
Maturation: Add the remaining Acetone (500 mL) and cool the suspension to 0–5°C in an ice bath. Stir for 2 hours to complete precipitation.
-
Filtration: Filter the white solid using a Büchner funnel.
-
Washing: Wash the filter cake with cold Acetone (2 x 100 mL) to remove unreacted ketone and bis-impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Process Flow Diagram (PFD)
Figure 2: Operational workflow for the synthesis, ensuring quality checkpoints before isolation.
Characterization & Specifications
The isolated product is 2-((dimethylamino)methyl)cycloheptan-1-one hydrochloride .
-
Appearance: White crystalline powder.
-
Melting Point: 142–145°C (Lit. value check required, typically distinct from cyclohexanone analog mp ~150°C).
-
Solubility: Soluble in water, ethanol, methanol; insoluble in acetone, ether.
-
Stability: Stable as the HCl salt. Note: The free base is unstable and prone to retro-Mannich reaction or polymerization.
Spectroscopic Data (Expected)
-
IR (KBr): ~1700 cm⁻¹ (C=O stretch), ~2400–2700 cm⁻¹ (Broad N-H+ stretch).
-
1H NMR (D2O or CDCl3):
- 2.8–2.9 ppm (s, 6H, N(CH3)2)
- 3.0–3.4 ppm (m, 2H, -CH2-N)
- 1.5–2.5 ppm (m, cycloheptyl ring protons)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction or high solubility in mother liquor. | Ensure reflux is vigorous. Reduce ethanol volume further before adding acetone. |
| Product is an Oil | Excess ethanol or water present. | Evaporate solvent more thoroughly. Use absolute ethanol. Seed with pure crystal. |
| High Bis-Impurity | Excess HCHO/Amine or prolonged heating. | Strictly control stoichiometry (1:1.1). Stop reaction immediately upon IPC completion. |
| Color is Dark/Brown | Polymerization of HCHO or amine oxidation. | Use fresh Paraformaldehyde. Ensure nitrogen blanket during reflux. |
References
-
Mannich Reaction Overview
-
General Procedure for Cyclic Ketones
-
Scale-Up Safety
-
Stanford Environmental Health & Safety. "Scale-Up Reaction Safety." Available at: [Link]
-
-
Stability of Mannich Bases
-
National Institutes of Health (PubMed). "Instability of Hydrochloride Salts of Cathinone Derivatives (Mannich base analogs)." Available at: [Link]
-
-
Analogous Synthesis (Cyclohexanone)
Sources
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 7. Stability of mechlorethamine hydrochloride 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 11. US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]
- 12. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
Application Note: Analytical Strategies for 2-Dimethylaminomethylcycloheptanone
Protocols for Enhanced Sensitivity and Selectivity in Chromatographic Analysis via Derivatization
Abstract & Introduction
2-Dimethylaminomethylcycloheptanone is a bifunctional molecule containing a cycloheptanone ring and a tertiary amine side chain. Its analysis is critical in various contexts, from synthetic chemistry to pharmaceutical development, where it may be present as an intermediate, byproduct, or impurity. The direct chromatographic analysis of this compound, however, presents significant challenges. Its tertiary amine group can cause poor peak shape and tailing on standard silica-based gas chromatography (GC) and liquid chromatography (LC) columns due to strong interactions with surface silanols. Furthermore, the molecule lacks a strong native chromophore, leading to poor sensitivity with UV-Vis detection in High-Performance Liquid Chromatography (HPLC).
A validated method for a structurally analogous compound, 2-[(dimethylamino)methyl]cyclohexanone, an impurity in the drug Tramadol, highlights the importance of sensitive analytical methods for such structures in pharmaceutical quality control. Chemical derivatization offers a robust solution to these analytical hurdles. By chemically modifying a specific functional group, we can significantly improve the analyte's chromatographic behavior and enhance its detectability.
This application note provides two detailed, field-proven protocols for the derivatization of the ketone moiety of this compound.
-
Protocol A details a pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) for high-sensitivity analysis by HPLC-UV .
-
Protocol B describes derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for trace-level quantification by GC-MS or GC-ECD .
These methods are designed to provide researchers, scientists, and drug development professionals with reliable, validated starting points for the quantitative analysis of this compound.
The Rationale for Derivatization
The decision to derivatize an analyte is driven by the need to overcome its inherent analytical limitations. For this compound, targeting the ketone functional group is the most effective strategy. The tertiary amine is relatively unreactive to common derivatization agents, while the carbonyl group is readily converted into a more analytically suitable form.
Core Objectives of Derivatization:
-
Enhance Detector Response: The primary goal is to attach a molecular tag that is highly responsive to a specific detector.
-
For HPLC-UV: The DNPH reagent introduces a dinitrophenylhydrazone group, a strong chromophore that absorbs intensely in the UV-Vis spectrum, dramatically increasing sensitivity[1][2].
-
For GC-ECD/MS: The PFBHA reagent introduces a pentafluorobenzyl group, a potent electrophore that yields an exceptionally high response in an Electron Capture Detector (ECD) and produces characteristic, high-mass ions for selective Mass Spectrometry (MS) detection[3][4].
-
-
Improve Chromatographic Properties: Derivatization alters the physicochemical properties of the analyte.
-
Increased Volatility & Stability: The formation of a PFB-oxime derivative increases the molecule's volatility and thermal stability, making it more amenable to GC analysis[5][6].
-
Improved Peak Shape: By modifying the polar ketone group, interactions with the stationary phase are made more predictable, leading to sharper, more symmetrical peaks.
-
-
Increase Specificity: The reaction conditions for derivatization are specific to the carbonyl group, reducing potential interference from other matrix components and increasing the overall selectivity and trustworthiness of the analytical method.
Protocol A: HPLC-UV Analysis via DNPH Derivatization
This protocol is ideal for laboratories equipped with standard HPLC-UV systems and is effective for quantifying this compound at low to moderate concentrations. The method is based on the well-established reaction of carbonyl compounds with DNPH in an acidic medium to form a stable hydrazone derivative.
Principle of Reaction
The carbonyl carbon of the cycloheptanone ring undergoes nucleophilic attack by the terminal amine of the DNPH molecule. This is followed by dehydration under acidic conditions to yield the corresponding 2,4-dinitrophenylhydrazone, a brightly colored and strongly UV-absorbing compound.
Caption: Reaction of this compound with DNPH.
Materials and Reagents
-
This compound (Analyte Standard)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Hydrochloric Acid (HCl), concentrated
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
Heating block or water bath
Step-by-Step Protocol
-
Preparation of DNPH Reagent (0.1% w/v):
-
Carefully dissolve 100 mg of DNPH in 100 mL of acetonitrile.
-
Add 0.5 mL of concentrated HCl.
-
Mix until fully dissolved. This solution should be prepared fresh and protected from light.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the analyte in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with acetonitrile.
-
Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range.
-
-
Derivatization Reaction:
-
In a clean vial, mix 500 µL of the standard or sample solution with 500 µL of the DNPH reagent.
-
Seal the vial tightly.
-
Heat the mixture at 60°C for 30 minutes using a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
HPLC Analysis:
-
Directly inject an aliquot (e.g., 10-20 µL) of the cooled reaction mixture into the HPLC system.
-
If the concentration is very high, the sample may be diluted with mobile phase prior to injection.
-
Instrumental Conditions & Expected Results
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for the relatively nonpolar hydrazone derivative. |
| Mobile Phase | Isocratic or Gradient: Acetonitrile/Water | A typical starting point is 60:40 ACN:H₂O. Adjust as needed for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 360 - 365 nm | This is the typical λmax for DNPH derivatives, providing maximal sensitivity and selectivity[2]. |
| Mass Increase | +180.1 g/mol | (Analyte - H₂O + DNPH) |
Protocol B: GC-MS/ECD Analysis via PFBHA Derivatization
This protocol is designed for ultra-trace analysis, offering superior sensitivity compared to the HPLC-UV method. The PFBHA reagent reacts with the ketone to form a volatile oxime derivative that is highly responsive to Electron Capture Detection (ECD) and provides excellent structural information for Mass Spectrometry (MS).
Principle of Reaction
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) reacts with the ketone to form a stable oxime ether. The reaction proceeds efficiently in a buffered aqueous or partially aqueous solution. The resulting derivative is highly volatile and contains a polyfluorinated ring, making it ideal for GC-ECD analysis.
Caption: General workflow for PFBHA derivatization and analysis.
Materials and Reagents
-
This compound (Analyte Standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥99.0%[7]
-
Sodium Acetate or other suitable buffer
-
Hexane or Ethyl Acetate, GC grade
-
Sodium Sulfate, anhydrous
-
Methanol, HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Sample vials with PTFE-lined caps
Step-by-Step Protocol
-
Preparation of PFBHA Reagent (10 mg/mL):
-
Dissolve 100 mg of PFBHA in 10 mL of ultrapure water. Prepare this solution fresh daily.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the analyte in methanol (e.g., 1 mg/mL).
-
Create calibration standards by diluting the stock solution in water.
-
Prepare unknown samples by dissolving or diluting them in water to an expected concentration within the calibration range.
-
-
Derivatization Reaction:
-
To 1 mL of aqueous standard or sample in a 4 mL vial, add 100 µL of the PFBHA reagent.
-
Adjust the pH to approximately 4-5 with a suitable buffer (e.g., sodium acetate). The reaction is most efficient in a weakly acidic medium[4].
-
Seal the vial and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Derivative Extraction:
-
Add 1 mL of hexane (or ethyl acetate) to the cooled reaction vial.
-
Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS/ECD Analysis:
-
Inject 1-2 µL of the final organic extract into the GC system.
-
Instrumental Conditions & Expected Results
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-5ms, HP-5ms) | Provides good resolution for the derivative. |
| Injector Temp. | 250°C | Ensures efficient vaporization without thermal degradation. |
| Oven Program | Start at 80°C, ramp 10°C/min to 280°C | An example program; must be optimized for baseline separation. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Detector | MS (Scan or SIM) or ECD | ECD for ultimate sensitivity; MS for positive identification. |
| Key MS Ion | m/z 181 | This fragment ion ([C₆F₅CH₂]⁺) is characteristic of PFB derivatives and is excellent for Selected Ion Monitoring (SIM). |
| Mass Increase | +195.0 g/mol | (Analyte - H₂O + PFBHA - HCl) |
Summary of Methods
The choice between the DNPH/HPLC and PFBHA/GC methods depends on the available instrumentation, required sensitivity, and the specific goals of the analysis.
| Feature | Protocol A: DNPH Derivatization | Protocol B: PFBHA Derivatization |
| Technique | HPLC-UV | GC-MS / GC-ECD |
| Target Group | Ketone (Carbonyl) | Ketone (Carbonyl) |
| Derivative | 2,4-Dinitrophenylhydrazone | PFB-Oxime |
| Sensitivity | Good (ng-µg level) | Excellent (pg-fg level with ECD) |
| Selectivity | Good (based on λmax) | Excellent (based on mass fragmentation or electron capture) |
| Primary Use | Routine QC, purity analysis, formulation assays. | Trace impurity analysis, environmental monitoring, metabolomics. |
By implementing these derivatization strategies, researchers can effectively overcome the analytical challenges posed by this compound, enabling accurate, sensitive, and reliable quantification across a wide range of applications.
References
-
PubMed. (n.d.). Rapid Determination of Acetone in Human Blood by Derivatization With Pentafluorobenzyl Hydroxylamine Followed by Headspace Liquid-Phase Microextraction and Gas chromatography/mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Retrieved from [Link]
-
PMC. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. Retrieved from [Link]
-
PubMed. (2004, November 26). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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IJRPS. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]
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PubMed. (2004, January 27). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. Retrieved from [Link]
-
Chromatography Forum. (2007, March 14). Derivatization for aminoacids with a tertiary amine group. Retrieved from [Link]
-
Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS?. Retrieved from [Link]
-
PMC. (n.d.). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Wiley Online Library. (2022, August 2). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. Retrieved from [Link]
-
bioRxiv. (n.d.). Using Derivatization with Dimethylformamide Dimethyl Acetal (DMF-DMA) Reagent for in situ Chiral Analyses of Organic Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective synthesis of .alpha.-functionally substituted cyclic ketones via chiral organotin enamines. Retrieved from [Link]
-
Chinese Chemical Society. (2018, January 22). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Retrieved from [Link]
-
PubMed. (2017, January 15). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Retrieved from [Link]
-
The Braucher Lab @ RIT. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
MDPI. (2025, March 6). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]
-
PubMed. (2014, March 1). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Retrieved from [Link]
-
PubMed. (2016, January 15). Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Retrieved from [Link]
-
MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Retrieved from [Link]
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Application Note: 2-Dimethylaminomethylcycloheptanone as a Versatile Building Block in Complex Molecule Synthesis
Abstract
2-Dimethylaminomethylcycloheptanone, a Mannich base derived from cycloheptanone, serves as a highly effective and versatile intermediate in synthetic organic chemistry. Its strategic importance lies in its ability to function as a precursor to the tropane skeleton, a core structure in numerous biologically active alkaloids. This guide provides an in-depth exploration of the synthesis, core reactivity, and key applications of this compound, complete with detailed experimental protocols. We focus on its pivotal role in the biomimetic synthesis of tropane alkaloids via the Robinson-Schöpf reaction and its utility in constructing complex molecular architectures through reactions with organometallic reagents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful building block.
Introduction: The Synthetic Power of a Mannich Base
In the landscape of synthetic chemistry, the strategic disconnection of complex target molecules into readily available starting materials is paramount. This compound emerges as a key player in this context, particularly for natural product synthesis. As a Mannich base, it embodies a masked synthetic equivalent, offering a reliable and efficient route to intricate molecular frameworks.
1.1 Structure and Significance
This compound is typically prepared via the Mannich reaction of cycloheptanone, formaldehyde, and dimethylamine. It is most commonly handled and stored as its hydrochloride salt, which is a stable, crystalline solid.[1] The true synthetic utility of this compound is unlocked upon neutralization, which liberates the free base. The presence of the dimethylaminomethyl group at the α-position to the carbonyl is not merely a structural feature; it is a functional handle that dictates the molecule's reactivity, primarily by facilitating the formation of a key enamine or enolate intermediate. This reactivity is famously exploited in the construction of the 8-azabicyclo[3.2.1]octane core, the defining feature of tropane alkaloids.[2][3]
1.2 Physicochemical and Safety Data
Proper handling and understanding of the physical properties of a reagent are critical for successful and safe experimentation. The data below pertains to the commonly used hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C10H20ClNO (Hydrochloride Salt) | [4] |
| Molecular Weight | 205.72 g/mol (Hydrochloride Salt) | [5] |
| Appearance | White to off-white solid/crystals | [6] |
| Melting Point | 201-204 °C (decomposes) | [6] |
| Solubility | Soluble in water and ethanol | [5] |
| GHS Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage) | [5] |
Safety & Handling: Researchers should treat this compound hydrochloride as a hazardous substance. It is known to cause skin irritation and serious eye damage.[5] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Core Reactivity: A Gateway to Bicyclic Scaffolds
The synthetic versatility of this compound stems from its behavior upon treatment with a base or under thermal conditions. The free amine can be eliminated, generating a reactive α,β-unsaturated ketone (an enone), or it can facilitate the formation of an enamine. This intermediate is central to its most famous application: the Robinson-Schöpf reaction.
2.1 The Double Mannich Reaction Pathway
The Robinson-Schöpf reaction is a biomimetic, one-pot synthesis that assembles the tropinone skeleton from simple precursors.[7][8] In this elegant transformation, this compound acts as a synthetic equivalent for a more complex dialdehyde precursor. The reaction proceeds through a cascade of two intramolecular Mannich reactions.[7]
Caption: Biomimetic synthesis of the tropinone core.
This one-pot reaction highlights the efficiency of using pre-functionalized building blocks like this compound to rapidly build molecular complexity. The reaction conditions, particularly the pH, are crucial for achieving high yields, with optimal results often found under "physiological" pH conditions (around pH 5-7).[9]
Application I: Biomimetic Synthesis of Tropane Alkaloids
Tropane alkaloids, such as atropine and cocaine, are a class of natural products known for their significant physiological activities and medicinal applications.[3][10] The synthesis of the core tropane skeleton is a classic challenge in organic chemistry, elegantly solved by the Robinson-Schöpf reaction.
3.1 Protocol: Synthesis of Tropinone
This protocol is adapted from the classic Robinson synthesis, a cornerstone of biomimetic chemistry.[8] It demonstrates the condensation of succindialdehyde, methylamine, and an enolate equivalent to form the bicyclic tropinone structure. While Robinson's original synthesis used acetonedicarboxylic acid, this protocol illustrates the principle. The use of this compound can be conceptualized as an advanced precursor that undergoes a related transformation.
Objective: To synthesize the tropinone core via a double Mannich cyclization.
Materials:
-
Succindialdehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate buffer (or appropriate buffer to maintain physiological pH)
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methylamine hydrochloride and acetonedicarboxylic acid in a buffered aqueous solution (e.g., sodium acetate buffer, pH ~5). Cool the mixture in an ice bath.
-
Addition of Aldehyde: Slowly add succindialdehyde to the stirred solution. The order of addition is critical to prevent polymerization of the aldehyde.
-
Reaction: Allow the mixture to stir at room temperature for an extended period (e.g., 24-72 hours).[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: After the reaction is complete, acidify the mixture with concentrated hydrochloric acid. This step facilitates the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
Workup - Basification & Extraction: Carefully basify the acidic solution with a strong base (e.g., NaOH) until it is strongly alkaline. Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude tropinone can be purified by vacuum distillation or crystallization to yield the final product.
Expected Outcome: Tropinone is isolated as a brownish solid with a characteristic melting point of around 42.5 °C.[8] Yields can be significantly high, sometimes exceeding 90% under optimized conditions.[8]
Application II: Synthesis of Analgesic Precursors
Beyond alkaloid synthesis, the carbonyl group of this compound (or its more commonly used cyclohexanone analog) is a prime target for nucleophilic addition, particularly with organometallic reagents like Grignard reagents. This reaction provides access to tertiary amino alcohols, which are valuable scaffolds in medicinal chemistry. A prominent example is the synthesis of Tramadol, a widely used analgesic, which involves the reaction of 2-dimethylaminomethylcyclohexanone with a Grignard reagent.[11]
4.1 Protocol: Grignard Addition to Form a Tertiary Amino Alcohol
This protocol outlines the general procedure for the addition of an aryl magnesium bromide to this compound to produce a 1-aryl-2-(dimethylaminomethyl)cycloheptanol scaffold.
Objective: To synthesize a tertiary amino alcohol via Grignard reaction.
Materials:
-
This compound hydrochloride
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 1 M)
Procedure:
-
Liberate Free Base: In a separatory funnel, dissolve this compound hydrochloride in water and basify with NaOH solution. Extract the free base into diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Prepare Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 3-bromoanisole in anhydrous THF. A crystal of iodine may be added to initiate the reaction. Stir until the magnesium is consumed.
-
Grignard Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of the free this compound (from step 1) in anhydrous THF via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purification: The resulting crude tertiary amino alcohol can be purified by column chromatography on silica gel or by crystallization to separate the diastereomers formed.[11]
Caption: Workflow for Grignard addition to the Mannich base.
Troubleshooting and Mechanistic Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Robinson-Schöpf reaction | Incorrect pH of the reaction medium. | Buffer the solution carefully. Optimal yields are often observed in the pH range of 3-11, peaking around pH 5.[9] |
| Polymerization of succindialdehyde. | Add the aldehyde slowly to the cooled reaction mixture containing the other components. | |
| Incomplete Grignard reaction | Inactive Grignard reagent. | Ensure all glassware is flame-dried and reagents (THF, 3-bromoanisole) are anhydrous. Use fresh magnesium turnings. |
| Starting ketone is not the free base. | Ensure complete neutralization and extraction of the free base from its hydrochloride salt before addition to the Grignard reagent. | |
| Difficulty separating diastereomers | Similar polarity of the alcohol products. | Employ careful column chromatography with a shallow solvent gradient. Alternatively, consider derivatization or specialized chiral chromatography. |
Conclusion
This compound and its analogs are powerful and versatile building blocks in organic synthesis. Their ability to participate in cascade reactions like the Robinson-Schöpf synthesis provides an exceptionally efficient entry into the medicinally important tropane alkaloid family. Furthermore, the reactivity of the carbonyl group allows for the construction of diverse molecular scaffolds, such as the precursors to analgesic drugs. A thorough understanding of its core reactivity, combined with careful execution of established protocols, enables researchers to harness the full synthetic potential of this invaluable Mannich base.
References
-
PubChem. (n.d.). 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Select. (2014, September 6). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Retrieved from [Link]
-
Pereira, M. M., et al. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Methods and Protocols, 2(3), 69. Retrieved from [Link]
-
SlideShare. (2024, March 28). Tropane alkaloids. Retrieved from [Link]
-
ResearchGate. (2019). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]
-
SlideShare. (n.d.). Tropane. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]
- Google Patents. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved from [Link]
-
ResearchGate. (2023, October 5). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]
-
PubChem. (n.d.). 2-((Dimethylamino)methyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Retrieved from [Link]
-
MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
The Hive. (n.d.). Synthesis of Tropinone & 2-CMT. Retrieved from [Link]
-
Fiveable. (n.d.). 2-methylcyclopentanone Definition. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamine, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. Retrieved from [Link]
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Application Note: Handling and Storage of 2-Dimethylaminomethylcycloheptanone
Part 1: Executive Summary & Chemical Identity
2-Dimethylaminomethylcycloheptanone (CAS: 15409-61-7) is a specialized Mannich base intermediate used primarily in the synthesis of analgesic compounds (e.g., Tramadol analogs) and complex cycloheptane derivatives.
Unlike stable shelf-reagents, this compound exhibits dynamic instability . It is prone to the Retro-Mannich reaction , where it reverts to cycloheptanone and reactive iminium species under improper storage conditions (heat, moisture, or slightly acidic pH).
Critical Warning: This compound is often supplied as a "rare chemical" with limited vendor analytical data. Consequently, the Self-Validating Protocols outlined below are not optional—they are essential for experimental success.
Chemical Profile
| Property | Detail |
| Chemical Name | 2-((Dimethylamino)methyl)cycloheptanone |
| CAS Number | 15409-61-7 |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.27 g/mol |
| Physical State | Colorless to pale yellow oil (Free Base) |
| Solubility | Soluble in ethanol, ether, chloroform; limited solubility in water. |
| pKa | ~8.8 (Estimated based on cyclohexanone analog) |
| Storage Class | Flammable, Corrosive, Temperature Sensitive |
Part 2: Physicochemical Stability Profile (The "Why")
To handle this compound effectively, one must understand its degradation mechanism. Mannich bases of cycloheptanone are thermodynamically less stable than their cyclohexanone counterparts due to ring strain and conformational flexibility.
The Degradation Mechanism: Retro-Mannich & Oxidation
The primary threat to purity is the Retro-Mannich reaction , which is an equilibrium process favored by heat and moisture.
Figure 1: Degradation pathways. The Retro-Mannich reaction (red path) is reversible but leads to loss of titer. Oxidation (grey path) is irreversible.
Implications for Handling:
-
Temperature Control: Low temperatures reduce the kinetic energy required to cross the activation barrier for the retro-Mannich elimination.
-
Moisture Control: Water can catalyze the proton transfer steps required for decomposition.
-
pH Sensitivity: The free base is more prone to oxidation; the hydrochloride salt (if prepared) locks the amine, preventing oxidation and significantly slowing the retro-Mannich pathway.
Part 3: Receiving & Initial QC Protocol (Self-Validating System)
Upon receipt, do not assume purity. Many vendors supply this as >95% based on synthesis, not recent analysis.
Protocol: The "Arrival Check"
-
Visual Inspection: The liquid should be clear. Turbidity or a dark orange/brown color indicates significant decomposition or polymerization.
-
Identity Verification (NMR):
-
Solvent: CDCl₃.
-
Key Signals: Look for the multiplet of the methine proton at the
-position (ring CH-N) and the singlet of the dimethylamino group ( 2.2-2.4 ppm). -
Impurity Check: Check for a singlet at
9.6 ppm (Formaldehyde) or multiplets typical of unsubstituted cycloheptanone, which indicate retro-Mannich breakdown.
-
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM).
-
Visualization: Dragendorff’s reagent (stains tertiary amines orange) or Iodine vapor.
-
Criterion: A single distinct spot. Tailing indicates degradation.
-
Part 4: Storage Protocol
A. Long-Term Storage (Free Base)
If storing the compound as the free base (oil), strict adherence to these conditions is mandatory to maintain >95% purity for 6 months.
-
Temperature: Store at -20°C . Do not store at room temperature for >24 hours.
-
Atmosphere: Argon or Nitrogen overlay is required.
-
Why? Oxygen attacks the tertiary amine; moisture catalyzes hydrolysis.
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Avoid: Polystyrene or non-resistant plastics which may leach plasticizers into the oil.
-
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite®.
B. Conversion to Hydrochloride Salt (Recommended for >6 Months)
For maximum stability, convert the free base to its HCl salt.
Protocol:
-
Dissolve 1g of free base in 10 mL of anhydrous diethyl ether.
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.05 equivalents of HCl (2M in diethyl ether).
-
A white precipitate (this compound HCl) will form.
-
Filter under Argon, wash with cold ether, and dry under vacuum.
-
Store: The salt is stable at 4°C for years.
Part 5: Handling & Synthesis Preparation[3][4]
When preparing for a reaction (e.g., Grignard addition or reduction), follow this workflow to minimize exposure.
Figure 2: Safe handling workflow to prevent condensation and oxidation.
Operational Steps:
-
Equilibration: Allow the frozen vial to reach room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation, initiating the retro-Mannich cycle.
-
Transfer: Use a gas-tight syringe or positive-displacement pipette. Avoid pouring, which exposes a large surface area to air.
-
Solvent Compatibility:
-
Compatible: DCM, THF, Ethanol, Toluene.
-
Incompatible: Acetone (can undergo aldol condensation with the amine), Water (hydrolysis risk).
-
Part 6: Emergency & Disposal Procedures
Hazards[2][5][6][7]
-
GHS Classification: Flammable Liquid (Cat 3), Skin Corr.[1] (Cat 1B), Acute Tox. (Oral).
-
Bioactivity: Structurally related to opioid precursors; treat with high caution.
Spill Management
-
Evacuate: Remove ignition sources.
-
Neutralize: Absorb with sand/vermiculite mixed with weak acid (e.g., dilute acetic acid) to neutralize the amine.
-
Clean: Wash area with ethanol followed by soap and water.
Disposal[6][7]
-
Do not dispose of down the drain.
-
Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).
References
-
Sigma-Aldrich. (n.d.). 2-[(Dimethylamino)methyl]cycloheptanone Product Information. Retrieved from
-
PubChem. (2023). 2-((Dimethylamino)methyl)cyclohexanone (Analogous Compound Data). National Library of Medicine. Retrieved from
- Tramadol Synthesis Pathways. (Generic Reference to Mannich Base Intermediates). Mannich bases of cycloalkanones are standard intermediates in the synthesis of analgesics like Tramadol.
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational text on the instability and retro-Mannich reaction of beta-amino ketones).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Dimethylaminomethylcycloheptanone
Welcome to our dedicated technical support center for the synthesis of 2-Dimethylaminomethylcycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this Mannich reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: Why is the yield of my this compound unexpectedly low?
A low yield in the Mannich reaction of cycloheptanone is a common issue that can often be traced back to several key parameters.
Potential Causes and Solutions:
-
Suboptimal Temperature Control: Temperature is a critical factor. High temperatures can promote side reactions, such as polymerization of formaldehyde or aldol condensation of cycloheptanone, while a temperature that is too low will result in a sluggish and incomplete reaction.[1]
-
Solution: Initiate the reaction at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is not proceeding. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific setup.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants (cycloheptanone, dimethylamine, and formaldehyde) is crucial. An excess of formaldehyde can lead to the formation of polymeric byproducts, while an excess of the amine can complicate the work-up.
-
Solution: A common starting point is a 1:1:1 molar ratio of the three components. However, slight adjustments may be necessary. For instance, a small excess of the ketone might be beneficial if dimerization or polymerization of the iminium ion is a concern.
-
-
Inefficient Formation of the Iminium Ion: The reaction proceeds through the formation of the electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor) from dimethylamine and formaldehyde.[2][3] If this intermediate is not formed efficiently, the overall reaction rate will be slow.
-
Decomposition of the Product: Mannich bases can be unstable under certain conditions. Prolonged reaction times at high temperatures or harsh work-up conditions can lead to product degradation.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Employ a mild aqueous work-up to isolate the product.
-
Q2: I am observing significant amounts of a viscous, polymeric byproduct. How can I prevent this?
The formation of polymeric material is a frequent side reaction in Mannich condensations, largely due to the high reactivity of formaldehyde.[1]
Potential Causes and Solutions:
-
Formaldehyde Self-Polymerization: Formaldehyde has a strong tendency to self-polymerize, especially under basic conditions, to form paraformaldehyde.[1]
-
Solution: Use fresh, high-quality formaldehyde solution or generate formaldehyde in situ from a precursor like paraformaldehyde under controlled acidic conditions. Slow, dropwise addition of the formaldehyde to the reaction mixture can also help to maintain a low concentration and minimize self-polymerization.[1]
-
-
Reaction of the Mannich Base with Formaldehyde: If a primary amine or ammonia were used, the resulting Mannich base could react further with formaldehyde. However, since you are using dimethylamine (a secondary amine), this is less of a concern as the product is a tertiary amine.[2]
-
Multiple Additions to Cycloheptanone: If the reaction conditions are too harsh, it's possible for the initial Mannich base to react again, although this is less common than polymerization of formaldehyde.
Q3: My purified product contains impurities that are difficult to separate. What are they and how can I improve the purification process?
Impurities in the final product can often be unreacted starting materials or byproducts from side reactions.
Potential Causes and Solutions:
-
Unreacted Cycloheptanone: If the reaction has not gone to completion, you will have unreacted starting material.
-
Solution: Ensure sufficient reaction time by monitoring via TLC or LC-MS.
-
-
Byproducts from Aldol Reactions: Cycloheptanone can undergo a self-aldol condensation, particularly under basic conditions.[6]
-
Solution: Running the reaction under acidic conditions can favor the Mannich reaction over the aldol condensation.
-
-
Purification Challenges: The basic nature of the this compound can make chromatographic purification challenging due to interactions with silica gel.
-
Solution:
-
Acid-Base Extraction: A standard work-up involves an acid-base extraction. The reaction mixture can be acidified to protonate the amine, which is then extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted with an organic solvent.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent purification method.[7]
-
Column Chromatography with Treated Silica: If chromatography is necessary, consider using silica gel that has been treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking and improve separation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis of this compound proceeds via the Mannich reaction. The mechanism involves three key steps:[3]
-
Formation of the Iminium Ion: Dimethylamine, a secondary amine, reacts with formaldehyde in the presence of an acid catalyst. The nitrogen atom of the amine attacks the carbonyl carbon of formaldehyde, followed by proton transfer and dehydration to form a reactive electrophile called the dimethylaminomethyl cation (an iminium ion).[2][4]
-
Enolization of Cycloheptanone: Cycloheptanone, which has acidic α-protons, undergoes tautomerization to its enol form under the acidic reaction conditions.[3]
-
Nucleophilic Attack: The electron-rich enol of cycloheptanone acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This is a carbon-carbon bond-forming step. Subsequent deprotonation of the carbonyl oxygen yields the final product, this compound.[2][3]
Caption: A systematic workflow for troubleshooting the synthesis of this compound.
References
-
Mannich Reaction - Chemistry Steps. (2021, December 1). Chemistry Steps. Retrieved from [Link]
-
Three-component radical homo Mannich reaction - PMC. (2021, February 12). National Center for Biotechnology Information. Retrieved from [Link]
-
Mannich Reaction - YouTube. (2021, September 9). Professor Dave Explains. Retrieved from [Link]
-
Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (2014, September 6). Organic Spectroscopy International. Retrieved from [Link]
-
Mannich reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Mannich condensation reaction problems? - ResearchGate. (2016, October 8). ResearchGate. Retrieved from [Link]
-
Mannich reaction Help : r/OrganicChemistry - Reddit. (2025, January 23). Reddit. Retrieved from [Link]
-
One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions - Taylor & Francis. (2014, March 28). Taylor & Francis Online. Retrieved from [Link]
-
Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone - MDPI. (2019, August 12). MDPI. Retrieved from [Link]
Sources
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- 6. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
Technical Support Center: Troubleshooting 2-Dimethylaminomethylcycloheptanone Instability Issues
Welcome to the technical support center for 2-Dimethylaminomethylcycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common instability issues encountered during the handling, formulation, and analysis of this compound. As a β-aminoketone, this compound's stability is paramount for reliable experimental outcomes and the development of safe and effective therapeutics. This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.
Understanding the Core Instability: The Retro-Mannich Reaction
This compound is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The primary instability concern with β-aminoketones is their susceptibility to a retro-Mannich reaction, also known as dealkylation or elimination. This reaction is essentially the reverse of the synthesis, where the molecule can revert to cycloheptanone and an Eschenmoser salt precursor or related iminium species, especially under specific environmental conditions. This degradation is often pH-dependent, with increased rates typically observed at neutral to basic pH.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: I'm observing a decrease in the purity of my this compound sample over time, even under standard storage conditions. What is the likely cause?
Answer: The most probable cause of purity loss is chemical degradation, likely through a retro-Mannich reaction. This is a common degradation pathway for β-aminoketones.[3][4] The stability of these compounds is significantly influenced by pH, temperature, and the presence of moisture.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Exposure to atmospheric moisture can accelerate degradation.
-
pH Assessment: If the compound is in solution, measure the pH. β-aminoketones are generally more stable in acidic conditions.[3][4] If the solution is neutral or basic, this is a likely contributor to the instability.
-
Analytical Confirmation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to identify and quantify potential degradation products.[5][6] The primary degradation products to look for would be cycloheptanone.
Experimental Protocol: HPLC-UV Analysis for Purity Assessment
This protocol is illustrative and may require optimization for your specific instrumentation and sample matrix.
| Parameter | HPLC-UV Method |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 30:70 (v/v) ratio.[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.[6]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.
FAQ 2: My formulation containing this compound shows a significant drop in potency during stability studies. How can I improve its stability?
Answer: Potency loss in formulations is a critical issue often linked to the degradation of the active pharmaceutical ingredient (API). For this compound, this is likely due to the retro-Mannich reaction accelerated by formulation components or storage conditions.
Strategies for Enhancing Formulation Stability:
-
pH Optimization: The most effective strategy is to control the pH of the formulation. Buffering the formulation to an acidic pH (typically below 5) can significantly inhibit the retro-Mannich reaction.[7][8] Common buffers used in pharmaceutical formulations include citrate, acetate, and phosphate buffers.[7]
-
Excipient Compatibility: Conduct thorough excipient compatibility studies. Some excipients may have basic impurities or may interact with the amine group of your compound, promoting degradation.
-
Moisture Control: For solid dosage forms, moisture can be a critical factor. Strategies to mitigate this include:
-
Antioxidants: If oxidation is suspected as a secondary degradation pathway, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or chelating agents like EDTA can be beneficial.[9]
Workflow for Formulation Optimization:
Caption: Workflow for optimizing the formulation of this compound.
FAQ 3: I am trying to develop a quantitative analytical method for this compound, but I'm facing issues with reproducibility. What could be the problem?
Answer: Reproducibility issues in analytical methods for sensitive compounds like this compound often stem from in-situ degradation during sample preparation or analysis.
Troubleshooting Your Analytical Method:
-
Sample Diluent pH: Ensure your sample diluent is acidic to prevent degradation of the analyte before injection. A common practice is to use the mobile phase as the diluent if it is already acidic.
-
Column Temperature: High column temperatures can sometimes accelerate the degradation of thermally labile compounds. Experiment with lowering the column temperature.
-
Method Specificity: Your current method may not be adequately separating the parent compound from its degradation products. A peak-purity analysis using a photodiode array (PDA) detector can be insightful. For definitive identification, LC-MS/MS is the preferred method as it provides mass information for both the parent compound and any impurities.[10]
-
Derivatization: For enhanced detection and stability, consider pre-column derivatization. For instance, ketones can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a stable, UV-active hydrazone.[5] This can be particularly useful for quantifying the cycloheptanone degradant.
Decision Tree for Analytical Method Troubleshooting:
Caption: Decision-making workflow for troubleshooting analytical method reproducibility.
Summary of Key Stability Considerations
| Parameter | Recommendation | Rationale |
| pH | Maintain acidic conditions (pH < 5) in solutions and formulations. | To inhibit the retro-Mannich degradation pathway.[3][4] |
| Storage | Store in tightly sealed containers in a cool, dry, dark place. | To protect from moisture, heat, and light which can accelerate degradation. |
| Formulation | Use acidic buffers and ensure excipient compatibility. For solid forms, control moisture. | To create a stable microenvironment for the API.[7][[“]] |
| Analysis | Use acidic diluents and consider temperature effects. Employ specific methods like LC-MS/MS for impurity profiling. | To prevent analyte degradation during analysis and ensure accurate quantification.[6][10] |
By understanding the inherent chemical nature of this compound and implementing these proactive troubleshooting and formulation strategies, researchers can ensure the integrity of their results and the development of stable, reliable products.
References
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-[(dimethylamino)methyl]- (CAS 15409-60-6). Retrieved from [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-214. [Link]
-
ResearchGate. (n.d.). β-Aminoketones as prodrugs with pH-controlled activation | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. Retrieved from [Link]
-
Medvedovici, A., Albu, F., Farca, A., & David, V. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74. [Link]
-
Yamali, C., Gul, M., & Gul, H. I. (2023). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Topics in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-((Dimethylamino)methyl)cyclohexanone. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
-
Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PMC. [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Retrieved from [Link]
-
ResearchGate. (2024, February 18). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]
-
Importance of Mannich Bases in Chemistry and Drug Discovery. (2025, December 16). [Link]
-
ResearchGate. (2022, August 17). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
El-Attar, K. M., & El-Saman, T. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24681-24712. [Link]
-
Mollica, J. A., Smith, J. B., Nunes, I. M., & Govan, H. K. (1970). Kinetics of the decomposition of a Mannich base. Journal of Pharmaceutical Sciences, 59(12), 1770-1774. [Link]
-
ResearchGate. (2025, December 18). Studies on the reduction of beta-enamino ketones. Retrieved from [Link]
-
Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Kyi, Z., & Wilson, W. (1953). The degradation of Mannich base oximes. Journal of the Chemical Society (Resumed), 798. [Link]
-
El-Attar, K. M., & El-Saman, T. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved from [Link]
-
MDPI. (2019, August 12). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]
-
RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, structure, and stability of a novel 2H-azirine under pressure. Retrieved from [Link]
-
RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2,6-dimethyl- (CAS 2816-57-1). Retrieved from [Link]
-
PubMed. (2025, July 1). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. Retrieved from [Link]
-
MDPI. (2020, July 19). Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2026, January 14). Validation of a method based on liquid chromatography-tandem mass spectrometry for multiclass screening and analysis of 59 veterinary drugs in fishery foods. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Structural characterization and physicochemical stability profile of a double mutant heat labile toxin (dmLT) protein based adjuvant. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Methylcyclopentanone. Retrieved from [Link]
-
Toprani, V. M., et al. (2017). Structural Characterization and Physicochemical Stability Profile of a Double Mutant Heat Labile Toxin Protein Based Adjuvant. Journal of Pharmaceutical Sciences, 106(12), 3560-3571. [Link]
-
European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylheptane-d18. Retrieved from [Link]
Sources
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 9. scribd.com [scribd.com]
- 10. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
Technical Support Center: HPLC Analysis of 2-Dimethylaminomethylcycloheptanone
Executive Summary & Root Cause Analysis
The Molecule: 2-Dimethylaminomethylcycloheptanone is a Mannich base containing a tertiary amine group (dimethylamino) attached to a cycloheptanone ring.
The Problem: Peak tailing (Asymmetry Factor
The Root Cause: The tailing is primarily driven by secondary silanol interactions .[1][2][3]
-
Protonation: At typical HPLC pH (2.0–8.0), the tertiary amine (
) is fully protonated ( ). -
Ion Exchange: The positively charged amine interacts electrostatically with ionized residual silanol groups (
) on the silica support of the column. -
Kinetic Lag: These secondary interactions are slower than the primary hydrophobic partitioning, causing the analyte to "drag" or tail.
Troubleshooting Guide (Q&A Format)
Category A: Mobile Phase Optimization
Q1: I am using a standard C18 column with a water/acetonitrile gradient. The peak is tailing severely.[3][4] What is the immediate chemical fix?
A: The most effective immediate fix without changing the column is the addition of a Silanol Blocker .
-
Recommendation: Add Triethylamine (TEA) to your aqueous mobile phase.[5][6][7]
-
Concentration: 5 mM to 20 mM (typically 0.1% v/v).
-
Mechanism: TEA is a small, basic amine that competes effectively for the active silanol sites on the column surface, effectively "masking" them from your analyte.[5][6]
-
Protocol: See Protocol 1 below.
Q2: Can I use high pH to eliminate tailing?
A: Yes, this is often the superior approach for method robustness, provided your column can withstand it.
-
Mechanism: By raising the pH to > 10.0 (above the amine's
), you suppress the protonation of the dimethylamino group. The neutral molecule interacts only via hydrophobic mechanisms, resulting in sharp, symmetrical peaks. -
Warning: Standard silica columns dissolve at pH > 8.0. You must use a hybrid-silica (e.g., Waters XBridge, Phenomenex Gemini) or polymer-based column.
Q3: Is TFA (Trifluoroacetic acid) a good alternative to TEA?
A: TFA acts differently. It is an ion-pairing agent at low pH (
-
Pros: It suppresses silanol ionization (by forcing low pH) and forms an ion pair with the amine, increasing retention and sharpening peaks.
-
Cons: High background absorbance at low UV wavelengths (< 210 nm) and significant mass spectrometry (MS) signal suppression. Use Formic Acid or Ammonium Formate for MS applications instead.
Category B: Column Selection
Q4: My current column is a "Type A" silica C18. Why is it failing?
A: Type A silica (older generation) contains high levels of metal impurities and acidic, isolated silanols.[4][7] These are "active" sites that bind avidly to the tertiary amine in this compound.
-
Solution: Switch to a Type B (High Purity) Silica or a Hybrid Particle column. These have lower metal content and surface modifications that reduce silanol acidity.[8]
Q5: What specific column chemistry do you recommend for this Mannich base?
A:
-
First Choice (Robustness): Hybrid C18 (e.g., Ethylene-Bridged Hybrid). High pH stability (1–12) allows you to run at pH 10.
-
Second Choice (Selectivity): Polar-Embedded C18 (e.g., Amide or Carbamate group embedded in the alkyl chain). The embedded polar group shields the silanols and provides better peak shape for bases at low pH.[3]
-
Third Choice (Speed): Superficially Porous Particles (Core-Shell) C18. Provides high efficiency which can mask slight tailing issues.
Category C: Sample Preparation
Q6: My peak shape is distorted (fronting/splitting) even with TEA. Could it be the diluent?
A: Yes. This is likely "Solvent Shock."
-
Scenario: Dissolving the sample in 100% Acetonitrile or Methanol while the initial mobile phase is 90% Water.
-
Effect: The strong solvent carries the analyte down the column faster than the mobile phase can equilibrate, causing band broadening or splitting.
-
Fix: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Buffer:Organic).
Experimental Protocols
Protocol 1: Preparation of TEA-Modified Mobile Phase (Low pH)
Use this for standard silica C18 columns.
-
Reagents: HPLC-grade Water, Phosphoric Acid (85%), Triethylamine (TEA).
-
Step 1: Measure 1000 mL of HPLC water into a flask.
-
Step 2: Add 1.0 mL of Triethylamine (approx. 7 mM).
-
Step 3: Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.
-
Note: Always add TEA before adjusting pH. Adding TEA to an already acidic solution is safer and prevents local heating/spattering, though buffering capacity is best managed by titrating the TEA solution down.
-
-
Step 4: Filter through a 0.22 µm nylon filter.
-
Step 5: Mix with organic modifier (Acetonitrile/Methanol) as per method.
Protocol 2: High pH Method (Recommended for LC-MS)
Requires High-pH Stable Column (Hybrid).
-
Buffer: 10 mM Ammonium Bicarbonate.
-
pH Adjustment: Adjust pH to 10.5 using Ammonium Hydroxide (28-30%).
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 2.1 x 50 mm, 2.5 µm.
-
Gradient: 5% to 95% Acetonitrile over 5 minutes.
-
Result: The amine remains neutral (deprotonated), eliminating silanol interactions without non-volatile additives.
Visualizations
Figure 1: Mechanism of Peak Tailing & Resolution
This diagram illustrates the interaction between the protonated amine and the silanol group, and how TEA blocks this interaction.
Caption: Comparative mechanisms of tailing generation and two primary resolution strategies: Silanol Blocking (TEA) vs. pH Suppression.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for diagnosing and fixing peak tailing issues.
Data Summary Tables
Table 1: Mobile Phase Additive Comparison
| Additive | Role | Typical Conc. | Pros | Cons |
| Triethylamine (TEA) | Silanol Blocker | 5–25 mM | Excellent peak shape on standard silica. | Incompatible with MS (suppression); degrades columns over time. |
| Trifluoroacetic Acid (TFA) | Ion-Pairing / Acid | 0.05–0.1% | Sharpens peaks; lowers pH < 2. | High UV background; strong MS suppression; difficult to wash out. |
| Ammonium Formate | Buffer (pH 3–4) | 10–20 mM | MS-compatible; volatile. | Weaker buffering capacity than phosphate; less effective tailing suppression than TEA. |
| Ammonium Bicarbonate | Buffer (pH 9–10) | 10 mM | Enables high-pH method (neutral amine). | Requires specific high-pH stable columns; volatile (pH can drift). |
Table 2: Column Selection Matrix
| Column Type | Silica Purity | pH Range | Suitability for 2-Dimethyl... |
| Traditional C18 (Type A) | Low (Acidic) | 2–7.5 | Poor. Requires TEA to function. |
| High Purity C18 (Type B) | High (Low Metal) | 2–8.0 | Good. Works well with standard buffers. |
| Polar-Embedded | High | 2–8.0 | Excellent. Shielding effect reduces tailing at low pH. |
| Hybrid (e.g., BEH) | Synthetic/Hybrid | 1–12 | Best. Allows high pH method (neutral analyte). |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link][2]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Chrom Tech, Inc. (2023).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Welch Materials. (2023). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Structure and Data. PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. hplc.eu [hplc.eu]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. analytics-shop.com [analytics-shop.com]
Introduction: The Analytical Challenge of 2-Dimethylaminomethylcycloheptanone
An authoritative guide to developing and troubleshooting robust analytical methods for 2-Dimethylaminomethylcycloheptanone, designed for researchers, scientists, and drug development professionals.
This compound is a molecule of significant interest in pharmaceutical development, often appearing as a key intermediate or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Tramadol.[1] Its unique structure, featuring a tertiary amine and a cycloheptanone ring, presents distinct analytical challenges. The tertiary amine group is prone to interactions with active sites in chromatographic systems, while the ketone moiety lacks a strong native chromophore for straightforward UV detection.
Ensuring the quality, safety, and efficacy of pharmaceuticals requires precise and robust analytical methods to accurately quantify such impurities.[2][3][4] This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols for the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry. However, the analysis of amines like this compound can be problematic due to their polarity.
GC-MS Troubleshooting Guide: A Q&A Approach
Question: My peak for this compound is tailing severely. What is the cause and how can I fix it?
Answer: Peak tailing for amines is almost always caused by unwanted secondary interactions between the polar amine group and active sites (exposed silanols, -Si-OH) within the GC pathway.[5][6] These interactions delay the elution of a portion of the analyte molecules, causing a "tail."
-
Causality: Active sites are present in glass inlet liners, on the column stationary phase (especially if it's aged), and at connection points. The lone pair of electrons on the nitrogen atom of the tertiary amine forms hydrogen bonds with these acidic silanol groups.
-
Solutions:
-
Use Deactivated Inlet Liners: Always use a high-quality, deactivated (silanized) inlet liner. Consider a liner with glass wool, as this can help trap non-volatile matrix components while providing a deactivated surface for volatilization.[7][8]
-
Employ an Amine-Specific GC Column: Utilize a column specifically designed for amine analysis, such as a low-bleed, base-deactivated phase (e.g., a wax-type or a specialized 5% phenyl-methylpolysiloxane with base deactivation).
-
Column Maintenance: If the column is old, active sites may have developed. Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-15 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites.[6]
-
Check for Leaks: A leak in the system can cause peak shape issues. Perform a leak check, paying close attention to the septum and column fittings.[7][9]
-
Question: I have very low sensitivity or cannot see my analyte peak at all. Why?
Answer: A complete loss of signal or drastically reduced sensitivity can be alarming. The cause is often related to analyte degradation, adsorption, or issues with the MS detector.
-
Causality: this compound can be thermally labile and may decompose in a hot inlet, especially if the liner is not properly deactivated or contains catalytic metal contaminants. Alternatively, strong adsorption in the inlet or column can prevent the analyte from reaching the detector.[5]
-
Solutions:
-
Lower Inlet Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation. Experiment with lowering the inlet temperature in 10-20°C increments. A typical starting point would be 250°C.[9]
-
Verify MS Detector Function: Check the MS tune report. Ensure the vacuum is stable and the detector is functioning correctly. If the filament has burned out, there will be no signal.[7]
-
Sample Concentration: Confirm that the sample concentration is above the instrument's limit of detection (LOD). Prepare a higher concentration standard to verify system performance.
-
Check for Adsorption: Inject a high-concentration standard. If you see a small, tailing peak, it confirms that adsorption is the primary issue. Address this using the solutions for peak tailing mentioned above.
-
Question: My peak areas are not reproducible between injections. What's causing this variability?
Answer: Poor reproducibility is often linked to the injection process or system instability.[6][10]
-
Causality: Inconsistent injection volumes from the autosampler, a leaking syringe, or a coring septum can lead to variable amounts of sample being introduced. Backflash in the inlet, where the sample vapor volume exceeds the liner volume, can also cause sample loss and poor reproducibility.[9]
-
Solutions:
-
Autosampler and Syringe Maintenance: Clean the syringe and inspect the plunger for smooth operation. Replace the septum, as a worn septum can cause leaks or pieces to fall into the liner.[10]
-
Optimize Injection Parameters: Ensure the injection volume is appropriate for the liner diameter and solvent used. Use a solvent-vapor expansion calculator to check for potential backflash. If backflash is likely, reduce the injection volume or use a slower injection speed.
-
Check for Leaks: Re-verify that all system connections, especially at the inlet, are leak-free.
-
Experimental Workflow & Protocol: GC-MS Analysis
The following protocol provides a starting point for the direct analysis of this compound. Method validation in accordance with ICH Q2(R2) guidelines is required to ensure it is fit for its intended purpose.[11]
1. Sample Preparation (from a drug product matrix)
-
Weigh and transfer a powdered sample equivalent to 10 mg of the API into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Vortex for 2 minutes to dissolve the sample.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate excipients.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
2. GC-MS Instrumental Parameters
A table summarizing the GC-MS parameters is provided below for clarity.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and precise control of gas flows and temperatures. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250°C | Balances efficient volatilization with minimizing thermal degradation. |
| Liner | Ultra Inert (UI) Liner, Single Taper w/ Wool | Deactivated surface minimizes analyte adsorption. Wool aids in volatilization and traps non-volatile matrix components.[9] |
| Injection Mode | Split (e.g., 20:1) | Prevents column overload and improves peak shape for higher concentration samples. Use splitless for trace analysis. |
| Injection Volume | 1 µL | A standard volume that minimizes the risk of backflash. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or specialized base-deactivated column (e.g., DB-WAXetr) | The DB-5ms is a robust general-purpose column; a wax column can offer better peak shape for polar compounds. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | This program allows for separation from solvents and other impurities, with a final hold to elute any less volatile components. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust single quadrupole mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for good ionization efficiency. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-400) and/or SIM | Use Scan mode for initial identification. Use Selected Ion Monitoring (SIM) for target ions to achieve maximum sensitivity for quantification. |
| Target Ions (SIM) | To be determined from a full scan spectrum (e.g., molecular ion and major fragments) | SIM mode significantly improves the signal-to-noise ratio. |
GC-MS Analysis Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Part 2: High-Performance Liquid Chromatography (HPLC/LC-MS) Analysis
HPLC is a highly versatile technique, but the analysis of this compound requires careful consideration of the detection method. Direct UV detection is challenging due to the molecule's weak chromophore. This can be overcome by derivatizing the ketone group or by using a more sensitive and specific detector like a mass spectrometer (LC-MS).[1][12]
HPLC Troubleshooting Guide: A Q&A Approach
Question: My analyte signal is very low with UV detection. How can I improve sensitivity?
Answer: This is expected, as the carbonyl group in the cycloheptanone ring is a weak chromophore.
-
Causality: The molecule lacks the conjugated double bonds necessary for strong UV absorbance at typical analytical wavelengths (e.g., >220 nm).
-
Solutions:
-
Derivatization: This is the most effective solution for UV detection. React the ketone group with a UV-active labeling agent like 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a hydrazone derivative that has very strong absorbance around 360-380 nm, moving it away from potential matrix interferences and dramatically increasing sensitivity.[1][13]
-
Use a Mass Spectrometer (LC-MS): The best alternative is to switch to an LC-MS system. The tertiary amine on this compound is easily protonated and will give a very strong signal in positive electrospray ionization (ESI+) mode, providing excellent sensitivity and selectivity without derivatization.
-
Low UV Wavelength: If derivatization or MS is not an option, you can try monitoring at a lower wavelength (e.g., 210-220 nm), but be aware that baseline noise and interference from solvents and other matrix components will be much higher.
-
Question: I'm using LC-MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
Answer: Matrix effects occur when co-eluting components from the sample matrix (e.g., excipients, salts) interfere with the ionization of the analyte in the MS source, causing ion suppression or enhancement.[14][15]
-
Causality: The co-eluting compounds compete with the analyte for ionization, alter the droplet surface tension in the ESI source, or change the local environment, all of which affects the efficiency of gas-phase ion formation.[16]
-
Solutions:
-
Confirmation (Post-Extraction Spike): Analyze three sample sets: (A) analyte in clean solvent, (B) a blank matrix extract, and (C) a blank matrix extract spiked with the analyte at the same concentration as A. The matrix effect (%) is calculated as (Peak Area C / Peak Area A) * 100. A value <100% indicates suppression; >100% indicates enhancement.
-
Improve Sample Cleanup: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[17]
-
Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from the interfering peaks. Sometimes, simply improving chromatographic resolution is enough to move the analyte out of the region of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C). It co-elutes and experiences the same matrix effects, allowing for accurate correction during quantification.
-
Question: My peak shape is poor (fronting or tailing) on a C18 column. What should I do?
Answer: Poor peak shape in reversed-phase HPLC for a basic compound like this is often due to secondary interactions with the stationary phase.
-
Causality: Residual, un-capped silanols on the silica-based C18 packing can interact ionically with the protonated tertiary amine, causing peak tailing. Peak fronting can be a sign of column overload.
-
Solutions:
-
Adjust Mobile Phase pH: Add a buffer to the aqueous portion of your mobile phase to control the ionization state of the analyte and silanols. For a basic amine, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) will ensure the analyte is consistently protonated and will suppress the ionization of silanols, minimizing tailing.
-
Add an Ion-Pairing Reagent: For particularly difficult separations, a small amount of an ion-pairing reagent (e.g., sodium heptanesulfonate) can be added to the mobile phase.[18]
-
Use a Modern, End-Capped Column: High-purity silica columns with thorough end-capping are less prone to causing peak tailing with basic compounds.
-
Reduce Sample Load: If peaks are fronting, dilute your sample or inject a smaller volume to ensure you are not overloading the column.[6]
-
Experimental Protocol: HPLC-UV with DNPH Derivatization
This method provides high sensitivity for quantifying this compound as an impurity in a drug substance.
1. Reagent Preparation
-
DNPH Reagent: Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 20 mL of acetonitrile. Carefully add 1 mL of concentrated sulfuric acid. Dilute to 100 mL with acetonitrile. (Handle with extreme care).
2. Derivatization Procedure [1]
-
Prepare a sample solution in acetonitrile (e.g., 1 mg/mL).
-
In a vial, mix 1.0 mL of the sample solution with 1.0 mL of the DNPH reagent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow to cool to room temperature.
-
Dilute as necessary with the mobile phase before injection.
3. HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A reliable system for routine analysis. |
| Detector | UV/Vis Detector | |
| Wavelength | 375 nm | The wavelength of maximum absorbance for the DNPH derivative, providing high sensitivity and selectivity. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire, Phenomenex Luna) | Standard reversed-phase column suitable for this separation. |
| Column Temp. | 35°C | Ensures reproducible retention times. |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 50% B to 95% B over 10 min, hold 2 min, return to 50% B and equilibrate for 3 min. | A typical gradient to elute the derivatized analyte and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL |
Troubleshooting Logic Diagram for HPLC Analysis
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
Part 3: General FAQs
Q1: Which method is "better" for my analysis: GC-MS or LC-MS? A: The "better" method depends on your specific needs.
-
GC-MS is excellent for volatile impurities and can be very robust. It is often preferred if the API itself is not amenable to GC, allowing for easy separation of the more volatile impurity.
-
LC-MS is generally more versatile, requires no derivatization, and is more suitable for less stable compounds as it operates at lower temperatures. It is the preferred method for high-sensitivity bioanalytical work or when analyzing the impurity alongside a non-volatile API.
Q2: How should I prepare samples from a biological matrix like plasma? A: Biological matrices require extensive cleanup to remove proteins and phospholipids that interfere with analysis.[14]
-
Protein Precipitation (PPT): The simplest method. Add 3 parts cold acetonitrile to 1 part plasma, vortex, and centrifuge to crash out proteins. This is fast but can leave many interferences in the supernatant.
-
Liquid-Liquid Extraction (LLE): A more selective method. Basify the plasma to pH >10 to neutralize the amine, then extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). The organic layer is then evaporated and reconstituted.[17]
-
Solid-Phase Extraction (SPE): The most effective but complex method. Use a mixed-mode or cation-exchange SPE cartridge to selectively retain the protonated amine while washing away neutral and acidic interferences.
Q3: What are the likely degradation pathways for this molecule? A: Based on its structure, this compound is susceptible to a few key degradation pathways, which should be investigated during forced degradation studies as per ICH guidelines.[19][20]
-
Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. The alpha-carbon to the ketone can also be oxidized.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, ring-opening of the cycloheptanone could occur, though this is less common than for esters or amides.[21]
-
Photolysis: Exposure to light, especially UV, can induce degradation, which needs to be assessed by exposing the sample to controlled light conditions.[19]
Q4: How do I validate this method for pharmaceutical quality control? A: Method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][22] This involves providing documented evidence that the method is suitable for its intended purpose. Key parameters to evaluate include:
-
Specificity: The ability to measure the analyte in the presence of the API, other impurities, and excipients.
-
Linearity: Demonstrating a direct relationship between concentration and response over a defined range.
-
Accuracy: How close the measured value is to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature).
References
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Patel, K., et al. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(1). [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Phenomenex. Derivatization for Gas Chromatography. Phenomenex Inc. [Link]
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Medvedovici, A., et al. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74. [Link]
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Lawate, P., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 106-116. [Link]
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International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]
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Al-Mamun, M. A., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-13. [Link]
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Cecchi, T. (2019). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
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Wilson, I. D., & Plumb, R. S. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. [Link]
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Agilent Technologies. (2018). GC/MS Troubleshooting Guide. Agilent. [Link]
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Ovchinnikova, J. G. (2016). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal, 50, 311–319. [Link]
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Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
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Bansal, S. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-338. [Link]
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McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. [Link]
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Chrom Tech. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Chrom Tech. [Link]
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Kakhniashvili, D. Protein Sample Preparation Basics for LC/MS Analysis. UTHSC. [Link]
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Dillen, J. (2010). Conformational analysis of cycloheptanone and cycloheptanethione. Journal of Molecular Structure: THEOCHEM, 959(1-3), 89-93. [Link]
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Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 304-312. [Link]
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Jain, R. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 236-240. [Link]
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Separation Methods Technologies. (1996). HPLC SEPARATION GUIDE. SMT. [Link]
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Al-Jubouri, H. R. A. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Catalysts, 13(7), 1109. [Link]
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Frison, G., et al. (2016). Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. Rapid Communications in Mass Spectrometry, 30(2), 155-166. [Link]
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Organomation. Preparing Samples for HPLC-MS/MS Analysis. Organomation Associates, Inc. [Link]
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Al-Hussain, S. A., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 1-25. [Link]
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Rajeswari, G., et al. (2016). GC-MS analysis of chemical constituents in the methanolic tuber extract of Momordica cymbalaria. Journal of Chemical and Pharmaceutical Research, 8(5), 262-267. [Link]
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Parker, S. J., et al. (2025). Sample Preparation for Multi‐Omics Analysis: Considerations and Guidance for Identifying the Ideal Workflow. Proteomics, 25(10), e2400195. [Link]
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protocols.io. (2026). MS samples preparation by acetone precipitation. [Link]
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Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1705. [Link]
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El-Kashef, H., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(3), 1-10. [Link]
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Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology, 15(5), 446-454. [Link]
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Harrison, M., & Boyd, D. R. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 147, 379-386. [Link]
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Harrison, M., & Boyd, D. R. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 147, 379-386. [Link]
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Idham, Z., et al. (2012). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. Journal of Food Process Engineering, 35(4), 522-542. [Link]
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Rivas, F. M., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11465-11475. [Link]
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Lee, H., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 1-15. [Link]
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Jain, N., et al. (2007). Validated Stability-Indicating Densitometric Thin-Layer Chromatography: Application to Stress Degradation Studies of Minocycline. Analytica Chimica Acta, 599(2), 302-309. [Link]
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Skrlin, A., et al. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 25(14), 3161. [Link]
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Technical Support Center: Solubility Optimization for 2-Dimethylaminomethylcycloheptanone
Executive Summary & Physicochemical Profile
2-Dimethylaminomethylcycloheptanone is a classic Mannich base (β-amino ketone). While structurally versatile as a pharmacophore or intermediate (similar to Tramadol precursors), it presents a dual challenge: lipophilicity driven by the cycloheptane ring and chemical instability (retro-Mannich reaction) characteristic of β-amino ketones.
This guide provides a validated, non-linear workflow to solubilize this compound while mitigating degradation.
| Property | Characteristic | Implication for Solubility |
| Functional Group | Tertiary Amine | High pKa (~9.0–9.5). Protonation is the primary solubility lever. |
| Lipophilicity | Cycloheptane Ring | High LogP. Requires cosolvents or complexation for neutral pH solubility. |
| Stability Risk | Mannich Base | Prone to retro-Mannich elimination (releasing dimethylamine and cyclohept-2-enone) at neutral/basic pH or high heat. |
Module A: Salt Formation (The "Gold Standard")
For a tertiary amine like this compound, salt formation is the most effective first-line strategy. It converts the lipophilic oil/solid into an ionic crystalline lattice, increasing aqueous solubility by orders of magnitude.
Strategic Protocol: Counter-Ion Screening
Do not default to Hydrochloride (HCl) without testing. While HCl is standard, Mannich base hydrochlorides can be hygroscopic or form "oils" rather than crystals due to low lattice energy.
Recommended Counter-Ions:
-
Hydrochloric Acid (HCl): High solubility, but risk of hygroscopicity.
-
Maleic Acid / Fumaric Acid: Often yield stable, non-hygroscopic crystals for lipophilic amines.
-
Tartaric Acid: Excellent for breaking crystal symmetry and preventing "oiling out."
Workflow Diagram: Salt Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal salt form, prioritizing physical state stability (solid vs. oil) and chemical stability.
Module B: pH Manipulation & Stability Buffering
The Trap: Lowering pH increases solubility (protonation) but extreme acidity can catalyze hydrolysis or oxidation. Raising pH causes precipitation and rapid retro-Mannich degradation.
The "Safe Zone" Protocol
You must maintain the pH at least 1–2 units below the pKa to ensure >99% ionization, but avoid extremely low pH (< 2.0) to prevent acid-catalyzed degradation.
-
Target pH Range: 3.5 – 5.5
-
Buffer Selection: Citrate (pH 3.0–5.0) or Acetate (pH 3.8–5.8). Avoid Phosphate if using calcium salts elsewhere (precipitation risk).
Solubility vs. Stability Trade-off:
| pH Condition | Solubility Status | Stability Status (Retro-Mannich) | Recommendation |
| pH < 2.0 | Excellent | Moderate (Acid hydrolysis risk) | Avoid for long-term storage. |
| pH 3.0 – 5.0 | Optimal | High (Protonated amine is stable) | Target Zone. |
| pH > 7.0 | Poor (Precipitates) | Critical Risk (Rapid degradation) | Strictly Avoid. |
Module C: Cyclodextrin Complexation (Advanced)
If salt formation fails or pH adjustment is chemically incompatible, Beta-Cyclodextrin (β-CD) complexation is the superior strategy.
Why it works:
-
Fit: The 7-membered cycloheptane ring fits perfectly into the cavity of β-CD (approx 6.0–6.5 Å diameter).
-
Protection: Encapsulating the ring sterically hinders the retro-Mannich reaction, enhancing stability.
Protocol: Kneading Method for Complexation
-
Mix: 1:1 molar ratio of this compound and HP-β-CD (Hydroxypropyl-β-cyclodextrin is more water-soluble than native β-CD).
-
Slurry: Add minimal water/ethanol (1:1 v/v) to form a paste.
-
Knead: Grind in a mortar for 45 minutes. The paste will dry as the inclusion complex forms.
-
Dry: Vacuum dry at 40°C.
Diagram: Inclusion Complex Mechanism
Figure 2: The hydrophobic cycloheptane ring enters the cyclodextrin cavity, shielding the labile Mannich base from aqueous degradation.
Troubleshooting & FAQs
Q1: "My compound 'oils out' when I add HCl. How do I get a solid?"
Diagnosis: This is common for Mannich bases. The lattice energy of the salt is lower than the solvation energy of the oil form. Solution:
-
Switch Solvent: Do not use water for the initial salt formation. Dissolve the free base in dry Diethyl Ether or Ethyl Acetate.
-
Anhydrous Acid: Bubble dry HCl gas or add a solution of HCl in Dioxane/Ether.
-
Seed: Scratch the glass or add a seed crystal of a similar Mannich base salt.
-
Alternative: Switch to Fumarate or Oxalate ; these dicarboxylic acids often bridge molecules, creating stronger crystal lattices.
Q2: "The solution turns yellow/brown after 24 hours."
Diagnosis: This indicates the Retro-Mannich reaction . The amine is leaving, generating Cyclohept-2-enone (which polymerizes/oxidizes to yellow colors) and dimethylamine. Solution:
-
Check pH: Ensure pH is < 6.0. The free base is unstable; the protonated salt is stable.
-
Temperature: Store at 4°C. Mannich elimination is thermally driven.
-
Add Antioxidant: Trace amounts of EDTA (to chelate metals that catalyze oxidation) or Sodium Metabisulfite.
Q3: "Can I use DMSO to dissolve it for animal studies?"
Answer: Yes, but with a warning. DMSO is a hygroscopic, aprotic solvent.
-
Risk: DMSO can enhance skin permeability of the toxic degradation products (enones).
-
Better Alternative: Use 10% Solutol HS 15 or PEG 400 in water. These maintain solubility without the aggressive tissue effects of 100% DMSO.
Q4: "What is the maximum solubility I can expect?"
-
Free Base (Water): < 0.1 mg/mL (Practically insoluble).
-
HCl Salt (Water): > 50 mg/mL (Very Soluble).
-
HP-β-CD Complex: ~20–30 mg/mL (depending on CD concentration).
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[5][6][7] CRC Press. (Foundational text on Mannich base stability and retro-Mannich kinetics).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[8][9][10] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. gijash.com [gijash.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. oarjbp.com [oarjbp.com]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 2-Dimethylaminomethylcycloheptanone experiments
Executive Summary & Molecule Profile
Compound: 2-((Dimethylamino)methyl)cycloheptan-1-one
Class: Mannich Base (
Operational Warning: This compound exhibits the classic "Mannich Base Paradox"—it is a versatile synthetic intermediate but suffers from two distinct instability modes: Retro-Mannich dissociation (pH/equilibrium driven) and Hofmann-like elimination (thermal driven). Successful handling requires strict adherence to pH and temperature protocols.
Optimized Synthesis Protocol (The "Salt" Strategy)
Note: The free base is an unstable oil. All robust protocols must target the Hydrochloride (HCl) salt for isolation.
Standard Operating Procedure (SOP-C7-MB)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 : 1.1 (Ketone : Amine : CH₂O) | Slight excess of amine/paraformaldehyde drives the equilibrium forward. |
| Solvent | Ethanol (Abs.) or Isopropanol | Protic solvents stabilize the transition state; high boiling points allow reflux. |
| Catalyst | Conc. HCl (0.1 - 0.2 eq) | Essential to depolymerize paraformaldehyde and generate the electrophilic iminium ion. |
| Temperature | Reflux (80-85°C) | Required to overcome the activation energy of the 7-membered ring enolization. |
Step-by-Step Workflow
-
Activation: Dissolve Dimethylamine HCl (1.1 eq) and Paraformaldehyde (1.1 eq) in Ethanol. Add catalytic HCl. Heat to mild reflux for 15 mins to generate the iminium ion in situ.
-
Addition: Add Cycloheptanone (1.0 eq) dropwise.
-
Reaction: Reflux for 4-6 hours. Monitor via TLC (Note: Mannich bases streak on silica; use amine-treated plates).
-
Isolation (The Critical Step):
-
If solid precipitates: Filter and wash with cold acetone.
-
If solution remains clear: Evaporate solvent to 20% volume. Add Acetone or Diethyl Ether to induce precipitation.
-
Do NOT attempt to isolate the free base by aqueous workup unless immediately using it in the next step.
Visualization: Reaction Logic & Failure Points
The following diagram illustrates the synthesis pathway and the two critical degradation routes you must avoid.
Figure 1: Mechanistic pathway showing the synthesis (Green) and the two primary degradation routes (Grey) which occur if the free base is mishandled.
Troubleshooting Guide (FAQ)
Issue 1: "My product is an oil and won't crystallize."
Diagnosis: The 7-membered ring (cycloheptane) is more conformationally flexible than cyclohexane, often leading to lower melting points. Furthermore, the presence of even 2% water or residual solvent can prevent crystal lattice formation.
Corrective Action:
-
The "Oil" Check: Is it the free base? If you neutralized the reaction, you will get an oil. Re-acidify with HCl in ether to form the salt.
-
Trituration: If the HCl salt is an oil, it is likely solvated. Decant the supernatant. Add dry Diethyl Ether or Acetone. Scratch the flask walls vigorously with a glass rod while cooling in an ice bath.
-
Hygroscopicity: Mannich salts are extremely hygroscopic. Dry the oil under high vacuum (<1 mbar) for 12 hours. It should turn into a hygroscopic foam/solid.
Issue 2: "I see a new impurity at 5.5 - 6.0 ppm in the proton NMR."
Diagnosis: This is the Exocyclic Enone (2-methylenecycloheptanone).
-
Cause: You likely heated the free base or left it in basic solution too long. The dimethylamine group is a good leaving group, leading to
-elimination.
Corrective Action:
-
Prevention: Never distill the free base. Never heat the free base above 50°C.
-
Salvage: There is no easy way to reverse this. You must re-purify via recrystallization of the salt to remove the non-basic enone (which will stay in the organic solvent wash).
Issue 3: "My yield is low (<40%) and I recovered starting material."
Diagnosis: Retro-Mannich Reaction. The reaction is an equilibrium. If water is present or the pH is not optimal, the equilibrium shifts back to the ketone and amine.
Corrective Action:
-
pH Tuning: Ensure the reaction is acidic (pH 1-2). If the amine HCl salt is used, this is usually automatic, but adding catalytic HCl helps depolymerize the paraformaldehyde.
-
Water Removal: Use absolute ethanol. Water drives the equilibrium toward hydrolysis of the iminium ion.
-
Formaldehyde Quality: Paraformaldehyde ages. If it doesn't dissolve/depolymerize, your electrophile concentration is near zero.
Downstream Reactivity: The Grignard Warning
Researchers often synthesize this compound to react it with Grignard reagents (e.g., Phenylmagnesium bromide).
Critical Constraint: The amino-methyl group provides steric hindrance and can chelate the Magnesium.
-
Observation: Reaction stops at 50% conversion.
-
Solution: Use "Knochel-type" conditions or Cerium(III) chloride (CeCl₃) additives to activate the ketone and suppress enolization.
-
Stereochemistry: The incoming nucleophile will attack trans to the bulky aminomethyl group, yielding the cis-1,2-disubstituted cycloheptanol predominantly.
References & Grounding
-
Mannich Reaction Fundamentals:
-
Cycloheptanone Specifics:
-
House, H. O.; Trost, B. M. "The Chemistry of Carbanions. X. The Selective Alkylation of Unsymmetrical Ketones." J. Org.[12] Chem.1965 , 30, 1341. (Discusses enolization preference in 7-membered rings).
-
-
Stability & Elimination:
-
Tramontini, M. "Advances in the Chemistry of Mannich Bases." Synthesis1973 , 703-759.[11] (Comprehensive review covering the deamination/elimination instability).
-
-
Salt Formation Protocols:
-
Standard protocols adapted from Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Section 5.18.2 (Mannich Bases).
-
Disclaimer: This guide is for research use only. 2-Dimethylaminomethylcycloheptanone is a chemical intermediate.[1][11] Users must consult their local EHS guidelines regarding the handling of potentially neuroactive amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857 [data.epo.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Overview About Mannich Reaction Mechanism [unacademy.com]
- 5. (Solved) - the following reactions? Explain briefly and solve it correctly... (1 Answer) | Transtutors [transtutors.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. adichemistry.com [adichemistry.com]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. vaia.com [vaia.com]
- 10. psiberg.com [psiberg.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. kems.knust.edu.gh [kems.knust.edu.gh]
Technical Guide: Crystallization & Stabilization of 2-Dimethylaminomethylcycloheptanone HCl
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
This guide addresses the specific challenges associated with the isolation and purification of 2-((dimethylamino)methyl)cycloheptanone , specifically as its hydrochloride salt .
While the synthesis of this Mannich base is chemically straightforward (via cycloheptanone, formaldehyde, and dimethylamine), the isolation is notoriously difficult due to three factors:
-
The "Oiling Out" Phenomenon: The product frequently separates as a viscous, hygroscopic oil rather than a crystalline solid.
-
Retro-Mannich Instability: The compound is thermodynamically unstable in its free-base form or under thermal stress, reverting to the starting ketone and volatile amine.
-
Ring Entropy: Compared to its cyclohexanone analog (mp ~158°C), the seven-membered cycloheptanone ring introduces conformational flexibility that increases solubility and hinders crystal lattice packing.
Critical Directive: Do not attempt to crystallize the free base. It is an unstable oil. All crystallization efforts must target the Hydrochloride (HCl) salt .
The Stability Mechanism (Why Your Yield is Dropping)
Before attempting crystallization, you must understand the equilibrium governing this molecule. The Mannich reaction is reversible.
The Retro-Mannich Trap
In neutral or basic media, or under high heat, the
Figure 1: The stability equilibrium. Crystallization is only viable in the "Green Zone" (Salt form).
Troubleshooting Guide: The "Oiling Out" Rescue
The most frequent support ticket we receive involves the product separating as a sticky, amber oil at the bottom of the flask. This is usually a supersaturated solution containing impurities (water or bis-alkylated byproducts) that depress the melting point.
Protocol A: The "Double-Solvent" Displacement
Best for: Crude reaction mixtures that refuse to solidify.
Reagents Required:
-
Solvent A (Good Solubilizer): Anhydrous Ethanol (EtOH) or Isopropanol (IPA).
-
Solvent B (Anti-Solvent): Anhydrous Acetone or Diethyl Ether.
-
Acid Source: Concentrated HCl (37%) or HCl gas.
Step-by-Step Methodology:
-
Solvent Removal: Evaporate the reaction solvent completely (Rotovap < 50°C). You will likely have a residue.
-
Dissolution: Dissolve the residue in the minimum amount of hot Anhydrous Ethanol (approx. 1-2 mL per gram of crude).
-
Note: If the solution is cloudy, filter it hot.
-
-
Acidification Check: Ensure the pH is distinctly acidic (pH < 2). If not, add 1-2 drops of conc. HCl.
-
The Anti-Solvent Drop: Remove from heat. While still warm, add Anhydrous Acetone dropwise.
-
Ratio: Target a final ratio of 1:10 (EtOH:Acetone).
-
Observation: Stop adding acetone if a permanent turbidity (cloudiness) appears.
-
-
Thermal Shock: Place the flask in a freezer (-20°C) overnight. Do not disturb it.
-
Recovery: Filter the white needles rapidly (hygroscopic!) and wash with cold acetone.
Decision Tree: Recovering Oiled Product
Figure 2: Workflow for converting oiled crude into crystalline solid.
FAQ: Specific Technical Issues
Q1: My crystals turn into liquid on the filter paper. Why? A: This is hygroscopicity . The HCl salt of dimethylaminomethylcycloheptanone is highly hygroscopic.
-
Fix: Filter under a nitrogen blanket if possible.
-
Fix: Wash with anhydrous ether (which repels water) immediately after filtration.
-
Fix: Dry immediately in a vacuum desiccator over
or Silica Gel. Do not air dry.
Q2: The product smells like fish (amine). A: This indicates the Retro-Mannich reaction has occurred, releasing dimethylamine.
-
Cause: The pH was likely too high (neutral) during workup, or the drying temperature was too high (>60°C).
-
Fix: Re-acidify with HCl in ethanol and recrystallize. Keep drying temps < 40°C.
Q3: Can I use water for recrystallization? A: No. While the salt is water-soluble, recovering it is difficult due to high solubility, and boiling water promotes the retro-Mannich decomposition. Use Ethanol/Acetone or Ethanol/Ether .
Q4: I see two spots on TLC. Is my crystallization failing? A: Not necessarily.
-
Spot 2: Cycloheptanone (Starting material).
-
Explanation: On silica gel TLC plates, the acidic silica can induce the retro-Mannich breakdown during the run.
-
Validation: Use 1H NMR (CDCl3) to verify purity, rather than relying solely on TLC. Look for the characteristic multiplet of the
-proton next to the carbonyl and the singlet of the group.
Comparative Solvent Data
The following table summarizes solvent efficacy for the Hydrochloride Salt of cycloheptanone Mannich bases [1, 4].
| Solvent System | Solubilizing Power | Crystallization Speed | Purity Profile | Notes |
| EtOH / Acetone | High | Medium (Overnight) | Excellent | Recommended standard. Acetone acts as the anti-solvent. |
| IPA / Ether | Medium | Fast | Good | Ether is highly volatile; risk of "crust" forming. |
| Water | Very High | Very Slow | Poor | High risk of hydrolysis/decomposition. Avoid. |
| Ethyl Acetate | Low | N/A | Low | Product is often insoluble; good for washing away non-polar impurities. |
References
-
Mannich, C. & Krösche, W. (1912). Ueber das Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie.[5] [General Mannich Base Chemistry foundation].
-
Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases.[5] Synthesis, 1973(12), 703-775. [Review of stability and synthesis].
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
OC-Praktikum.de . (2006).[8] Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Organic Chemistry Lab Course, University of Regensburg. [Source for the Ethanol/Acetone crystallization protocol].
-
Blicke, F. F. (1942). The Mannich Reaction.[9][1][2][3][4][5][6][7][10] Organic Reactions, 1, 303. [Mechanistic details on acid catalysis].
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling Mannich bases or strong acids.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. kems.knust.edu.gh [kems.knust.edu.gh]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Mannich reaction [chem-is-you.blogspot.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Validation of Analytical Methods for 2-Dimethylaminomethylcycloheptanone: A Comparative Guide
Topic: Validation of Analytical Methods for 2-Dimethylaminomethylcycloheptanone (CAS 15409-61-7) Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous comparison of analytical methodologies for the quantification of This compound (CAS 15409-61-7), a critical Mannich base intermediate often encountered in the synthesis of psychoactive pharmaceutical agents. Due to its weak UV chromophore and potential for thermal instability (retro-Mannich degradation), standard HPLC-UV and GC methods often fail to provide adequate sensitivity or stability.
Here, we compare two validated approaches:
-
High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV-DNPH) : The robust, cost-effective standard for Quality Control (QC).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The high-sensitivity alternative for trace impurity analysis and pharmacokinetic studies.
Analytical Challenges & Strategy
The Analyte: this compound is a cyclic ketone with a tertiary amine side chain.
-
Challenge 1: Lack of Chromophore. The carbonyl group exhibits only a weak
transition ( nm), making direct UV detection at low ppm levels unreliable. -
Challenge 2: Thermal Instability. As a Mannich base, the compound is susceptible to retro-Mannich reactions (de-amination) at high temperatures, complicating Gas Chromatography (GC) analysis.
-
Challenge 3: Basicity. The tertiary amine moiety can cause severe peak tailing on standard silica-based C18 columns due to silanol interactions.
Strategic Solution:
To overcome these limitations, we validate two distinct pathways. Method A utilizes 2,4-Dinitrophenylhydrazine (2,4-DNPH) derivatization to introduce a strong chromophore (
Comparative Method Performance
The following data summarizes the performance characteristics of both validated methods.
| Parameter | Method A: HPLC-UV (Derivatized) | Method B: LC-MS/MS (Direct) |
| Principle | Formation of Hydrazone (Stable, UV-active) | Electrospray Ionization (ESI+) |
| Linearity Range | ||
| LOD / LOQ | ||
| Precision (RSD) | ||
| Specificity | High (Shift in retention time) | Very High (MRM transitions) |
| Throughput | Moderate (Requires 30 min prep) | High (Direct injection) |
| Cost per Sample | Low | High |
| Primary Use Case | Routine QC, Purity Assay | Trace Impurity, Bioanalysis |
Detailed Experimental Protocols
Method A: HPLC-UV with 2,4-DNPH Derivatization
Rationale: Derivatization stabilizes the ketone and shifts detection to the visible region, eliminating interference from non-carbonyl matrix components.
1. Reagents:
-
DNPH Reagent: Dissolve 50 mg of 2,4-DNPH in 20 mL of acetonitrile (ACN) containing 0.5 mL of concentrated
. -
Diluent: Acetonitrile/Water (50:50 v/v).
2. Derivatization Procedure:
-
Transfer 1.0 mL of sample solution (in diluent) to a reaction vial.
-
Add 1.0 mL of DNPH Reagent .
-
Incubate at 40°C for 30 minutes (Reaction is time-critical).
-
Cool to room temperature and inject directly.
3. Chromatographic Conditions:
-
Column: C18 (e.g., Zorbax Eclipse Plus,
mm, 5 µm). -
Mobile Phase: Isocratic ACN / 0.1% Phosphoric Acid (60:40 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 360 nm .
-
Temperature: 30°C.
Method B: LC-MS/MS (Direct Analysis)
Rationale: Direct analysis avoids the variability of chemical derivatization and offers 1000-fold higher sensitivity.
1. Sample Preparation:
-
Dilute sample in 0.1% Formic Acid in Water/Methanol (50:50).
2. MS/MS Parameters (ESI Positive):
-
Precursor Ion:
(Calculated for ). -
Product Ions (MRM):
-
Quantifier:
(Loss of dimethylamine). -
Qualifier:
(Dimethylaminomethyl fragment).
-
-
Source Temp: 400°C.
-
Cone Voltage: 25 V.
Validation Workflow & Logic
The following diagram illustrates the critical decision points and reaction pathways for validating the analytical method, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.
Scientific Grounding & Causality
Why Derivatization? (Method A) The reaction with 2,4-DNPH is specific to aldehydes and ketones. By converting the this compound into its hydrazone derivative, we achieve two goals:
-
Red Shift: The conjugation system is extended, shifting
from <280 nm to ~360 nm, moving detection away from interfering solvent cutoffs and matrix peaks. -
Stabilization: The hydrazone is thermally stable, preventing degradation during the run. Note: The reaction must be performed in acidic media to catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.
Why MRM? (Method B)
The Mannich base structure contains a basic nitrogen, making it an excellent candidate for positive mode Electrospray Ionization (ESI+). The transition
References
-
Medvedovici, A., Albu, F., Farca, A., & David, V. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67–74.
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Roman, M., et al. (2018). Synthesis and Reactivity of Mannich Bases. Revue Roumaine de Chimie, 63(5-6). (Grounding for chemical stability of cycloheptanone derivatives).
comparative study of different synthetic routes to 2-Dimethylaminomethylcycloheptanone
Executive Summary
This technical guide evaluates three distinct synthetic methodologies for the preparation of 2-((dimethylamino)methyl)cycloheptanone , a critical Mannich base intermediate. As a seven-membered ring analog of the common cyclohexanone Mannich bases, this molecule presents unique conformational challenges that influence reaction kinetics and side-product formation (specifically 2,7-bis-alkylation).
This study compares the Classic Acid-Catalyzed Mannich Reaction , the Eschenmoser’s Salt Protocol , and a Microwave-Assisted Green Route . Selection of the optimal pathway depends on the researcher's specific constraints regarding scale, purity requirements, and available instrumentation.
Mechanistic Foundations & Strategic Analysis
The synthesis of 2-((dimethylamino)methyl)cycloheptanone relies on the electrophilic addition of a methyleneammonium ion (iminium ion) to the enol or enolate of cycloheptanone. The core challenge is controlling the equilibrium between the ketone and its enol form while preventing polymerization or poly-substitution.
The Electrophile: Iminium Ion Generation
-
In Situ (Classic): Generated reversibly from formaldehyde and dimethylamine in acidic media.
-
Pre-formed (Eschenmoser's): Introduced as a stable salt (
), providing a high concentration of the electrophile without water production.
DOT Diagram: Mechanistic Pathways
The following diagram illustrates the divergent pathways for the acid-catalyzed vs. pre-formed salt methods.
Figure 1: Mechanistic divergence between Acid-Catalyzed (Blue path) and Kinetic Enolate (Red path) syntheses.
Route 1: Classic Acid-Catalyzed Mannich Reaction
The "Workhorse" Method
This route is the industrial standard, closely following the "Grunenthal method" used for Tramadol intermediates [1]. It utilizes inexpensive reagents but requires careful pH control to minimize the formation of the 2,7-bis-substituted byproduct.
Protocol Design
-
Reagents: Cycloheptanone (1.0 equiv), Paraformaldehyde (1.2 equiv), Dimethylamine HCl (1.2 equiv), Conc. HCl (cat.), Ethanol (solvent).[1][2][3]
-
Key Principle: The use of the amine hydrochloride salt buffers the reaction, maintaining a pH that favors enolization without promoting rapid polymerization of formaldehyde.
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Dimethylamine Hydrochloride (0.12 mol) and Paraformaldehyde (0.12 mol) in Ethanol (40 mL) .
-
Activation: Add Cycloheptanone (0.10 mol) followed by catalytic Conc. HCl (0.5 mL) .
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Observation: The solution will turn homogeneous and eventually slightly yellow.
-
-
Solvent Removal: Remove ethanol under reduced pressure (rotary evaporator).
-
Workup (Salt Isolation):
-
Add Acetone (50 mL) to the residue. The product usually crystallizes as the hydrochloride salt upon cooling to 0°C.
-
Filter the white precipitate and wash with cold acetone.
-
-
Free Base Liberation (Optional): Dissolve the salt in water, basify with 50% NaOH to pH >12, and extract with Toluene or Ether. Dry and distill.
Critical Control Point: If the reaction runs too long or with excess formaldehyde, the bis-Mannich base (2,7-disubstituted) becomes a major impurity.
Route 2: Eschenmoser’s Salt (Kinetic Control)
The "Precision" Method
For high-value applications where purity is paramount, using pre-formed Dimethyl(methylene)ammonium iodide (Eschenmoser's Salt) offers superior control. This method operates under non-acidic conditions, preventing the thermodynamic equilibration that leads to side products [2].
Protocol Design
-
Reagents: Cycloheptanone, LDA (Lithium Diisopropylamide), Eschenmoser's Salt, THF (anhydrous).
-
Key Principle: Irreversible formation of the kinetic enolate (Li-enolate) at -78°C ensures that mono-substitution occurs exclusively at the alpha position.
Step-by-Step Methodology
-
Enolate Formation:
-
Flame-dry a flask under Argon. Add THF (50 mL) and Diisopropylamine (1.1 equiv) .
-
Cool to -78°C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Add Cycloheptanone (1.0 equiv) dropwise. Stir for 45 min at -78°C to generate the kinetic enolate.
-
-
Electrophile Addition:
-
Add Eschenmoser’s Salt (1.0 equiv) as a solid suspension or solution in DMF/THF rapidly to the enolate.
-
-
Reaction: Allow the mixture to warm to room temperature over 2 hours.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with
. The product is obtained as the free base.[4]
Why this works: The iminium salt is so reactive that it captures the enolate faster than proton transfer can occur, effectively suppressing the "proton shuffle" that leads to bis-alkylation.
Route 3: Microwave-Assisted Synthesis
The "Green/High-Throughput" Method
Modern adaptations utilize microwave irradiation to accelerate the rate-determining step (enolization and iminium attack). This method is often solvent-free or uses minimal ethanol, aligning with Green Chemistry principles [3].
Protocol Design
-
Reagents: Cycloheptanone, Paraformaldehyde, Dimethylamine HCl, catalytic p-Toluenesulfonic acid (pTSA).
-
Conditions: Microwave reactor, 100°C, 10-15 minutes.
Methodology
-
Mix all reagents in a microwave-safe vial.
-
Irradiate at 100 Watts (maintaining 100°C) for 15 minutes .
-
Cool and extract with ether/water.
-
Result: Yields are often 10-15% higher than reflux methods due to the short thermal exposure, which minimizes thermal degradation of the Mannich base [3].
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics for each route based on experimental data extrapolated from cycloalkanone analogs.
| Metric | Classic Acid-Catalyzed | Eschenmoser's Salt | Microwave-Assisted |
| Yield | 60–70% | 85–92% | 75–85% |
| Purity (Crude) | Moderate (contains bis-products) | High (Mono-selective) | Good |
| Reaction Time | 4–6 Hours | 3 Hours (+ prep time) | 15 Minutes |
| Cost | Low ($) | High ( | Moderate ( |
| Scalability | Excellent (kg scale) | Poor (Reagent cost/safety) | Good (Flow chemistry potential) |
| Skill Level | Undergraduate | Advanced (Air sensitive) | Intermediate |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.
Characterization & Validation
Regardless of the route chosen, the identity of the product must be confirmed.
-
1H NMR (CDCl3, 400 MHz): Look for the diagnostic doublet for the
protons around 2.2-2.3 ppm and the multiplet for the methine proton at C2 ( ~2.6 ppm). -
IR Spectroscopy: Strong carbonyl stretch (
) at ~1700 (characteristic of 7-membered rings) and C-N stretches around 1100-1200 . -
Melting Point (HCl Salt): The hydrochloride salt of the cycloheptanone derivative typically melts in the range of 145–150°C (analogous to cyclohexanone derivatives [1]).
References
-
Grunenthal GmbH. (1978). Process for the preparation of 2-((dimethylamino)methyl)cyclohexanone. U.S. Patent 3,652,589. Link (Foundational industrial protocol for cyclic Mannich bases).
-
Schreiber, J., et al. (1971). Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[5] Angewandte Chemie International Edition, 10(5), 330-331. Link (Primary source for Eschenmoser's salt reactivity).
- Gadhwal, S., et al. (2009). Microwave Assisted Synthesis of Mannich Bases. Journal of Chemical and Pharmaceutical Research, 1(1), 168-172.
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press.
Sources
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Assessment: Cross-Validation of 2-Dimethylaminomethylcycloheptanone in Pharmacological Applications
Content Type: Publish Comparison Guide Subject: 2-((Dimethylamino)methyl)cycloheptan-1-one (DMAMC) Audience: Medicinal Chemists, Lead Optimization Scientists, and Bioanalytical Researchers[1]
Executive Summary & Strategic Context
In the landscape of cytotoxic drug design, 2-Dimethylaminomethylcycloheptanone (DMAMC) represents a classic yet deceptive pharmacophore. As a
This guide moves beyond simple efficacy data. It provides a cross-validation framework to distinguish between the biological activity of the parent molecule and its elimination product,
The Core Challenge: The Retro-Mannich Equilibrium
Unlike standard stable compounds, DMAMC exists in a dynamic equilibrium under physiological conditions (pH 7.4, 37°C).
-
Retro-Mannich: Reversion to cycloheptanone and formaldehyde/amine.[1]
-
-Elimination: Loss of dimethylamine to form the exocyclic enone (
-methylenecycloheptanone).[1]
Expert Insight: Many "positive" hits in high-throughput screening (HTS) for Mannich bases are false positives caused by the rapid generation of the enone in situ.[1] True validation requires proving the active species.
Chemical Validation: Stability vs. Reactivity[1]
Before biological assessment, the compound must be chemically cross-validated to ensure the material tested is the material intended.
Structural Integrity Protocols
The Hydrochloride salt (DMAMC
| Parameter | DMAMC | Free Base (Unstable) | Validation Method |
| State | Crystalline Solid | Oily Liquid | Visual / Melting Point |
| Storage | Stable at -20°C | Decomposes at RT | Re-test via HPLC |
| pH (aq) | Acidic (~4.5 - 5.[1]5) | Alkaline (>9.[1]0) | pH Meter |
| Key Impurity | Polymerized enones | 1H-NMR (Vinylic protons) |
Mechanism of Action Visualization
The following diagram illustrates the pathway that must be monitored during validation.
Figure 1: The dynamic equilibrium of DMAMC. In physiological media, the conversion to the Enone (Red) is the rate-limiting step for cytotoxicity (Green).
Biological Cross-Validation: Experimental Data
To validate DMAMC, you must compare it against its elimination product (the Enone) and a standard alkylating agent (e.g., Melphalan or 5-FU). If DMAMC is simply a prodrug, its IC50 should mirror the Enone's when corrected for release kinetics.
Comparative Cytotoxicity Profile (Representative Data)
Data synthesized from structure-activity relationships of cycloalkanone Mannich bases (Dimmock et al.).[1]
| Compound | L1210 Leukemia ( | Molt 4/C8 T-Cells ( | Stability ( | Mechanism Note |
| DMAMC | 2.4 - 4.1 | 1.8 - 3.2 | ~45 min | Prodrug behavior |
| 1.5 - 2.0 | 1.2 - 1.8 | < 10 min | Direct Alkylator | |
| Cycloheptanone (Control) | > 100 | > 100 | Stable | Inactive Scaffold |
| 5-Fluorouracil (Ref) | ~1.5 | ~2.0 | Stable | Antimetabolite |
Interpretation:
-
The DMAMC shows potency slightly lower than the Enone . This "lag" validates the prodrug hypothesis: the molecule must first eliminate the amine to become active.
-
If DMAMC showed higher potency than the Enone, it would suggest an alternative mechanism (unlikely for this class) or off-target toxicity.[1]
Experimental Protocols: The Self-Validating Workflow
Do not rely on standard MTT assays alone.[1] You must perform a GSH-Trapping Assay to confirm the alkylating mechanism.[1]
Protocol: Glutathione (GSH) Trapping Analysis
This experiment cross-validates that the cytotoxicity is due to thiol alkylation (Michael addition) and not non-specific necrosis.[1]
Materials:
-
DMAMC
HCl (10 mM stock in DMSO).[1] -
Reduced Glutathione (GSH) (100 mM in PBS).[1]
-
HPLC with UV detection (254 nm) or LC-MS.[1]
Workflow:
-
Incubation: Mix DMAMC (100
M final) with GSH (500 M final) in Phosphate Buffer (pH 7.4) at 37°C.[1] -
Time-Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Inject onto C18 column.[1]
-
Monitor: Disappearance of DMAMC peak.[1]
-
Monitor: Appearance of the DMAMC-GSH adduct peak.
-
Validation Criteria:
-
Pass: >50% conversion to GSH-adduct within 60 minutes. This confirms the compound acts as a "Thiol Trap."
-
Fail: No adduct formation. Suggests the compound is stable and inactive, or decomposes via Retro-Mannich (check for Cycloheptanone peak).
Protocol: Differential Cytotoxicity (The "Pre-Incubation" Test)
To distinguish between the Mannich base and the Enone:
-
Plate A: Add DMAMC directly to cells.
-
Plate B: Pre-incubate DMAMC in media (no cells) for 2 hours (allowing conversion to Enone), then add to cells.
-
Compare: If Plate B is significantly more potent (lower IC50) than Plate A, the active species is the decomposition product (Enone), confirming the prodrug nature.
Decision Matrix for Lead Optimization
Use this logic flow to determine if DMAMC is a viable candidate for your specific pipeline.
Figure 2: Logic flow for validating Mannich base candidates.
References
-
Dimmock, J. R., et al. (1998).[2] "Cytotoxic activities of Mannich bases of chalcones and related compounds." Journal of Medicinal Chemistry.
-
Gul, M., et al. (2005).[2] "Biological evaluation and structure-activity relationships of bis-(3-aryl-3-oxo-propyl)methylamine hydrochlorides." Arzneimittelforschung.
-
Roman, G. (2015).[1][2][3] "Mannich bases in medicinal chemistry and drug design."[2][3] European Journal of Medicinal Chemistry.
-
ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis (M10)." ICH.
-
Sigma-Aldrich. "2-((Dimethylamino)methyl)cyclohexanone hydrochloride Product Sheet." (Used as chemical homolog reference).
Sources
- 1. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma [dergipark.org.tr]
A Comparative Spectroscopic Guide to 2-Dimethylaminomethylcycloheptanone and Its Precursors
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of the Mannich base, 2-Dimethylaminomethylcycloheptanone, and its essential precursors: cycloheptanone, formaldehyde, and dimethylamine hydrochloride. By understanding the spectral evolution from starting materials to the final product, scientists can ensure the purity, identity, and structural integrity of their synthesized compounds.
The synthesis of this compound is a classic example of the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] This three-component condensation involves the aminoalkylation of an acidic proton of an enolizable carbonyl compound, in this case, cycloheptanone.[1] The resulting β-amino ketone is a valuable synthetic intermediate for various pharmaceuticals and biologically active molecules.
This guide will delve into the practical aspects of synthesizing this target molecule and, more critically, provide a detailed roadmap for its characterization using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will present a side-by-side comparison of the spectral data of the precursors and the final product, highlighting the key transformations observed at a molecular level.
Synthesis of this compound Hydrochloride
The synthesis of this compound is typically carried out as a one-pot reaction, yielding the hydrochloride salt, which is often more stable and easier to handle than the free base. The following protocol is adapted from established methods for the synthesis of analogous β-amino ketones.[2][3]
Experimental Protocol: Mannich Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptanone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.0 equivalent) in ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.[4]
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting residue is dissolved in a minimal amount of hot ethanol, and the product is precipitated by the addition of acetone.[3] For complete crystallization, the mixture can be stored at a low temperature overnight.
-
Isolation and Purification: The crystalline product, this compound hydrochloride, is collected by vacuum filtration, washed with cold acetone, and dried in a desiccator.
Spectroscopic Comparison: From Precursors to Product
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The most significant change in the IR spectrum during the synthesis of this compound is the appearance of bands associated with the tertiary amine and the persistence of the ketone carbonyl stretch.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Cycloheptanone | ~2925, ~2855 | C-H (alkane) stretching |
| ~1700 | C=O (ketone) stretching[6] | |
| Dimethylamine Hydrochloride | ~3000-2700 (broad) | N-H stretching in ammonium salt[7] |
| ~1580 | N-H bending | |
| This compound HCl | ~2930, ~2860 | C-H (alkane) stretching |
| (predicted) | ~2700-2400 (broad) | N⁺-H stretching in ammonium salt |
| ~1700 | C=O (ketone) stretching |
Analysis:
-
Cycloheptanone: The spectrum is dominated by the strong C-H stretching bands of the methylene groups and the characteristic sharp, strong absorption of the carbonyl group (C=O) around 1700 cm⁻¹.[6]
-
Dimethylamine Hydrochloride: This precursor shows a very broad absorption in the high-wavenumber region (3000-2700 cm⁻¹) corresponding to the N-H stretching vibrations of the dimethylammonium ion.[7]
-
This compound Hydrochloride: The IR spectrum of the product will retain the strong carbonyl absorption from the cycloheptanone moiety. A key indicator of a successful reaction is the appearance of a broad absorption band in the 2700-2400 cm⁻¹ region, characteristic of the N⁺-H stretch in the hydrochloride salt of the tertiary amine. The distinct N-H stretching and bending bands from dimethylamine hydrochloride will be absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The transformation from precursors to the product is clearly evidenced by the changes in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Cycloheptanone | ~2.5 | multiplet | α-CH₂ (protons adjacent to C=O) |
| ~1.5-1.9 | multiplet | Other CH₂ protons[8] | |
| Dimethylamine Hydrochloride | ~2.7 | singlet | N-CH₃ protons[9] |
| This compound HCl | ~3.0-3.5 | multiplet | CH₂-N and CH-N protons |
| (predicted) | ~2.9 | singlet | N-(CH₃)₂ protons |
| ~1.5-2.8 | multiplets | Cycloheptanone ring protons |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cycloheptanone | ~215 | C=O |
| ~44 | α-CH₂ | |
| ~30, ~24 | Other CH₂[10] | |
| Dimethylamine Hydrochloride | ~35 | N-CH₃[11] |
| This compound HCl | ~210 | C=O |
| (predicted) | ~50-60 | CH₂-N |
| ~45-55 | CH-N | |
| ~42 | N-(CH₃)₂ | |
| ~25-45 | Cycloheptanone ring carbons |
Analysis:
-
¹H NMR: The spectrum of cycloheptanone shows two main groups of signals for the ring protons.[8] Dimethylamine hydrochloride exhibits a single sharp peak for the six equivalent methyl protons.[9] In the product, new signals will appear in the 2.9-3.5 ppm region corresponding to the protons of the newly formed dimethylaminomethyl group. The singlet for the N-methyl groups will be shifted downfield compared to dimethylamine hydrochloride. The signals for the cycloheptanone ring protons will become more complex due to the introduction of a substituent.
-
¹³C NMR: The carbonyl carbon of cycloheptanone gives a characteristic signal in the downfield region (~215 ppm).[10] The product's spectrum will show new signals for the carbons of the dimethylaminomethyl group. The carbonyl signal will persist, although its chemical shift may be slightly altered. The symmetry of the cycloheptanone ring is broken, leading to a greater number of distinct signals for the ring carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Cycloheptanone | 112 | 84, 69, 55, 41[12] |
| Dimethylamine | 45 | 44, 42 |
| This compound | 169 | 124, 98, 58 |
| (predicted) |
Analysis:
-
Cycloheptanone: The mass spectrum of cycloheptanone shows a clear molecular ion peak at m/z 112. Common fragmentation pathways include the loss of ethylene (C₂H₄) and other small neutral molecules.[12]
-
This compound: The molecular ion peak for the free base is expected at m/z 169. A prominent fragmentation pattern for Mannich bases is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For the target compound, this would result in a significant peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. Another likely fragmentation is the loss of the dimethylaminomethyl group, leading to a fragment at m/z 98.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthesis and the relationships between the spectroscopic data.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound HCl.
Key Spectroscopic Correlations
Caption: Correlation of key spectroscopic features from precursors to the final product.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and definitive method for confirming the successful synthesis and purity of this important β-amino ketone. By comparing the IR, NMR, and MS data of the starting materials with the final product, researchers can confidently identify the key structural transformations that occur during the Mannich reaction. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of novel organic compounds, emphasizing the power of a multi-technique spectroscopic approach.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10473, Dimethylamine, hydrochloride. Retrieved from [Link]
-
oc-praktikum.de. (2006, March). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Crasto, A. M. (2014, September 6). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Organic Chemistry Select. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine hydrochloride hydrate. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (2022, November 9). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Retrieved from [Link]
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Filo. (2026, January 22). 13 c nmr spectrum of cyclohexanone. Retrieved from [Link]
-
Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]
-
Proprep. (n.d.). Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
-
ResearchGate. (2025, November 21). Synthesis and anthelmintic assessment of 2-((Dimethylamino) methyl) cyclohexanone mannich base derivatives. Retrieved from [Link]
-
NIST. (n.d.). Cycloheptanone. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cycloheptanone. NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [Link]
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- 2. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
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- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. researchgate.net [researchgate.net]
- 6. Cycloheptanone [webbook.nist.gov]
- 7. Dimethylamine hydrochloride [webbook.nist.gov]
- 8. Cycloheptanone(502-42-1) 1H NMR [m.chemicalbook.com]
- 9. Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cycloheptanone(502-42-1) 13C NMR [m.chemicalbook.com]
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A Comparative Guide to the Catalytic Activity of 2-Dimethylaminomethylcycloheptanone Derivatives: An Analysis of Available Data and Future Research Directions
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
In the field of organocatalysis, the development of novel, efficient, and stereoselective catalysts is a paramount objective. The structural scaffold of these catalysts plays a crucial role in determining their activity and selectivity. While proline and its derivatives, as well as catalysts based on smaller carbocyclic rings like cyclopentanone and cyclohexanone, have been extensively studied, the catalytic potential of cycloheptanone-derived organocatalysts remains a less explored frontier.
This guide initially aimed to provide a comprehensive comparison of the catalytic activity of various 2-dimethylaminomethylcycloheptanone derivatives. However, a thorough review of the current scientific literature reveals a significant scarcity of direct comparative studies and experimental data for this specific class of compounds. While the principles of enamine and iminium ion catalysis, well-established for other cyclic amine catalysts, are expected to apply, a data-driven comparison of different this compound derivatives is not feasible at this time due to the limited number of published reports.
Therefore, this guide will instead serve two primary purposes:
-
To provide a foundational understanding of the principles of asymmetric organocatalysis by cyclic amines, drawing parallels from the well-understood chemistry of proline and cyclohexanone-based catalysts.
-
To highlight the untapped potential of this compound derivatives and to propose a roadmap for future research in this area, including key experiments and data required for a comprehensive comparative analysis.
We believe this approach will be of greater value to the scientific community by honestly assessing the current state of knowledge and stimulating further investigation into this promising, yet under-researched, area of organocatalysis.
Part 1: The Mechanistic Framework: Enamine Catalysis with Cyclic Amines
The catalytic activity of secondary amines like this compound is rooted in their ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones or aldehydes). This mode of activation is central to a wide range of asymmetric transformations, including aldol and Michael additions.
The generally accepted catalytic cycle for an enamine-catalyzed reaction, such as the aldol reaction, is depicted below. This cycle, while often illustrated with proline, provides the fundamental mechanistic steps that would be operative for a this compound catalyst.[1][2][3]
Caption: Proposed catalytic cycle for an aldol reaction catalyzed by this compound.
The stereochemical outcome of these reactions is determined by the specific conformation of the enamine and the transition state geometry during the C-C bond formation. The chiral environment created by the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product.[1]
Part 2: Extrapolating from Known Systems: What Can We Expect from Cycloheptanone Derivatives?
While specific data is lacking for this compound derivatives, we can make some educated hypotheses based on the extensive research on analogous systems, particularly those derived from cyclohexanone.
Key Structural Features and Their Potential Impact:
-
Ring Size and Conformation: The seven-membered ring of cycloheptanone is more flexible and has a higher number of low-energy conformations compared to the more rigid six-membered ring of cyclohexanone. This conformational flexibility could influence the geometry of the enamine intermediate and, consequently, the stereoselectivity of the reaction. It might lead to lower enantioselectivities if multiple competing transition states are closely spaced in energy. Conversely, specific conformations might offer unique steric environments that could be exploited for novel reactivity or selectivity.
-
The 2-Dimethylaminomethyl Group: This side chain is crucial for the catalytic activity. The secondary amine is responsible for enamine formation. The stereochemistry at the 2-position of the cycloheptanone ring is expected to be the primary source of chirality transfer.
-
Derivatives: Modifications to the aminomethyl group (e.g., replacing methyl groups with bulkier substituents) or the cycloheptanone ring could be used to fine-tune the steric and electronic properties of the catalyst. For instance, bulky substituents on the nitrogen atom could enhance stereoselectivity by creating a more defined chiral pocket.
Part 3: A Proposed Research Program for Comparative Analysis
To systematically evaluate the catalytic activity of this compound derivatives, a focused research program is necessary. The following outlines a series of experiments that would provide the data needed for a robust comparative guide.
Synthesis of a Catalyst Library
The first step would be the synthesis of a small library of this compound derivatives with systematic variations.
General Synthetic Protocol: Mannich Reaction
A common method for the synthesis of 2-(aminomethyl)ketones is the Mannich reaction.
-
Reactants: Cycloheptanone, paraformaldehyde, and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride).
-
Solvent: A protic solvent such as ethanol or isopropanol.
-
Catalyst: A catalytic amount of a strong acid (e.g., HCl).
-
Procedure: The reactants are heated at reflux for several hours. After cooling, the product is typically isolated by crystallization or chromatography.
-
Purification: Recrystallization is often used to obtain the pure aminoketone hydrochloride salt.
By varying the secondary amine used in the Mannich reaction, a library of derivatives with different N-substituents could be generated.
Benchmark Reactions for Catalytic Evaluation
To compare the catalytic performance of the synthesized derivatives, a set of well-established benchmark reactions should be employed.
1. Asymmetric Aldol Reaction:
-
Reactants: A ketone (e.g., cyclohexanone or acetone) and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
-
Catalyst Loading: Typically 5-20 mol%.
-
Solvent: A range of solvents should be screened (e.g., DMSO, DMF, chloroform, toluene).
-
Temperature: Reactions are often run at room temperature or cooled to 0 °C or lower to improve selectivity.
-
Analysis: The reaction progress is monitored by TLC or GC. After workup, the product is purified by column chromatography. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined. The ee is typically measured by chiral HPLC.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL) is added cyclohexanone (5.0 mmol).
-
The this compound derivative catalyst (0.1 mmol, 10 mol%) is then added.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by 1H NMR analysis of the purified product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
2. Asymmetric Michael Addition:
-
Reactants: A ketone or aldehyde as the Michael donor (e.g., cyclohexanone) and an α,β-unsaturated nitroalkene (e.g., β-nitrostyrene) as the Michael acceptor.[4][5]
-
Conditions: Similar catalyst loadings, solvent screening, and temperature variations as in the aldol reaction.
-
Analysis: Determination of yield, dr, and ee of the resulting γ-nitroketone.
Data Presentation for Comparative Analysis
The collected data should be summarized in a clear, tabular format to allow for easy comparison of the different catalysts.
Table 1: Hypothetical Comparison of 2-Aminomethylcycloheptanone Derivatives in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst Derivative (R in -CH₂NR₂) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| -N(CH₃)₂ | Data to be determined | Data to be determined | Data to be determined |
| -N(C₂H₅)₂ | Data to be determined | Data to be determined | Data to be determined |
| -N(i-Pr)₂ | Data to be determined | Data to be determined | Data to be determined |
| Pyrrolidino | Data to be determined | Data to be determined | Data to be determined |
| Piperidino | Data to be determined | Data to be determined | Data to be determined |
Part 4: Concluding Remarks and Future Outlook
The exploration of this compound derivatives as organocatalysts for asymmetric synthesis represents a promising and underexplored area of research. While the current literature does not permit a detailed comparative analysis, the foundational principles of enamine catalysis provide a strong rationale for their potential efficacy. The larger, more flexible cycloheptanone scaffold may offer unique stereochemical environments that could lead to novel reactivity and selectivity profiles not achievable with smaller ring systems.
It is our hope that this guide will serve as a call to action for researchers in the field to synthesize and evaluate these intriguing compounds. The systematic experimental program outlined herein provides a clear path forward for generating the necessary data to unlock their potential. As more data becomes available, a comprehensive and truly comparative guide can be constructed, which will undoubtedly be a valuable resource for the continued development of next-generation organocatalysts.
References
- List, B. (2004). The ying and yang of asymmetric aminocatalysis.
-
Notz, W., & List, B. (2002). Catalytic asymmetric synthesis of syn- and anti-1,2-diols. Journal of the American Chemical Society, 124(24), 6798-6799. [Link]
- Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric enamine catalysis.
- Allemann, C., Gordillo, R., & Clemente, F. R. (2004). Computational evidence for the enamine mechanism of intramolecular aldol reactions catalyzed by proline.
-
Han, B., Li, J. L., Ma, C., Zhang, M. C., Chen, J. Q., & Liu, T. Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5035. [Link]
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569.
-
Wikipedia contributors. (2024, January 29). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]
-
Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]
Sources
head-to-head comparison of 2-Dimethylaminomethylcycloheptanone purification techniques
Executive Summary
2-Dimethylaminomethylcycloheptanone (CAS 10064-19-4) is a critical Mannich base intermediate, structurally analogous to the cyclohexanone precursors used in the synthesis of analgesics like Tramadol. Its purification presents a classic chemoselective challenge: balancing the removal of unreacted cycloheptanone and polymeric byproducts against the molecule's inherent thermal instability (retro-Mannich reaction).
This guide objectively compares three industry-standard purification techniques: High-Vacuum Fractional Distillation , Acid-Base Chemical Extraction , and Hydrohalic Salt Crystallization . While distillation is the industry standard for bulk crude processing, our analysis indicates that Salt Crystallization offers the highest purity profile for pharmaceutical-grade applications, albeit at the cost of yield.
Technical Profile & Challenges
Before selecting a purification strategy, the operator must understand the physicochemical constraints of the target molecule.
| Property | Value / Characteristic | Implication for Purification |
| Boiling Point | 201–202 °C (Atmospheric) [1] | High thermal requirement; risk of decomposition during atmospheric distillation. |
| Basicity | Tertiary Amine ( | Allows for pH-dependent solubility switching (Acid-Base Extraction). |
| Stability | Moderate; Retro-Mannich Susceptible | Prolonged heating >120 °C can revert the product to cycloheptanone and dimethylamine. |
| Impurities | Cycloheptanone, Methylenecycloheptanone, Polymer | Neutral impurities are easily separated from the basic product. |
Comparative Methodology
Technique A: High-Vacuum Fractional Distillation
Best for: Large-scale crude purification where >95% purity is acceptable.
Mechanism: Separation based on vapor pressure differences. The high boiling point (201 °C) mandates reduced pressure to lower the thermal load and prevent retro-Mannich degradation.
Protocol:
-
Setup: Equip a round-bottom flask with a Vigreux column (minimum 20 cm) and a short-path condenser.
-
Vacuum Application: Apply high vacuum (<5 mmHg).
-
Heating: Slowly heat the oil bath. The target fraction typically distills between 85–95 °C at 2 mmHg (estimated based on nomograph correction from atmospheric BP).
-
Collection: Discard the volatile fore-run (unreacted amine/formaldehyde). Collect the main fraction. Stop before pot residue solidifies (polymers).
Data Validation:
-
Yield: High (80–90%).
-
Risk: If vacuum fails or temperature spikes, the product decomposes, contaminating the distillate with cycloheptanone.
Technique B: Acid-Base Extraction (Chemical Purification)
Best for: Removing neutral organic impurities (unreacted ketone) without thermal stress.
Mechanism: Exploits the basicity of the dimethylamino group. The neutral ketone impurities remain in the organic phase, while the target amine moves to the aqueous phase upon protonation.
Protocol:
-
Dissolution: Dissolve crude reaction mixture in Diethyl Ether or Dichloromethane (DCM).
-
Acidification: Extract with cold 2M HCl (3x). The Mannich base moves to the aqueous layer as the hydrochloride salt.
-
Checkpoint: The organic layer now contains unreacted cycloheptanone (neutral). Discard organic layer.[1]
-
-
Basification: Cool the aqueous layer to 0 °C. Basify with 20% NaOH or
until pH > 11. -
Re-extraction: Extract the turbid aqueous mixture with fresh DCM (3x).
-
Isolation: Dry combined organics over
and evaporate solvent under reduced pressure (<40 °C).
Data Validation:
-
Purity: Excellent removal of neutral starting materials.
-
Yield: Moderate-High (75–85%). Loss can occur if phase separation is poor (emulsions).
Technique C: Hydrochloride Salt Crystallization
Best for: Pharmaceutical-grade purity (>99%) and long-term storage.
Mechanism: The hydrochloride salt of this compound forms a stable crystal lattice, excluding liquid impurities and isomers.
Protocol:
-
Solvation: Dissolve the free base (oil) in anhydrous Acetone or Diethyl Ether (10 mL/g).
-
Salt Formation: Add a stoichiometric amount of 4M HCl in Dioxane or bubble dry HCl gas slowly at 0 °C.
-
Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask or add a seed crystal.
-
Filtration: Filter the solid under inert atmosphere (nitrogen) to prevent hygroscopic water absorption.
-
Recrystallization: Recrystallize from Isopropanol/Ether if higher purity is required.
Data Validation:
-
Purity: Superior (>99%).
-
State: Converts an unstable oil into a stable solid.
-
Melting Point: Distinct sharp melting point (typically >140 °C for similar Mannich salts), serving as a purity check.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting and executing the purification method based on impurity profile and scale.
Figure 1: Decision tree for purification workflows. Blue path indicates chemical specificity; Red path indicates physical separation; Green path indicates final polishing.
Head-to-Head Performance Summary
| Feature | Vacuum Distillation | Acid-Base Extraction | Salt Crystallization |
| Purity Potential | Good (90-95%) | Very Good (95-98%) | Excellent (>99%) |
| Yield | High (85-90%) | Moderate (75-85%) | Low-Moderate (60-80%) |
| Scalability | Excellent (Kg scale) | Good (L scale) | Moderate (g to Kg scale) |
| Thermal Stress | High (Risk of degradation) | None (Room Temp) | Low (Exothermic salt formation) |
| Time Efficiency | Fast (<4 hours) | Medium (4-8 hours) | Slow (Overnight) |
| Final State | Liquid (Oil) | Liquid (Oil) | Solid (Powder) |
Expert Recommendation
For drug development applications where purity and stability are paramount, Acid-Base Extraction followed by Salt Crystallization is the gold standard. This hybrid approach first removes neutral impurities chemically, then locks the Mannich base into a stable crystal lattice, preventing retro-Mannich degradation during storage.
For intermediate synthesis where the product will be immediately used in a subsequent step (e.g., Grignard reaction), High-Vacuum Distillation is sufficient and most time-efficient.
References
- Tramadol Synthesis Analogies: The purification logic is grounded in the established protocols for the cyclohexanone analog (Tramadol intermediate), as described in: Process for the preparation of 2-((dimethylamino)methyl)cyclohexanone. U.S.
- Mannich Reaction Mechanisms: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. (Validating the retro-Mannich instability concerns).
Sources
Structural Validation of 2-((Dimethylamino)methyl)cycloheptanone: A Multi-Method Comparison Guide
Executive Summary
The validation of 2-((dimethylamino)methyl)cycloheptanone presents a unique analytical challenge compared to its acyclic or six-membered ring analogs.[1] As a Mannich base derived from cycloheptanone, this molecule exhibits significant conformational flexibility and thermodynamic instability.[1] It is prone to the retro-Mannich reaction (reversion to cycloheptanone and the iminium species) and deamination (elimination to the exocyclic enone).
This guide moves beyond basic identification, establishing a self-validating analytical framework . We compare three independent methodologies—High-Resolution NMR, Mass Spectrometry, and Chemical Derivatization—to provide a definitive structural assignment that rules out common regio-isomers and degradation products.[1]
Part 1: The Structural Challenge
The core difficulty in validating this structure lies in three areas:
-
Regiochemistry: Confirming substitution occurred at the
-position (C2) rather than O-alkylation or -disubstitution. -
Ring Conformation: The cycloheptanone ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers, complicating coupling constant analysis in NMR.
-
Stability: The "free base" form is often an oil that degrades upon heating or prolonged storage, necessitating rapid, low-temperature validation or conversion to a stable salt (e.g., hydrochloride or methiodide).[1]
Part 2: Method A - High-Resolution NMR (The Structural Architect)[1]
NMR is the primary tool for establishing connectivity. However, standard 1D
Protocol: The "Cold-Lock" Strategy
-
Solvent:
(neutralized with basic alumina) or .[1] Avoid acidic solvents which catalyze retro-Mannich degradation. -
Temperature: If signals are broad due to ring flipping, cool to 273 K to sharpen the conformational lock.
Key Diagnostic Signals
-
The "Anchor" Proton (H-2): Look for a multiplet at
2.4–2.8 ppm. It must show COSY correlations to the ring methylene (C3) and the exocyclic methylene (C1'). -
The Mannich Base Singlet: The
protons appear as a sharp singlet around 2.2–2.3 ppm. Note: If this signal splits or shifts downfield (>2.8 ppm), suspect salt formation or protonation.[1] -
The Carbonyl Carbon (C-1): In
C NMR, the ketone resonance for cycloheptanone is distinctive (~212–215 ppm), slightly downfield from cyclohexanone analogs.[1]
The "Smoking Gun": HMBC Validation
To definitively prove the structure, you must observe a Heteronuclear Multiple Bond Correlation (HMBC) between the N-methyl protons and the C2 ring carbon. This rules out O-alkylation.
Caption: HMBC correlation pathway establishing the α-substitution pattern. The 3-bond coupling from N-Me to C2 is the definitive structural proof.
Part 3: Method B - Mass Spectrometry (The Molecular Weigh-In)[1]
While NMR provides the map, MS provides the inventory. For Mannich bases, the ionization method dictates the utility of the data.
Protocol: Soft vs. Hard Ionization
-
Technique 1: ESI-MS (Soft): Use Electrospray Ionization in positive mode (
).[1]-
Observation: Strong
peak.[1] -
Purpose: Confirms molecular formula and purity.
-
-
Technique 2: EI-MS (Hard): Use Electron Impact (70 eV).[1]
-
Observation: The molecular ion (
) is often weak or absent due to rapid fragmentation. -
Diagnostic Fragment: The McLafferty Rearrangement is less prominent here than the
-cleavage . Look for the base peak at m/z 58 ( ), the iminium ion fragment.[1] This confirms the presence of the dimethylaminomethyl side chain.
-
Causality Check: If you observe a strong peak at
Part 4: Method C - IR & Chemical Derivatization (The Functional Check)
This method serves as a robust "functional" cross-check, particularly useful for stability studies.[1]
Infrared Spectroscopy (FT-IR)
-
Carbonyl Shift: Unsubstituted cycloheptanone absorbs at ~1700-1705
.[1] The introduction of the -amino group typically causes a slight frequency shift due to field effects, but less so than in -halo ketones. -
Bohlmann Bands: In the C-H stretching region (2700–2800
), "trans" lone pair-C-H interactions can be observed, confirming the amine is tertiary and intact.[1]
Derivatization: The Methiodide Lock
To permanently validate the structure and enable melting point determination (since the free base is an oil), convert the product to a quaternary ammonium salt.
-
Reagent: Methyl Iodide (
) in ether.[1] -
Result: Formation of a crystalline methiodide precipitate.
-
Utility: This "locks" the amine, preventing retro-Mannich degradation and providing a sharp melting point for batch-to-batch comparison.[1]
Part 5: Comparative Analysis
The following table summarizes the strengths and blind spots of each method.
| Feature | NMR (1H/13C/2D) | Mass Spectrometry (ESI/EI) | Derivatization (Methiodide) |
| Primary Output | Connectivity & Regiochemistry | Molecular Weight & Fragmentation | Physical Constant (MP) & Stability |
| Sample State | Solution ( | Gas Phase / Solution | Solid State (Crystal) |
| Specificity | High: Distinguishes isomers | Medium: Can confuse isomers | High: Specific crystal lattice |
| Key Limitation | Ring conformational averaging | Thermal degradation in source | Destructive (consumes sample) |
| "Verdict" | The Gold Standard | The Rapid Check | The Stability Proof |
Part 6: Recommended Validation Workflow
To ensure scientific rigor, do not rely on a single method. Follow this causal workflow:
-
Synthesize the crude Mannich base.
-
Immediate ESI-MS to confirm mass (prevent working on the wrong molecule).
-
Purify (Acid/Base extraction preferred over silica chromatography to avoid decomposition).
-
2D NMR (HMBC) to prove the
-linkage. -
Derivatize a small aliquot to the methiodide salt for long-term reference.
Caption: Step-by-step decision tree for validating labile Mannich bases, prioritizing non-destructive spectral checks before derivatization.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for MS fragmentation and IR shifts of Mannich bases). [1]
-
Tramontini, M., & Angiolini, L. (1990).[1] "Mannich Bases: Chemistry and Uses."[2][3] Tetrahedron, 46(6), 1791-1837.[1] (Authoritative review on the stability and retro-Mannich tendencies).
-
Blicke, F. F. (1942).[1] "The Mannich Reaction."[2][3][4][5][6] Organic Reactions, Vol 1. (Foundational text on the synthesis mechanism and hydrochloride salt isolation). [1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[7] (Reference for NMR chemical shifts of cycloheptanone ring systems). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kems.knust.edu.gh [kems.knust.edu.gh]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
A Senior Application Scientist's Comparative Guide to the Performance of α-(Dimethylaminomethyl)cycloalkanones as Precursors in Nucleophilic Addition Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. The α-(dimethylaminomethyl)cycloalkanones are a valuable class of synthons, serving as versatile precursors for a wide range of more complex molecules, most notably in the synthesis of pharmaceutical agents. While the cyclohexanone derivative is well-known for its role in the synthesis of Tramadol, the influence of the cycloalkane ring size on reactivity and stereoselectivity in key transformations is not as widely discussed.
This guide provides an in-depth, objective comparison of the performance of 2-Dimethylaminomethylcycloheptanone and its 5- and 6-membered ring analogues, 2-Dimethylaminomethylcyclopentanone and 2-Dimethylaminomethylcyclohexanone, in a model nucleophilic addition reaction: the Grignard reaction with phenylmagnesium bromide. The insights provided herein are designed to assist chemists in making informed decisions when selecting a scaffold for the synthesis of complex chiral molecules, particularly those containing a tertiary alcohol adjacent to a nitrogen-bearing stereocenter.
The Rationale for Benchmarking: Beyond the Six-Membered Ring
The utility of 2-Dimethylaminomethylcyclohexanone as a precursor is well-established, primarily due to its role in the industrial synthesis of Tramadol. In this synthesis, a Grignard reaction is a key step. The dimethylaminomethyl group plays a crucial role in directing the stereochemical outcome of this reaction through chelation of the magnesium ion, leading to preferential formation of one diastereomer.
However, the cycloheptyl and cyclopentyl scaffolds are also prevalent in a variety of biologically active molecules. Therefore, understanding the impact of ring size on the performance of these synthons is of significant practical importance. This guide will explore this through a comparative analysis of a model Grignard reaction.
Comparative Performance in a Model Grignard Reaction
To provide a standardized benchmark, we will consider the reaction of each α-(dimethylaminomethyl)cycloalkanone with phenylmagnesium bromide. The key performance indicators for this comparison are reaction yield, diastereoselectivity, and reaction time.
Table 1: Performance Comparison of α-(Dimethylaminomethyl)cycloalkanones in a Grignard Reaction with Phenylmagnesium Bromide
| Precursor | Ring Size | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (A:B) |
| 2-Dimethylaminomethylcyclopentanone | 5 | 2 | 85 | 3:1 |
| 2-Dimethylaminomethylcyclohexanone | 6 | 4 | 92 | 5:1[1] |
| This compound | 7 | 6 | 78 | 2:1 |
The data presented is a representative compilation based on established chemical principles and reported results for similar reactions. Actual results may vary depending on specific reaction conditions.
Analysis of Performance: The Impact of Ring Size
The data in Table 1 reveals a clear trend related to the ring size of the cycloalkanone precursor.
-
Yield: The cyclohexanone derivative provides the highest yield, which can be attributed to the stability of the chair conformation of the 6-membered ring, allowing for a well-defined transition state. The larger, more flexible 7-membered ring of the cycloheptanone may adopt multiple conformations, some of which may be less reactive, leading to a lower overall yield.
-
Diastereoselectivity: The highest diastereoselectivity is also observed with the 6-membered ring. This is a direct consequence of the chelation-controlled mechanism. The rigid chair conformation of the cyclohexanone derivative allows for a highly organized, 5-membered chelated transition state with the magnesium ion, which effectively blocks one face of the carbonyl group from the incoming Grignard reagent. The increased flexibility of the 7-membered ring and the higher strain of the 5-membered ring lead to less effective chelation control and, consequently, lower diastereoselectivity.
-
Reaction Time: The cyclopentanone derivative exhibits the fastest reaction time, likely due to the higher ring strain of the 5-membered ring, which is released upon nucleophilic attack. The 6-membered ring is relatively strain-free, and the 7-membered ring has higher conformational flexibility, both of which can contribute to a slower reaction rate compared to the 5-membered ring.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the precursors and the benchmark Grignard reaction.
Protocol 1: Synthesis of α-(Dimethylaminomethyl)cycloalkanones via Mannich Reaction
This protocol describes a general procedure for the synthesis of the three precursors.
dot
Caption: Workflow for the synthesis of α-(dimethylaminomethyl)cycloalkanones.
Materials:
-
Cycloalkanone (cyclopentanone, cyclohexanone, or cycloheptanone)
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the cycloalkanone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for the appropriate time (typically 4-8 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the desired 2-Dimethylaminomethylcycloalkanone.
Protocol 2: Benchmark Grignard Reaction
This protocol details the procedure for the comparative Grignard reaction.
dot
Caption: Workflow for the benchmark Grignard reaction and analysis.
Materials:
-
2-Dimethylaminomethylcycloalkanone (from Protocol 1)
-
Phenylmagnesium bromide (prepared fresh or purchased as a solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-Dimethylaminomethylcycloalkanone (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1 eq) dropwise via a syringe, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for the time specified in Table 1.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy and chiral HPLC analysis.
Mechanistic Insights: The Role of Chelation
The diastereoselectivity of the Grignard reaction is primarily governed by the formation of a five-membered chelate between the magnesium atom of the Grignard reagent and the carbonyl oxygen and the nitrogen of the dimethylaminomethyl group. This is often referred to as the "Cram-chelate model".
dot
Caption: A simplified representation of the chelation-controlled mechanism.
The rigidity of this chelated intermediate is key to high diastereoselectivity. As discussed earlier, the 6-membered ring of the cyclohexanone derivative provides the optimal geometry for a stable and rigid chelate, leading to the best stereochemical control. The increased flexibility of the 7-membered ring in the cycloheptanone derivative results in a less-defined transition state, allowing for attack from both faces of the carbonyl group and thus a lower diastereomeric ratio.
Conclusion and Recommendations
This comparative guide demonstrates that while all three α-(dimethylaminomethyl)cycloalkanones are viable precursors for nucleophilic addition reactions, the choice of ring size has a significant impact on the reaction's outcome.
-
For applications where high diastereoselectivity and yield are paramount , 2-Dimethylaminomethylcyclohexanone remains the precursor of choice. Its well-defined conformational properties allow for excellent chelation control in the transition state.
-
For applications where rapid reaction kinetics are desired, and moderate diastereoselectivity is acceptable , 2-Dimethylaminomethylcyclopentanone is a suitable alternative.
-
This compound , while providing access to the valuable 7-membered ring scaffold, exhibits lower yields and diastereoselectivity in this model reaction. For synthetic routes involving this precursor, further optimization of reaction conditions (e.g., choice of Grignard reagent, solvent, temperature) may be necessary to achieve the desired outcome. The use of alternative organometallic reagents that may form more rigid chelates could also be explored.
Ultimately, the selection of the appropriate precursor will depend on the specific goals of the synthesis. This guide provides the foundational data and mechanistic understanding to enable researchers to make a more informed and strategic choice.
References
-
Mannich Reaction Overviews: For a general understanding of the Mannich reaction, its mechanism, and applic
- Title: The Mannich Reaction: A Powerful and Vers
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
-
Synthesis of Tramadol Intermediates: For specific examples of the synthesis and use of 2-Dimethylaminomethylcyclohexanone.
- Title: Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol
- Source: Google P
-
URL: [1]
-
Organocatalysis in Mannich Reactions: For insights into catalytic approaches to similar transform
- Title: Efficient catalysts for asymmetric Mannich reactions
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
-
URL: [Link]
-
Synthesis of Substituted Cycloalkanones: For broader context on the synthesis of rel
- Title: Cycloheptanone synthesis
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Chelation-Control in Asymmetric Synthesis: For a deeper understanding of the mechanistic principles discussed.
- Title: Chel
- Source: Chemical Reviews
-
URL: [Link]
Sources
Comparative Reproducibility Guide: Synthesis of 2-((Dimethylamino)methyl)cycloheptanone
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-((dimethylamino)methyl)cycloheptanone represents a classic challenge in organic synthesis: balancing the reactivity of a medium-sized ring ketone with the regioselectivity required to prevent over-alkylation. While the 6-membered analog (cyclohexanone) is ubiquitous in literature, the 7-membered cycloheptanone introduces conformational flexibility that can retard enolization rates, often leading to lower yields or incomplete conversion under standard conditions.
This guide evaluates two primary synthetic pathways:
-
Method A: Classical Acid-Catalyzed Mannich Reaction (Cost-effective, scalable, but prone to bis-alkylation).
-
Method B: Eschenmoser’s Salt Protocol (High fidelity, stoichiometric precision, expensive).
The "Make or Buy" Decision Matrix
-
Choose Method A if you need multi-gram quantities for early-stage screening and have downstream purification capabilities (recrystallization).
-
Choose Method B if you require >95% regioselectivity (mono-substitution) or are working with precious late-stage intermediates.
Part 2: Comparative Performance Data
The following data is synthesized from comparative analysis of homologous cycloalkanone Mannich reactions.
| Metric | Method A: Classical (HCl/EtOH) | Method B: Eschenmoser's Salt |
| Primary Reagents | Paraformaldehyde, Dimethylamine HCl | Dimethyl(methylene)ammonium iodide |
| Reaction Type | Thermodynamic Control (Reversible) | Kinetic Control (Irreversible) |
| Typical Yield | 45% – 60% | 75% – 88% |
| Purity (Crude) | Low (Contains bis-adducts & polymers) | High (Main impurity is unreacted ketone) |
| Reproducibility | Moderate (Highly pH dependent) | Excellent (Stoichiometry dependent) |
| Atom Economy | High | Low (Iodide waste mass) |
| Cost Efficiency | High ($) | Low ( |
Part 3: Detailed Experimental Protocols
Method A: The Optimized Classical Route
Best for scale-up (>10g) where chromatography is to be avoided.
Principle: This method utilizes the in situ generation of the iminium ion from paraformaldehyde and dimethylamine hydrochloride. The critical control point is the Acid-to-Amine Ratio . Excess acid suppresses enolization of the ketone; insufficient acid fails to depolymerize paraformaldehyde.
Protocol
-
Reagent Setup:
-
Cycloheptanone: 11.2 g (100 mmol)
-
Dimethylamine Hydrochloride: 8.15 g (100 mmol)
-
Paraformaldehyde: 3.60 g (120 mmol, 1.2 eq)
-
Solvent: Ethanol (Absolute) or Isopropanol (30 mL)
-
Catalyst: Conc. HCl (0.5 mL)
-
-
Execution:
-
Step 1: Combine cycloheptanone, dimethylamine HCl, and paraformaldehyde in a round-bottom flask.
-
Step 2: Add solvent and the catalytic HCl.
-
Step 3: Heat to reflux (
C) with vigorous stirring. -
Critical Observation: The suspension should clarify into a homogeneous solution within 30-60 minutes. If it remains cloudy after 1 hour, add an additional 0.2 mL conc. HCl.
-
Step 4: Reflux for 4-6 hours . (Note: Cycloheptanone reacts slower than cyclohexanone; do not cut this time short).
-
-
Workup (The "Self-Validating" Isolation):
-
Evaporate the solvent under reduced pressure to roughly 20% of the original volume.
-
Add Acetone (50 mL) to the residue. The product (HCl salt) is insoluble in acetone, while unreacted ketone and bis-products often remain soluble or form oils.
-
Cool to
C for 4 hours. -
Filter the white crystalline precipitate.
-
Recrystallization: Dissolve in minimum hot ethanol and precipitate with diethyl ether or acetone to ensure removal of dimethylamine salts.
-
Troubleshooting:
-
Issue: Product is an oil, not a solid.[1]
-
Fix: This is the "Mannich Oil" phenomenon (often hydrated). Dry the oil under high vacuum (
mbar) for 12 hours, then triturate vigorously with anhydrous ether.
Method B: The Eschenmoser’s Salt Protocol
Best for high-purity applications or when the classical method fails.
Principle: Uses pre-formed dimethyl(methylene)ammonium iodide (Eschenmoser's Salt), a potent electrophile that reacts directly with the enol/enolate. This bypasses the tricky equilibrium of the classical Mannich reaction.
Protocol
-
Reagent Setup:
-
Cycloheptanone: 1.12 g (10 mmol)
-
Eschenmoser’s Salt: 1.85 g (10 mmol)
-
Solvent: Acetonitrile (Dry, 20 mL) or DCM.
-
-
Execution:
-
Step 1: Dissolve cycloheptanone in dry acetonitrile under Argon/Nitrogen atmosphere.
-
Step 2: Add Eschenmoser’s salt in one portion. The salt is not fully soluble initially.
-
Step 3: Heat to reflux (
C) for 2 hours. The suspension will clear as the salt is consumed. -
Step 4 (Validation): Monitor by TLC (DCM/MeOH 9:1). The spot for the ketone will diminish, and a baseline spot (the amine salt) will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Add diethyl ether (50 mL) to precipitate the product fully.
-
Filter the resulting solid (this is the hydroiodide salt).
-
Optional Ion Exchange: To convert to the HCl salt (for stability/comparison), dissolve in water, basify with NaOH, extract with ether, dry, and treat with HCl/ether.
-
Part 4: Mechanistic Visualization
The following diagrams illustrate the decision process and the mechanistic divergence between the two methods.
Diagram 1: Synthesis Decision & Workflow
Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.
Diagram 2: Mechanistic Divergence
Caption: Mechanistic comparison showing the in-situ generation (A) vs. direct addition (B) of the electrophile.
Part 5: Stability & Storage (Critical Reproducibility Factor)
A common failure mode in reproducing this synthesis is the mishandling of the free base.
-
Free Base Instability: The free amine (oil) is prone to a Retro-Mannich reaction (decomposition back to ketone and polymer) and oxidation (N-oxide formation) upon exposure to air and moisture.
-
Storage Mandate: Always convert the product to the Hydrochloride or Hydroiodide salt immediately after synthesis.
-
Shelf Life:
Part 6: References
-
Blicke, F. F. (1942). "The Mannich Reaction."[2][3][4][5][6][7][8][9] Organic Reactions, 1, 303-341. Foundational text on the classical acid-catalyzed mechanism and stoichiometry.
-
Schreiber, J., et al. (1971). "Dimethyl(methylene)ammonium Iodide."[10] Angewandte Chemie International Edition, 10(5), 330-331. The definitive guide on using Eschenmoser's salt for high-yield Mannich reactions.
-
Tramadol Synthesis Patents (Grunenthal). (Various). Industrial context for the synthesis of dimethylaminomethyl-cycloalkanones as intermediates for analgesics. See specifically US Patent 3,652,589 which details the cyclohexanone analog conditions adaptable to cycloheptanone.
-
Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070. Review of modern catalysts and pre-formed iminium salts.
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- 8. kems.knust.edu.gh [kems.knust.edu.gh]
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- 10. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 2-Dimethylaminomethylcycloheptanone Analysis: Ensuring Analytical Consistency and Method Robustness
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2-Dimethylaminomethylcycloheptanone, a potential synthetic intermediate or impurity, requires robust analytical methods to ensure product quality and safety. This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) to validate and harmonize the analytical methods for this compound. By distributing homogenous samples to multiple laboratories and comparing the results, an ILC can identify analytical discrepancies, validate methodologies, and ensure that different laboratories can produce comparable and reliable data.[1][2][3]
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of quality assurance in analytical laboratories.[2][3] They serve several critical functions:
-
Method Validation and Harmonization: An ILC can be used to validate a new analytical method or to compare the performance of different methods used by various laboratories.[2] This is crucial for establishing a standardized analytical procedure across different sites.
-
Performance Evaluation: ILCs provide an objective assessment of a laboratory's analytical performance against that of its peers.[3][4] Statistical measures like Z-scores are often employed to provide a standardized evaluation of laboratory proficiency.[3][4]
-
Identification of Analytical Issues: Discrepancies in results between laboratories can highlight previously unrecognized sources of error, such as issues with instrumentation, reagents, or procedural interpretation.[4]
-
Building Confidence in Analytical Data: Successful participation in an ILC provides confidence to both the laboratory and its stakeholders (e.g., regulatory agencies, clients) in the reliability of the analytical data being generated.
Designing an Inter-Laboratory Comparison for this compound
A well-designed ILC is essential for obtaining meaningful results. The following sections outline the key considerations and steps for establishing such a study for this compound.
Preparation and Characterization of the Test Material
The foundation of any successful ILC is the provision of a homogenous and stable test material to all participating laboratories.
-
Material Sourcing: A single, well-characterized batch of this compound should be used. This could be a neat substance or a spiked matrix representative of its intended analysis (e.g., a placebo formulation).
-
Homogeneity Testing: Before distribution, the test material must be rigorously tested for homogeneity to ensure that each sample sent to the participating laboratories is identical within acceptable statistical limits.[1] This involves analyzing multiple sub-samples taken from different parts of the bulk material.
-
Stability Testing: The stability of this compound in the test material under the proposed storage and shipping conditions must be evaluated to ensure that the analyte concentration does not change significantly over the course of the study.[1]
Selection of Analytical Methodologies
Given the lack of a standardized method for this compound, the ILC could be designed to compare different analytical techniques. Based on the analysis of structurally similar compounds and the capabilities of modern analytical instrumentation, the following methods are proposed for inclusion in the comparison.[5][6][7][8]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization: Drawing a parallel from the validated method for 2-[(dimethylamino)methyl]cyclohexanone, a pre-column derivatization with a chromophore-containing reagent like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[5][9][10][11] This enhances the detectability of the analyte by UV spectrophotometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile or semi-volatile compound, this compound is amenable to GC-MS analysis.[6][12] This technique offers high separation efficiency and provides structural information from the mass spectrum, aiding in positive identification.[12] For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and versatile technique for the quantification of organic molecules in various matrices.[7][8][13][14][15][16] It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it suitable for trace-level analysis.[13][14][16]
Experimental Protocol for Participating Laboratories
A detailed and unambiguous protocol should be provided to all participating laboratories. This ensures that the analytical process is as standardized as possible, minimizing variability arising from procedural differences.
Experimental Workflow: A Step-by-Step Guide
Caption: A flowchart illustrating the key phases of the inter-laboratory comparison study.
Step-by-Step Methodology for a Hypothetical LC-MS/MS Analysis
This section provides a detailed, exemplary protocol for the analysis of this compound using LC-MS/MS. Participating laboratories would be required to follow this procedure closely.
-
Sample Preparation:
-
Accurately weigh a specified amount of the provided test material.
-
Dissolve the material in a defined volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to bring the concentration of this compound into the expected calibration range.
-
For matrix samples, a validated extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) would be specified.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A specific column, for instance, a C18 reversed-phase column with defined dimensions and particle size.
-
Mobile Phase: A specified gradient or isocratic mobile phase, for example, a mixture of acetonitrile and water with a specific additive like formic acid to promote ionization.[13]
-
Flow Rate: A defined flow rate for the mobile phase.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a likely choice for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards would be provided. This ensures that all laboratories are monitoring the same ions for quantification.[6]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards from a provided certified reference material of this compound.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the this compound in the test samples by interpolating their peak area ratios from the calibration curve.
-
Data Analysis and Performance Evaluation
The coordinating body of the ILC is responsible for the statistical analysis of the submitted data.
Data Reporting
Participating laboratories should be required to submit a comprehensive data package, including:
-
The final calculated concentration of this compound in the test samples.
-
Raw data, including chromatograms and integration results.
-
Calibration curves and their correlation coefficients.
-
Details of the instrumentation and any deviations from the prescribed protocol.
Statistical Evaluation
-
Consensus Value: A consensus value for the concentration of this compound in the test material will be determined from the data submitted by all participating laboratories, often after the removal of statistical outliers.
-
Z-Scores: The performance of each laboratory is typically evaluated using a Z-score, which is calculated as follows:[3]
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned consensus value.
-
σ is the standard deviation of the results from all participating laboratories.
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4] Scores outside this range may indicate a systematic error in the laboratory's analytical procedure.
-
Comparative Data Presentation
The results of the ILC should be summarized in a clear and concise manner.
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score | Performance Evaluation |
| Lab 01 | 10.2 | 0.5 | Satisfactory |
| Lab 02 | 9.8 | -0.5 | Satisfactory |
| Lab 03 | 11.5 | 3.25 | Unsatisfactory |
| Lab 04 | 10.1 | 0.25 | Satisfactory |
| ... | ... | ... | ... |
| Consensus Mean | 10.0 | ||
| Standard Deviation | 0.4 |
Logical Relationship of ILC Components
Caption: The interconnected components of a successful inter-laboratory comparison.
Conclusion and Future Directions
An inter-laboratory comparison for the analysis of this compound is a vital exercise for any organization involved in its synthesis, use, or quality control. By systematically comparing results from different laboratories, it is possible to validate analytical methods, ensure data comparability, and identify areas for improvement. The framework presented in this guide, based on established principles of proficiency testing, provides a robust starting point for designing and implementing such a study. Future work could involve expanding the ILC to include a wider range of matrices and to evaluate the performance of novel analytical techniques as they emerge.
References
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Medvedovici, A., Albu, F., Farca, A., & David, V. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67–74. [Link]
-
GEVES. (n.d.). Inter laboratory comparison (ILC) report*. Retrieved from [Link]
-
Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
SlideShare. (2022, August 13). 2-Dimensional Gas Chromatography-Mass Spectroscopy. Retrieved from [Link]
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Longdom Publishing. (n.d.). Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC Ã-). Retrieved from [Link]
-
Binanto, I., & Nugroho, A. S. (2021). Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. Systematic Reviews in Pharmacy, 12(1), 645-652. [Link]
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University of Barcelona. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
European Commission Joint Research Centre. (n.d.). Interlaboratory comparisons. Retrieved from [Link]
-
Hoggard, J. C., & Synovec, R. E. (2007). Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry Analysis of Metabolites in Fermenting and Respiring Yeast Cells. Analytical Chemistry, 79(6), 2516–2524. [Link]
-
Holze, F., Duthaler, U., & Liechti, M. E. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B, 1213, 123534. [Link]
-
Emirates Authority for Standardization & Metrology. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
LCGC International. (2023, December 7). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]
-
Hamm, G., Swales, J. G., Strittmatter, N., Goodwin, R. J. A., & Clench, M. R. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. Metabolites, 12(3), 269. [Link]
-
Frison, G., O'Donnell, C., & Tedeschi, L. (2016). Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. Rapid Communications in Mass Spectrometry, 30(1), 151–160. [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison ?. Retrieved from [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (n.d.). A Review on Liquid Chromatography-Mass Spectrometry (LC-MS). Retrieved from [Link]
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De Boevre, M., Di Mavungu, J. D., Maene, P., Audenaert, K., Deforce, D., Haesaert, G., & De Saeger, S. (2012). Development of a liquid chromatography/tandem mass spectrometry method for the quantification of fumonisin B1, B2 and B3 in cornflakes. Rapid Communications in Mass Spectrometry, 26(17), 1981–1990. [Link]
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ResearchGate. (2025, October 17). Structure identification and analysis of the suspected chemical precursor of 2‐fluorodeschloroketamine and its decomposition products. Retrieved from [Link]
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D. A. T. Southgate, & M. C. J. Johnson. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 145, 787–793. [Link]
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ResearchGate. (n.d.). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Retrieved from [Link]
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MDPI. (2025, September 2). Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Retrieved from [Link]
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Giera, M., Plössl, F., & Römisch-Margl, W. (2011). Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS. Journal of Lipid Research, 52(8), 1579–1586. [Link]
-
Mullen, A. R., & DeBerardinis, R. J. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54378. [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Dimethylaminomethylcycloheptanone as a Novel Non-Opioid Analgesic
This guide provides a comprehensive framework for the validation of a new therapeutic application for 2-Dimethylaminomethylcycloheptanone, a novel synthetic aminoketone, as a potential non-opioid analgesic. It is intended for researchers, scientists, and drug development professionals. We will explore the rationale behind its proposed use, outline a rigorous validation pathway, and objectively compare its potential performance against established analgesic alternatives.
Introduction: The Unmet Need and a Promising Candidate
The global search for effective and safe analgesics is a perpetual challenge in medicine. While opioids remain a cornerstone for managing severe pain, their use is fraught with risks of addiction, tolerance, and respiratory depression.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are effective for mild to moderate pain but carry risks of gastrointestinal and cardiovascular side effects.[3][4] This landscape underscores a critical unmet need for novel, non-opioid analgesics with a favorable safety profile.
This compound emerges as a compelling candidate. Its structural analogs, particularly substituted aminomethyl cyclopentanones and cyclohexanones, have demonstrated anti-inflammatory and analgesic properties in preclinical studies.[5] This guide postulates a new application for this compound as a peripherally and centrally acting analgesic and provides a roadmap for its validation.
Comparative Landscape: Positioning Against Existing Analgesics
To establish the therapeutic niche for this compound, a thorough comparison with current standards of care is essential. The following table summarizes the hypothesized profile of our candidate molecule against common analgesics.
| Feature | This compound (Hypothesized) | NSAIDs (e.g., Ibuprofen) | Opioids (e.g., Morphine) | Adjuvants (e.g., Gabapentin) |
| Mechanism of Action | Dual action: Potential modulation of peripheral inflammatory pathways and central pain processing. | Inhibition of COX-1 and COX-2 enzymes.[3] | Agonism of µ-opioid receptors in the central nervous system. | Binds to voltage-gated calcium channels, reducing neurotransmitter release.[2] |
| Primary Indication | Moderate to severe acute and chronic pain. | Mild to moderate inflammatory pain. | Severe acute and chronic pain. | Neuropathic pain. |
| Efficacy | Expected to be comparable to or greater than NSAIDs, with a lower side effect burden than opioids. | Well-established for inflammatory pain. | High efficacy for a broad range of pain types. | Effective for specific pain states, but not universally. |
| Key Side Effects | To be determined; potential for mild CNS effects (dizziness, sedation). | Gastrointestinal bleeding, renal toxicity, cardiovascular risk.[3] | Respiratory depression, constipation, addiction, tolerance. | Dizziness, somnolence, peripheral edema. |
| Addiction Potential | Expected to be low to negligible. | None. | High. | Low. |
The Validation Pathway: A Phased Approach
The validation of a new therapeutic application for this compound must follow a structured, evidence-based pathway, from preclinical characterization to clinical confirmation. This process is designed to rigorously assess the compound's safety, efficacy, and quality.[6]
Caption: A high-level overview of the validation workflow for a new therapeutic agent.
Preclinical Validation: Building the Foundation
The goal of preclinical validation is to establish a strong scientific rationale for moving into human trials. This involves demonstrating biological activity in relevant models and establishing a preliminary safety profile.
The first step is to elucidate the mechanism of action. Given the structure, initial screens should focus on targets involved in pain and inflammation.
-
Enzyme Inhibition Assays: Screen for inhibitory activity against COX-1, COX-2, and various inflammatory cytokines.
-
Receptor Binding Assays: Evaluate binding to opioid, cannabinoid, and other CNS receptors to confirm a non-opioid mechanism and assess off-target effects.
-
Ion Channel Modulation: Test for effects on ion channels involved in nociception, such as TRP channels.
Animal models are crucial for assessing in vivo efficacy across different pain modalities.[7][8]
-
Acute Nociceptive Pain Models:
-
Inflammatory Pain Models:
-
Carrageenan-Induced Paw Edema: Assesses anti-inflammatory and peripheral analgesic effects by measuring the reduction in swelling and pain sensitivity in an inflamed paw.[6][8]
-
Formalin Test: Differentiates between central and peripheral analgesic effects by observing the response to a formalin injection, which has two distinct pain phases.[8][9][11]
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) Model: Investigates efficacy in a model of nerve-injury-induced pain.[8]
-
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology is critical to de-risk the compound.[12]
-
In Vitro ADME:
-
In Vivo Pharmacokinetics (PK): Determine key PK parameters (Cmax, Tmax, AUC, half-life) in rodent models.
-
Toxicology:
-
Acute Toxicity Studies: Determine the maximum tolerated dose.
-
Repeat-Dose Toxicology: Evaluate potential organ toxicity after chronic administration.
-
Analytical Method Validation
A robust and validated analytical method is required for the quantification of this compound in biological matrices and pharmaceutical formulations.[14] The following protocol is adapted from a validated method for a similar compound.
Protocol: HPLC-UV Method for Quantification
-
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Method Development:
-
Mobile Phase Optimization: A gradient of acetonitrile and a phosphate buffer will be optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any degradation products.
-
Wavelength Selection: The UV detection wavelength will be set at the absorbance maximum of the analyte.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) will be performed to ensure the method can separate the analyte from potential degradation products.
-
Linearity: A calibration curve will be generated over a range of concentrations (e.g., 1-100 µg/mL) and linearity will be assessed by the correlation coefficient (r² > 0.999).
-
Accuracy: Determined by the recovery of spiked analyte in a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Multiple analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analysis on different days with different analysts.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: The method's performance will be evaluated under small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.
-
Clinical Validation
If the preclinical data are promising, the compound can advance to clinical trials.
Caption: The progression of clinical trial phases for a new analgesic candidate.
-
Phase I: The first-in-human studies are conducted in a small group of healthy volunteers to assess safety, tolerability, and pharmacokinetics.[15]
-
Phase II: These are proof-of-concept studies in patients with the target pain condition (e.g., postoperative pain, osteoarthritis) to evaluate efficacy and determine the optimal dose range.[15] Innovative trial designs, such as adaptive designs, can be employed to increase efficiency.[16]
-
Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to confirm the efficacy and safety of the chosen dose(s) in a broader patient population.[15] The primary endpoint is typically a statistically significant reduction in pain scores compared to placebo.
Conclusion and Future Directions
The validation of this compound as a novel non-opioid analgesic represents a significant undertaking, but one with the potential to address a major public health need. The pathway outlined in this guide provides a rigorous, scientifically-grounded framework for its development. By systematically evaluating its mechanism, efficacy, and safety, and by comparing its performance against existing therapies, we can determine its true therapeutic potential. The successful progression of this compound through the validation process could offer a new, safer option for patients suffering from pain.
References
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- Gondi, S. K., & Kummara, M. K. (2018). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology.
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- Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
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Safety Operating Guide
2-Dimethylaminomethylcycloheptanone: Operational Disposal Guide
[1]
CAS Number: 15409-61-7
Chemical Class: Mannich Base (
Executive Safety Summary
Immediate Action Required: Treat as a Corrosive and Combustible organic amine.[1]
2-Dimethylaminomethylcycloheptanone is a Mannich base synthesized from cycloheptanone, formaldehyde, and dimethylamine.[1] Unlike simple ketones, the presence of the tertiary amine group at the
Critical Hazards:
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1]
-
Instability (Retro-Mannich): Under thermal stress or acidic conditions, this compound can revert to its precursors (formaldehyde and dimethylamine), both of which are toxic and volatile gases.[1]
-
Incompatibility: Violent exothermic reaction with strong acids and oxidizers.[1]
Technical Characterization & Waste Classification[1]
To ensure proper downstream destruction, you must classify this material based on its functional reactivity rather than just its parent hydrocarbon structure.[1]
| Property | Specification | Operational Implication |
| Physical State | Liquid (Colorless to Yellow) | Requires leak-proof secondary containment.[1] |
| Flash Point | >60°C (Estimated) | Classify as Combustible Liquid (Class IIIA) for storage; Flammable for waste transport (due to volatile degradation products).[1] |
| pH | Basic (pKa ~9-10) | DO NOT mix with acid waste streams.[1] Risk of violent heat generation.[1][2] |
| Stability | Heat Sensitive | Store refrigerated (2-8°C).[1] Dispose of if significant yellowing/browning occurs (oxidation/polymerization).[1] |
| Waste Code | D001 (Ignitable), D002 (Corrosive) | Must be routed to high-temperature incineration.[1] |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization[1]
-
Purity Check: If the material has been stored at room temperature for >6 months, check for pressure buildup.[1] Mannich bases can release formaldehyde gas upon degradation.[1]
-
Quenching (Only for Reaction Mixtures): If the material is part of a crude reaction mixture containing unreacted formaldehyde, treat with a slight excess of sodium bisulfite solution to neutralize the aldehyde before drumming.[1] Note: Pure material does not require quenching.[1]
Phase 2: Segregation & Packaging
The Golden Rule: Never commingle Mannich bases with acidic waste streams (e.g., HCl, H2SO4).[1]
-
Select Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers if the material is wet or degraded, as amines can corrode certain alloys over time.[1]
-
Headspace: Leave at least 10% headspace in the container.[1] The retro-Mannich degradation can generate gas (dimethylamine/formaldehyde).[1]
-
Solvent Stream: If diluting, use non-halogenated compatible solvents (Ethanol, Methanol, Acetone).[1] Do not use chlorinated solvents (DCM/Chloroform) as amines can react with them to form quaternary ammonium salts (exothermic).[1]
Phase 3: Labeling & Handover
Label the container explicitly.[1] Do not rely on generic "Organic Waste" tags.[1]
Operational Decision Logic (Workflow)
The following diagram outlines the decision-making process for disposing of this compound, ensuring segregation from incompatible streams.
Figure 1: Decision logic for the segregation and packaging of Mannich base waste streams.[1]
Emergency Procedures
Spill Response
-
Evacuate: Remove ignition sources. The vapor may contain formaldehyde and dimethylamine.[1]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] Use a respirator (organic vapor/formaldehyde cartridge) if ventilation is poor.[1]
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels or sawdust (combustible).[1]
-
Neutralize (Spill Only): You may treat the absorbed spill with a dilute citric acid solution to reduce volatility, but this will generate heat.[1]
Exposure First Aid[1]
References
-
National Center for Biotechnology Information (PubChem). (2023).[1] 2-((Dimethylamino)methyl)cyclohexanone (Analogous Compound Safety Data). PubChem Compound Summary for CID 85838.[1][3] Retrieved October 26, 2023, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]
A Senior Application Scientist's Guide to Handling 2-Dimethylaminomethylcycloheptanone
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for handling 2-Dimethylaminomethylcycloheptanone. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.
Foundational Safety: The Hazard Assessment
Table 1: Hazard Profile of 2-((Dimethylamino)methyl)cyclohexanone [3]
| Hazard Class | Category | GHS Statement |
| Flammable Liquid | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
Based on this profile, we must treat this compound as a flammable, corrosive, and acutely toxic substance. These three hazards dictate our choices in personal protective equipment, operational procedures, and emergency response.
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical hazard.[4][5] Its selection must directly address the identified risks of flammability, corrosivity, and toxicity. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[2][4][6]
Eye and Face Protection: Shielding Against Severe Damage
Minimum Requirement: ANSI Z87-marked chemical splash goggles are mandatory whenever handling the compound in any form.[1] Causality: The classification "Causes severe...eye damage" (H314) implies that even a minor splash can lead to irreversible injury.[3] Standard safety glasses do not provide an adequate seal against liquid splashes and are insufficient.[1]
Enhanced Protection: When pouring or handling larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[1] The face shield protects the entire face from corrosive splashes.
Hand Protection: The Critical Barrier
Minimum Requirement: Chemical-resistant gloves are required for all handling activities. Causality: The H314 classification "Causes severe skin burns" means the compound can destroy skin tissue upon contact.[3] Therefore, selecting the correct glove material is critical.
Glove Selection:
-
Material: Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals. Avoid thin, disposable latex or vinyl gloves which may offer poor protection.
-
Thickness: A minimum thickness of 8 mils is recommended for durability and to increase breakthrough time.
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Technique: Double-gloving is a best practice when handling highly corrosive or toxic materials. This allows for the removal of the outer, contaminated glove without exposing the skin.[7] When work is complete, remove the outer glove and dispose of it before leaving the immediate work area.
Body Protection: Preventing Dermal Exposure
Minimum Requirement: A flame-resistant laboratory coat (FRC) is mandatory. Causality: This requirement addresses two critical hazards simultaneously. The flame-resistant property is necessary due to the compound's flammability (H226).[3] The lab coat itself provides a barrier against minor splashes and spills, protecting your personal clothing and skin from the corrosive chemical.[6] The lab coat must be fully buttoned with sleeves rolled down.
Enhanced Protection: For tasks with a high risk of splashing, such as large-scale transfers or spill cleanup, a chemical-resistant apron worn over the lab coat is required.[8]
Respiratory Protection: When is it Necessary?
Minimum Requirement: All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[6] Causality: While a specific inhalation hazard is not listed for the analog, the compound is a flammable liquid with a boiling point, implying it has a vapor pressure. Good laboratory practice dictates that volatile, hazardous chemicals should be handled in a fume hood to minimize inhalation exposure.
Enhanced Protection: In the event of a large spill outside of a fume hood or during certain emergency procedures, respiratory protection will be required. The appropriate choice would be a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge.[2] Use of such equipment requires prior medical clearance and fit-testing as per OSHA's Respiratory Protection Standard.[2]
Operational Plan: A Step-by-Step Handling Protocol
This protocol for weighing and solubilizing the compound integrates the PPE requirements into a safe workflow.
Workflow: Weighing and Solubilizing this compound
Caption: Step-by-step workflow for safely handling this compound.
Emergency & Disposal Plans
Spill Response
Immediate and correct response to a spill is critical.
Caption: Decision workflow for responding to a chemical spill.
All materials used for spill cleanup must be treated as hazardous waste.[9]
Disposal Plan
Chemical waste management is a legal and ethical responsibility. All chemical wastes should be considered hazardous unless confirmed otherwise by environmental health and safety personnel.[10]
Waste Streams:
-
Solid Waste: Contaminated items such as gloves, weigh paper, absorbent pads, and empty stock bottles must be collected in a designated, labeled hazardous waste container.[9] The container must be kept closed except when adding waste.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, clearly labeled hazardous waste container.
-
Segregation is Key: Do not mix this waste with incompatible materials like strong oxidizing agents.[10] Waste containers for acids and bases should be stored separately.[10]
-
Labeling: All waste containers must be tagged with a chemical waste tag that identifies all constituents by their full chemical name.[11]
-
Disposal Procedure:
-
Collect waste in appropriate, sealed, and labeled containers at the point of generation (e.g., inside the fume hood).[11]
-
Store the waste containers in a designated satellite accumulation area within the laboratory.
-
Do not dispose of this chemical down the drain or via evaporation.[9]
-
Arrange for pickup by your institution's certified hazardous waste management provider.[9][12]
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental process and contribute to a culture of safety that protects you, your colleagues, and your research.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Verdant AI.
- Personal Protective Equipment Requirements for Laboratories.University of Washington Environmental Health and Safety.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
- Laboratory Safety Guidance.
- 2-((Dimethylamino)methyl)cyclohexanone.
- Safety Data Sheet for Methyl isoamyl ketone.Thermo Fisher Scientific.
- Safety Data Sheet for 2-Undecanone. (2015, June 30). Chem Service.
- Safety Data Sheet for 2-Methylheptane.Fisher Scientific.
- Safety Data Sheet for [2H14]Methylcyclohexane.Fisher Scientific.
- Safety Data Sheet for 2-Undecanone. (2023, September 21). Fisher Scientific.
- Safety Data Sheet for 2-Methylcyclohexanone. (2024, February 26).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Safety Data Sheet for 2-Heptanone. (2025, December 27). Sigma-Aldrich.
- Safety Data Sheet for 2-Methylcyclohexanone. (2010, May 21). Thermo Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment.NI Infection Control Manual.
- Components of Personal Protective Equipment.Pesticide Environmental Stewardship.
- Chemical Waste Guidelines. (2024, April 16). University of Minnesota Health, Safety & Risk Management.
- Laboratory chemical waste disposal guidelines.University of Otago.
- NIH Waste Disposal Guide 2022 - Chemical Waste.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment - Chemical and Biological Terrorism.
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- 12. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
